molecular formula C38H60N12O15 B15597860 OVA (329-337)

OVA (329-337)

Número de catálogo: B15597860
Peso molecular: 925.0 g/mol
Clave InChI: WDUIVGVJPMWQBK-DACHUPBLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

OVA (329-337) is a useful research compound. Its molecular formula is C38H60N12O15 and its molecular weight is 925.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality OVA (329-337) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about OVA (329-337) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H60N12O15

Peso molecular

925.0 g/mol

Nombre IUPAC

(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-4-carboxy-1-[[(1S)-1-carboxyethyl]amino]-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C38H60N12O15/c1-7-16(2)29(37(63)49-25(13-26(40)51)36(62)47-22(8-10-27(52)53)33(59)45-20(6)38(64)65)50-34(60)23(9-11-28(54)55)46-31(57)19(5)44-35(61)24(12-21-14-41-15-42-21)48-32(58)18(4)43-30(56)17(3)39/h14-20,22-25,29H,7-13,39H2,1-6H3,(H2,40,51)(H,41,42)(H,43,56)(H,44,61)(H,45,59)(H,46,57)(H,47,62)(H,48,58)(H,49,63)(H,50,60)(H,52,53)(H,54,55)(H,64,65)/t16-,17-,18-,19-,20-,22-,23-,24-,25-,29-/m0/s1

Clave InChI

WDUIVGVJPMWQBK-DACHUPBLSA-N

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanism of action of the ovalbumin-derived peptide OVA (329-337), commonly known in its minimal optimal form as SIINFEKL (serine-isoleucine-isoleucine-asparagine-phenylalanine-glutamic acid-lysine-leucine), corresponding to residues 257-264 of the chicken ovalbumin protein. This peptide is a cornerstone model antigen in immunology, pivotal for studying CD8+ T cell responses, and serves as a valuable tool in the development of vaccines and cancer immunotherapies.

Core Mechanism of Action: From Antigen Processing to T Cell Activation

The biological activity of the SIINFEKL peptide is centered on its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of antigen-presenting cells (APCs) and subsequently recognized by the T cell receptor (TCR) of cognate CD8+ T cells. This recognition event initiates a signaling cascade that leads to T cell activation, proliferation, and the execution of effector functions, such as cytotoxicity and cytokine secretion.

Antigen Processing and Presentation

Endogenously synthesized ovalbumin protein is processed through the classical MHC class I pathway. The protein is first degraded by the proteasome in the cytoplasm into smaller peptide fragments. These peptides are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP). In the ER, peptides of appropriate length and with the correct anchor residues, such as SIINFEKL, bind to newly synthesized MHC class I molecules, in this case, the murine H-2Kb allomorph. The stable peptide-MHC class I complex is then transported to the cell surface for presentation to CD8+ T cells.[1][2][3]

T Cell Receptor Recognition and Immune Synapse Formation

The SIINFEKL-H-2Kb complex is specifically recognized by the TCR of OT-I transgenic CD8+ T cells, a widely used mouse model in immunology. This high-affinity interaction triggers the formation of an immunological synapse, a specialized junction between the T cell and the APC. This intricate structure facilitates sustained signaling and communication between the two cells.

T Cell Receptor Signaling Cascade

The binding of the OT-I TCR to the SIINFEKL-H-2Kb complex initiates a cascade of intracellular signaling events. This process begins with the activation of the Src-family kinase Lck, which phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex associated with the TCR. This phosphorylation event creates docking sites for another key kinase, ZAP-70 (Zeta-chain-associated protein kinase 70). ZAP-70, in turn, phosphorylates the linker for activation of T cells (LAT), a critical scaffold protein.[4][5] The phosphorylated LAT recruits a host of other signaling molecules, forming the "LAT signalosome," which includes proteins like SLP-76, Gads, and PLC-γ1.[6][7][8] This signalosome amplifies and diversifies the initial TCR signal, leading to the activation of downstream pathways, including the Ras-MAPK, PI3K-Akt, and calcium signaling pathways. Ultimately, these pathways converge on the activation of transcription factors such as NFAT, AP-1, and NF-κB, which drive the expression of genes responsible for T cell proliferation (e.g., IL-2), differentiation, and effector functions (e.g., IFN-γ, granzymes, and perforin).[9][10][11]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of SIINFEKL with H-2Kb and the subsequent T cell response.

ParameterValueReference(s)
Binding Affinity of SIINFEKL to H-2Kb
Dissociation Constant (Kd)3.042 nM[1]
On-rate (kon)1.627 x 107 M-1h-1[1]
Off-rate (koff)0.0495 h-1[1]

Table 1: Binding Affinity of SIINFEKL to H-2Kb. This table presents the kinetic and equilibrium constants for the interaction between the SIINFEKL peptide and the H-2Kb MHC class I molecule.

Assay TypeSIINFEKL ConcentrationCell TypeReadoutReference(s)
In Vitro T Cell Activation
Intracellular Cytokine Staining (IFN-γ and IL-2)10-8 to 10-2 µg/mLOT-I splenocytesCytokine production[12]
T Cell Killing Assay10-12 to 10-6 MB16 melanoma cells and OT-I T cellsTarget cell lysis[2]
T Cell Proliferation (CFSE dilution)0.01 to 10 ng/mLOT-I T cellsProliferation[13]
ELISpot (IFN-γ)Not specifiedSplenocytes from immunized miceIFN-γ spot formation[14]
Pulsing of Antigen Presenting Cells
Flow Cytometry (detection of SIINFEKL-H-2Kb)30 µMC57BL/6 splenocytesSurface expression[15]

Table 2: Effective Concentrations of SIINFEKL for T Cell Activation. This table provides a range of effective SIINFEKL concentrations used in various in vitro assays to elicit a CD8+ T cell response. The optimal concentration can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for key experiments involving the SIINFEKL peptide are provided below.

MHC-Peptide Binding Assay

This protocol describes a method for measuring the binding affinity of a peptide to purified MHC class I molecules using a competition assay format.

Materials:

  • Purified H-2Kb molecules

  • Radiolabeled probe peptide with high affinity for H-2Kb

  • SIINFEKL peptide (or other competitor peptides)

  • Protease inhibitor cocktail

  • Assay buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare a solution of purified H-2Kb molecules in assay buffer.

  • Prepare serial dilutions of the SIINFEKL peptide.

  • In a 96-well plate, mix the purified H-2Kb, a constant concentration of the radiolabeled probe peptide, and the different concentrations of the SIINFEKL peptide.

  • Incubate the plate at room temperature for 48 hours to reach equilibrium.

  • Transfer the mixture to a filter plate and wash to remove unbound peptide.

  • Measure the amount of bound radiolabeled peptide using a scintillation counter.

  • The IC50 value (the concentration of SIINFEKL that inhibits 50% of the binding of the radiolabeled probe) can be calculated and used to determine the binding affinity (Kd).[16][17][18][19]

In Vitro T Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps to measure the proliferation of OT-I T cells in response to SIINFEKL stimulation using carboxyfluorescein succinimidyl ester (CFSE) dilution.

Materials:

  • Splenocytes from an OT-I transgenic mouse

  • SIINFEKL peptide

  • Complete RPMI-1640 medium

  • CFSE staining solution

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD8, anti-CD44)

Procedure:

  • Isolate splenocytes from an OT-I mouse and prepare a single-cell suspension.

  • Label the OT-I T cells with CFSE according to the manufacturer's instructions.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add serial dilutions of the SIINFEKL peptide to the wells.

  • Co-culture for 3-4 days at 37°C in a CO2 incubator.

  • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD8).

  • Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.[2][13]

ELISpot Assay for IFN-γ Production

This protocol details the enzyme-linked immunospot (ELISpot) assay to enumerate IFN-γ-secreting OT-I T cells upon stimulation with SIINFEKL.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from an OT-I mouse or a mouse immunized with an OVA-based vaccine

  • SIINFEKL peptide

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)

  • Substrate for ALP or HRP

  • ELISpot reader

Procedure:

  • Activate the pre-coated ELISpot plate according to the manufacturer's instructions.

  • Add a single-cell suspension of splenocytes to the wells.

  • Stimulate the cells with the SIINFEKL peptide at an appropriate concentration. Include positive (e.g., mitogen) and negative (medium alone) controls.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-IFN-γ detection antibody and incubate.

  • Wash the plate and add the streptavidin-enzyme conjugate.

  • Wash the plate and add the substrate to develop the spots. Each spot represents a single IFN-γ-secreting cell.

  • Count the spots using an ELISpot reader.[14][20][21][22][23]

Intracellular Cytokine Staining (ICS) for Flow Cytometry

This protocol describes how to detect the intracellular production of cytokines, such as IFN-γ and TNF-α, in OT-I T cells following SIINFEKL stimulation.

Materials:

  • Splenocytes from an OT-I mouse

  • SIINFEKL peptide

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixation/Permeabilization buffer

  • Fluorescently labeled antibodies against cell surface markers (e.g., anti-CD8) and intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α)

  • Flow cytometer

Procedure:

  • Isolate splenocytes and culture them in the presence of SIINFEKL peptide for several hours.

  • For the last 4-6 hours of culture, add a protein transport inhibitor to block cytokine secretion.

  • Harvest the cells and stain for surface markers.

  • Fix and permeabilize the cells using a commercial kit or a prepared buffer.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and analyze by flow cytometry to identify the frequency of cytokine-producing CD8+ T cells.[24][25][26][27][28]

In Vivo Tumor Model

This protocol provides a general framework for establishing and monitoring a B16-OVA melanoma tumor model in C57BL/6 mice.

Materials:

  • B16-OVA tumor cells (B16 melanoma cells engineered to express ovalbumin)

  • C57BL/6 mice

  • Phosphate-buffered saline (PBS)

  • Calipers for tumor measurement

Procedure:

  • Culture B16-OVA cells and harvest them during the exponential growth phase.

  • Resuspend the cells in sterile PBS at the desired concentration (e.g., 1 x 105 to 1 x 106 cells per 100 µL).

  • Subcutaneously inject the B16-OVA cell suspension into the flank of C57BL/6 mice.

  • Monitor the mice for tumor growth. Tumor size can be measured every 2-3 days using calipers. Tumor volume can be calculated using the formula: (length x width2)/2.

  • This model can be used to evaluate the efficacy of OVA-based vaccines or adoptive T cell therapies.[3][29][30]

Visualizations

The following diagrams illustrate key pathways and workflows related to the mechanism of action of the SIINFEKL peptide.

antigen_processing_and_presentation cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Ovalbumin Ovalbumin Proteasome Proteasome Ovalbumin->Proteasome Degradation Peptides Peptides Proteasome->Peptides TAP TAP Peptides->TAP Transport Peptide_Loading_Complex Peptide Loading Complex TAP->Peptide_Loading_Complex MHC_I H-2Kb MHC_I->Peptide_Loading_Complex SIINFEKL_MHC SIINFEKL-H-2Kb Peptide_Loading_Complex->SIINFEKL_MHC Peptide Loading Cell_Surface Cell_Surface SIINFEKL_MHC->Cell_Surface Transport to Cell Surface

Caption: MHC Class I Antigen Processing and Presentation of Ovalbumin.

tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC (SIINFEKL-H-2Kb) TCR OT-I TCR/CD3 APC->TCR Recognition Lck Lck TCR->Lck Activation ZAP70 ZAP70 TCR->ZAP70 Recruitment & Activation Lck->TCR ITAM Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLC-γ1 LAT->PLCg1 Recruitment PI3K_Akt PI3K-Akt Pathway LAT->PI3K_Akt PIP2 PIP2 PLCg1->PIP2 Hydrolysis DAG_IP3 DAG & IP3 PIP2->DAG_IP3 Ca_Flux Ca²⁺ Flux DAG_IP3->Ca_Flux Ras_MAPK Ras-MAPK Pathway DAG_IP3->Ras_MAPK Transcription_Factors NFAT, AP-1, NF-κB Ca_Flux->Transcription_Factors Ras_MAPK->Transcription_Factors PI3K_Akt->Transcription_Factors Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) Transcription_Factors->Gene_Expression

Caption: OT-I T Cell Receptor Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Isolate_Cells Isolate OT-I Splenocytes Stimulate Stimulate with SIINFEKL Isolate_Cells->Stimulate Proliferation Proliferation Assay (CFSE) Stimulate->Proliferation Cytokine Cytokine Assay (ELISpot/ICS) Stimulate->Cytokine Cytotoxicity Cytotoxicity Assay Stimulate->Cytotoxicity Tumor_Implantation Implant B16-OVA Cells in C57BL/6 Mice Treatment Vaccination or Adoptive T Cell Transfer Tumor_Implantation->Treatment Monitor_Tumor Monitor Tumor Growth Treatment->Monitor_Tumor Analyze_Response Analyze Immune Response (ex vivo) Monitor_Tumor->Analyze_Response

Caption: Experimental Workflows Using SIINFEKL Peptide.

References

Function of Ovalbumin Peptide 329-337 in Immunology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ovalbumin peptide 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, serves as a cornerstone immunodominant epitope for CD4+ T helper cells in murine models.[1][2][3] This nonapeptide is a critical fragment of the full chicken ovalbumin protein and is recognized by T cell receptors (TCRs) of specific transgenic T cells, most notably OT-II and DO11.10, when presented by Major Histocompatibility Complex (MHC) class II molecules.[4][5] Its well-defined immunological properties and specificity make it an invaluable tool in fundamental immunology research, vaccine development, and the preclinical assessment of immunomodulatory therapeutics. This guide provides an in-depth overview of the function of OVA329-337, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Function: T Cell Epitope and Immunological Probe

The primary function of OVA329-337 in immunology is to act as a specific antigen that elicits a CD4+ T cell response. When processed by antigen-presenting cells (APCs), such as dendritic cells, macrophages, or B cells, the OVA329-337 peptide is loaded onto MHC class II molecules, specifically I-Ab for OT-II T cells and I-Ad for DO11.10 T cells.[4][6][7] The resulting peptide-MHC II (pMHC-II) complex is then displayed on the APC surface, where it can be recognized by the cognate TCR of a CD4+ T cell.[8] This interaction is the initial and critical step in the activation of naive CD4+ T cells, leading to their proliferation, differentiation into effector and memory cells, and the orchestration of a broader adaptive immune response.

Quantitative Data Summary

The following tables summarize key quantitative data related to the immunological function of OVA329-337.

ParameterCell LinePeptide ConcentrationObserved EffectReference
T Cell Proliferation DO11.1025 µMHalf-maximal proliferation[5]
OT-II30 µMHalf-maximal proliferation[5]
OT-II1, 5, 10 µg/mLIncreased percentage of CFSElow CD4+ T cells at 72h[9]
Cytokine Secretion OT-II5 µg/mLIncreased IL-2 and IFN-γ production at 24h[9]
OT-II0.1 µg/mLSignificant IL-2 and IFN-γ secretion at 120h[10]
Upregulation of Activation Markers OT-II1-10 µg/mLIncreased surface expression of CD25 and CD69 at 24h[9]
ParameterMHC AlleleIC50 (nM)Binding AffinityReference
MHC Class II Binding I-AdNot explicitly stated for 329-337, but related OVA peptides show a range.-[6]
I-AbNot explicitly stated for 329-337, but related OVA peptides show a range.-[6]

Experimental Protocols

In Vitro Stimulation of OT-II T Cells with OVA329-337 Peptide

This protocol outlines the steps for stimulating naive OT-II CD4+ T cells with the OVA329-337 peptide to induce activation, proliferation, and cytokine production.

Materials:

  • Single-cell suspension of splenocytes from an OT-II transgenic mouse.

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol.

  • OVA329-337 peptide (AAHAEINEA), sterile and of high purity.

  • 96-well U-bottom culture plates.

  • Cell proliferation dye (e.g., CFSE).

  • Flow cytometer.

  • ELISA kits for murine IL-2 and IFN-γ.

Procedure:

  • Cell Preparation: Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension. If measuring proliferation, label the cells with a cell proliferation dye like CFSE according to the manufacturer's instructions. Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 106 cells/mL.

  • Peptide Dilution: Prepare a serial dilution of the OVA329-337 peptide in complete RPMI-1640 medium. A typical concentration range for stimulation is 1-10 µg/mL.[9]

  • Cell Culture: Add 1 x 105 splenocytes (100 µL of cell suspension) to each well of a 96-well U-bottom plate.

  • Stimulation: Add 100 µL of the diluted OVA329-337 peptide to the respective wells. Include a negative control with medium alone and a positive control with a mitogen like Concanavalin A or anti-CD3/CD28 antibodies.

  • Incubation: Culture the cells for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Proliferation: After 72 hours, harvest the cells and analyze the dilution of the cell proliferation dye by flow cytometry.

    • Cytokine Production: After 24-48 hours, carefully collect the culture supernatants and measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.[9]

    • Activation Markers: After 24 hours, stain the cells with fluorescently labeled antibodies against CD25 and CD69 and analyze their expression on CD4+ T cells by flow cytometry.[9]

MHC Class II Tetramer Staining of OVA329-337-Specific T Cells

This protocol describes the method for identifying and quantifying OVA329-337-specific CD4+ T cells using fluorescently labeled pMHC-II tetramers.

Materials:

  • Single-cell suspension from spleen, lymph nodes, or peripheral blood.

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • PE- or APC-conjugated I-Ab/OVA329-337 tetramer.[2]

  • Fluorescently labeled antibodies against CD4, and a viability dye.

  • 12x75 mm FACS tubes.

  • Flow cytometer.

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and resuspend the cells in FACS buffer at a concentration of 2-5 x 107 cells/mL.[11]

  • Blocking (Optional): To reduce non-specific binding, you can pre-incubate the cells with an Fc receptor blocking antibody.

  • Tetramer Staining: Add the recommended amount of the I-Ab/OVA329-337 tetramer to 25 µL of the cell suspension in a FACS tube. A typical final dilution is 1:100 to 1:200.[11]

  • Incubation: Incubate the cells with the tetramer for 60 minutes on ice or at room temperature, protected from light.[11] Some protocols suggest incubation at 37°C for 30-60 minutes for optimal staining.[12]

  • Surface Marker Staining: Add the anti-CD4 antibody and any other desired surface marker antibodies to the cells and incubate for an additional 30 minutes on ice, protected from light.

  • Washing: Add 2-3 mL of FACS buffer to each tube and centrifuge at 400 x g for 5 minutes. Carefully decant the supernatant. Repeat the wash step twice.[11]

  • Resuspension and Analysis: Resuspend the cell pellet in 200-500 µL of FACS buffer. Add a viability dye just before analysis to exclude dead cells. Acquire the data on a flow cytometer.

  • Gating Strategy: Gate on live, single cells, then on CD4+ T cells. Within the CD4+ population, identify the cells that are positive for the OVA329-337 tetramer.

Signaling Pathways and Experimental Workflows

TCR Signaling Pathway upon OVA329-337/MHC-II Recognition

The binding of the TCR on a CD4+ T cell to the OVA329-337/I-Ab complex on an APC initiates a complex intracellular signaling cascade. This cascade ultimately leads to T cell activation, proliferation, and effector function.

TCR_Signaling cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) TCell CD4+ T Cell MHCII_Peptide OVA(329-337)/MHC-II TCR TCR MHCII_Peptide->TCR Binding CD4 CD4 MHCII_Peptide->CD4 CD3 CD3 complex (ITAMs) TCR->CD3 Lck Lck CD4->Lck Lck->CD3 Phosphorylates ITAMs ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates CD3->ZAP70 Recruits & Activates LAT LAT ZAP70->LAT SLP76 SLP-76 ZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ influx IP3->Ca NFkB NF-κB PKC->NFkB AP1 AP-1 PKC->AP1 NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade initiated by OVA329-337/MHC-II recognition.

Experimental Workflow for Assessing T Cell Response to OVA329-337

The following diagram illustrates a typical experimental workflow for characterizing the CD4+ T cell response to the OVA329-337 peptide in vitro.

experimental_workflow start Start isolate_splenocytes Isolate Splenocytes from OT-II Mouse start->isolate_splenocytes label_cfse Label with CFSE (for proliferation) isolate_splenocytes->label_cfse culture_cells Culture Splenocytes with OVA(329-337) Peptide label_cfse->culture_cells incubate_24h Incubate 24h culture_cells->incubate_24h incubate_72h Incubate 72h culture_cells->incubate_72h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant stain_markers Stain for Activation Markers (CD25, CD69) incubate_24h->stain_markers harvest_cells Harvest Cells incubate_72h->harvest_cells elisa Cytokine ELISA (IL-2, IFN-γ) collect_supernatant->elisa flow_cytometry_activation Flow Cytometry Analysis stain_markers->flow_cytometry_activation flow_cytometry_proliferation Flow Cytometry Analysis harvest_cells->flow_cytometry_proliferation end End elisa->end flow_cytometry_activation->end flow_cytometry_proliferation->end

Caption: In vitro workflow for analyzing OT-II T cell response to OVA329-337.

Conclusion

The ovalbumin peptide 329-337 is a powerful and versatile tool in cellular immunology. Its well-characterized interaction with the OT-II and DO11.10 TCRs provides a robust and reproducible system for studying the fundamental principles of CD4+ T cell activation, differentiation, and memory formation. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this important immunological reagent in both basic research and the development of novel immunotherapies. The ability to precisely track and manipulate a specific T cell population using OVA329-337 will continue to be instrumental in advancing our understanding of the adaptive immune system.

References

Unraveling the Affinity of OVA (329-337) for MHC Class II Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the binding affinity of the ovalbumin (OVA) peptide fragment 329-337 to Major Histocompatibility Complex (MHC) class II molecules. Tailored for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies for affinity determination, and visualizes the underlying biological and experimental processes.

Core Concepts: MHC Class II-Peptide Interactions

The presentation of antigenic peptides by MHC class II molecules is a cornerstone of the adaptive immune response, leading to the activation of CD4+ T helper cells. The affinity of a peptide for a specific MHC class II allele is a critical determinant of its immunogenicity. The OVA (329-337) peptide, with the sequence AAHAEINEA, is a well-established epitope used in immunological studies. Understanding its binding characteristics with different MHC class II variants is crucial for vaccine development and immunotherapy research.

Quantitative Binding Affinity of OVA (329-337)

The binding affinity of a peptide to an MHC class II molecule is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the binding of a reference peptide by 50%. A lower IC50 value indicates a higher binding affinity.

The wild-type ovalbumin peptide encompassing the 329-337 region (OVA 323-339) has been shown to bind to the murine MHC class II molecules I-Ad and I-Ab. The following table summarizes the reported IC50 values from competitive binding assays.

MHC Class II AllelePeptide SequenceIC50 (µM)Reference
I-AdISQAVHAAHAEINEAGR (OVA 323-339)1.2[1]
I-AbISQAVHAAHAEINEAGR (OVA 323-339)3.6[1]

Experimental Protocols for Determining MHC Class II Binding Affinity

The determination of peptide-MHC class II binding affinity is commonly achieved through competitive binding assays. Two widely used methods are Fluorescence Polarization (FP) and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled probe peptide. When the small, fluorescently labeled probe peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger MHC class II molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. A test peptide that competes for binding to the MHC molecule will displace the labeled probe, causing a decrease in polarization.[2][3][4]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a high-affinity, fluorescently labeled reference peptide (probe).

    • Purify soluble recombinant MHC class II molecules.

    • Prepare a dilution series of the unlabeled test peptide (e.g., OVA 329-337).

    • Prepare a suitable binding buffer (e.g., phosphate-buffered saline with a non-ionic detergent).

  • Assay Setup:

    • In a microplate, combine a fixed concentration of the MHC class II molecule and the fluorescently labeled probe peptide.

    • Add the serially diluted unlabeled test peptide to the wells.

    • Include control wells with:

      • MHC class II and labeled probe only (maximum polarization).

      • Labeled probe only (minimum polarization).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Competitive ELISA

This assay format involves the immobilization of MHC class II molecules and the detection of a labeled peptide in a competitive format.[5][6]

Detailed Methodology:

  • Plate Coating:

    • Coat a high-binding ELISA plate with an anti-MHC class II antibody overnight at 4°C.

    • Wash the plate to remove unbound antibody.

  • Blocking:

    • Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., BSA in PBS) for 1-2 hours at room temperature.

    • Wash the plate.

  • Competitive Binding:

    • In a separate plate, pre-incubate a fixed concentration of biotinylated reference peptide with a serial dilution of the unlabeled test peptide and a fixed concentration of purified MHC class II molecules. Incubate for 48-72 hours at 37°C.

  • Capture of MHC-Peptide Complexes:

    • Transfer the competition binding mixtures to the antibody-coated ELISA plate.

    • Incubate for 2 hours at room temperature to allow the capture of MHC-peptide complexes.

    • Wash the plate.

  • Detection:

    • Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase, HRP) to the wells and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add a suitable substrate for the enzyme and incubate until a color change is observed.

  • Measurement and Analysis:

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • The signal is inversely proportional to the binding affinity of the test peptide.

    • Calculate the IC50 value by plotting the absorbance against the test peptide concentration.

Visualizing Key Pathways and Workflows

To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the MHC class II antigen presentation pathway and the experimental workflow for determining binding affinity.

MHC_Class_II_Antigen_Presentation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endocytic Pathway cluster_er Endoplasmic Reticulum cluster_surface Cell Surface Exogenous Antigen Exogenous Antigen Endosome Endosome Exogenous Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion Antigenic Peptides Antigenic Peptides Lysosome->Antigenic Peptides Proteolysis MIIC MHC-II Compartment (MIIC) Antigenic Peptides->MIIC Peptide_MHC_II_Complex Peptide-MHC-II Complex Antigenic Peptides->Peptide_MHC_II_Complex MHC_II_alpha_beta MHC-II αβ chains MHC_II_Ii_Complex MHC-II-Ii Complex MHC_II_alpha_beta->MHC_II_Ii_Complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II_Ii_Complex Golgi Golgi MHC_II_Ii_Complex->Golgi Golgi->MIIC CLIP CLIP Fragment MIIC->CLIP Ii Degradation HLA_DM HLA-DM CLIP->HLA_DM Exchange HLA_DM->Peptide_MHC_II_Complex Peptide Loading Presented_Complex Presented pMHC-II Peptide_MHC_II_Complex->Presented_Complex Transport to Surface

Caption: MHC Class II Antigen Presentation Pathway.

FP_Binding_Assay_Workflow Start Start Reagent_Prep Reagent Preparation (Labeled Probe, MHC-II, Test Peptide) Start->Reagent_Prep Assay_Setup Assay Plate Setup (MHC-II, Labeled Probe, Test Peptide Dilutions) Reagent_Prep->Assay_Setup Incubation Incubation (37°C, 48-72h) Assay_Setup->Incubation Measurement Fluorescence Polarization Measurement Incubation->Measurement Data_Analysis Data Analysis (Plot FP vs. [Test Peptide]) Measurement->Data_Analysis IC50_Determination IC50 Value Determination Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: Fluorescence Polarization Binding Assay Workflow.

References

The Role of OT-II Peptide in T-Cell Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the OT-II peptide in the activation of CD4+ T-cells, a cornerstone of adaptive immunity research. The OT-II system, comprising the peptide and corresponding transgenic T-cells, provides a robust and highly specific model for investigating T-cell activation, differentiation, and tolerance. This document outlines the fundamental characteristics of the OT-II peptide, detailed experimental protocols for its use, quantitative data on T-cell responses, and a visualization of the underlying signaling pathways.

Core Concepts: The OT-II Peptide and its T-Cell Receptor

The OT-II peptide is a short amino acid sequence derived from chicken ovalbumin (OVA), specifically residues 323-339.[1][2][3] The full ovalbumin protein consists of 385 amino acids.[4][5] The specific sequence of the OT-II peptide is ISQAVHAAHAEINEAGR . This peptide is recognized by the T-cell receptor (TCR) of CD4+ T-helper cells from OT-II transgenic mice.[1][2][3]

These transgenic mice express a TCR that is specifically engineered to recognize the OT-II peptide when it is presented by the Major Histocompatibility Complex (MHC) class II molecule, I-Ab.[1][2][3] This high-affinity and specific interaction makes the OT-II system an invaluable tool for studying antigen-specific T-cell responses in a controlled manner. The vast majority of CD4+ T-cells in OT-II mice are specific for the OVA323-339 peptide, leading to a robust and measurable response upon stimulation.[1][3]

Mechanism of T-Cell Activation by OT-II Peptide

The activation of a naive OT-II CD4+ T-cell is a multi-step process initiated by the interaction between the T-cell and an antigen-presenting cell (APC), such as a dendritic cell or B cell.

  • Antigen Processing and Presentation: Exogenous ovalbumin is taken up by APCs through phagocytosis.[6] Inside the APC, the protein is proteolytically cleaved into smaller peptides. The OT-II peptide (OVA323-339) is then loaded onto MHC class II molecules (I-Ab) within the endosomal compartment. The resulting peptide-MHC II complex is transported to the surface of the APC.[6][7]

  • TCR Recognition and Signal Transduction: A naive CD4+ T-cell from an OT-II mouse recognizes the OVA323-339-I-Ab complex via its specific TCR. The CD4 co-receptor on the T-cell also binds to the MHC class II molecule, stabilizing the interaction.[8] This binding event, known as "Signal 1," triggers a signaling cascade within the T-cell. Key early events include the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) on the CD3 complex by Lck, and the subsequent recruitment and activation of ZAP-70.[8][9][10]

  • Co-stimulation and Full Activation: For full T-cell activation, a second, co-stimulatory signal ("Signal 2") is required. This is typically delivered by the interaction of CD28 on the T-cell with CD80/CD86 on the APC. The combination of Signal 1 and Signal 2 leads to the activation of transcription factors such as NF-κB, NFAT, and AP-1, resulting in cytokine production (e.g., IL-2), proliferation, and differentiation of the T-cell.

Signaling Pathway Diagram

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell OT-II CD4+ T-Cell MHC_II MHC-II (I-Ab) + OT-II Peptide TCR OT-II TCR MHC_II->TCR Signal 1 CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 CD3 CD3 Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 CD3->ZAP70 recruits Lck->CD3 phosphorylates ITAMs PLCg PLCγ ZAP70->PLCg AP1 AP-1 ZAP70->AP1 via Ras/MAPK DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKCθ DAG->PKC Calcineurin Calcineurin IP3->Calcineurin NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFkB->IL2_Gene NFAT->IL2_Gene AP1->IL2_Gene Proliferation Proliferation IL2_Gene->Proliferation Differentiation Differentiation IL2_Gene->Differentiation Cytokine Secretion Cytokine Secretion IL2_Gene->Cytokine Secretion PI3K PI3K CD28->PI3K Akt Akt PI3K->Akt Akt->NFkB Akt->AP1

Caption: TCR signaling cascade in an OT-II T-cell.

Experimental Protocols

The OT-II system is widely used in various immunological assays. Below are detailed methodologies for key experiments.

In Vitro OT-II T-Cell Proliferation Assay

This assay measures the proliferation of OT-II T-cells in response to the OT-II peptide.

Materials:

  • Spleen from an OT-II transgenic mouse

  • OT-II peptide (OVA323-339)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2-mercaptoethanol, L-glutamine, penicillin/streptomycin)

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well U-bottom culture plates

  • Flow cytometer

Protocol:

  • Prepare a single-cell suspension from the OT-II mouse spleen. Lyse red blood cells using ACK lysis buffer.

  • Wash the splenocytes and resuspend in complete RPMI-1640.

  • Label the splenocytes with CFSE. This dye covalently binds to intracellular proteins and is diluted by half with each cell division, allowing for the tracking of proliferation.

  • Plate the CFSE-labeled splenocytes in a 96-well plate at a density of 2-4 x 105 cells/well.[11]

  • Add the OT-II peptide to the wells at various concentrations (e.g., 0.1, 1, 10 µg/mL).[11][12][13] Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 beads).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72-96 hours.[13]

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD69, CD25).

  • Analyze the cells by flow cytometry. Gate on the CD4+ T-cell population and assess proliferation by measuring the dilution of the CFSE signal.

Experimental Workflow Diagram

Proliferation_Assay_Workflow start Isolate Splenocytes from OT-II Mouse rbc_lysis RBC Lysis start->rbc_lysis cfse_label Label with CFSE rbc_lysis->cfse_label plate_cells Plate Cells in 96-well Plate cfse_label->plate_cells add_peptide Add OT-II Peptide (0.1-10 µg/mL) plate_cells->add_peptide incubate Incubate for 72-96h add_peptide->incubate stain Stain for Surface Markers (CD4, CD69, CD25) incubate->stain analyze Analyze by Flow Cytometry stain->analyze end Quantify Proliferation (CFSE Dilution) analyze->end

Caption: Workflow for an in vitro OT-II proliferation assay.

Cytokine Analysis of Activated OT-II T-Cells

This protocol is for measuring the cytokine profile of OT-II T-cells after stimulation.

Materials:

  • Supernatants from the in vitro T-cell proliferation assay

  • ELISA kits for specific cytokines (e.g., IL-2, IFN-γ, IL-4) or a multiplex cytokine assay kit

Protocol:

  • After the desired incubation period (typically 24-72 hours) in the proliferation assay, centrifuge the 96-well plates.

  • Carefully collect the culture supernatants from each well.

  • Perform an ELISA or multiplex assay on the supernatants according to the manufacturer's instructions to quantify the concentration of various cytokines. OT-II T-cell responses are often characterized by a Th1-type cytokine profile, with significant production of IFN-γ and reduced Th2 or Th17 responses.[14][15]

Quantitative Data Summary

The following tables summarize key quantitative data from experiments using the OT-II system.

Parameter Value Reference
Peptide OVA323-339 (ISQAVHAAHAEINEAGR)[1][7]
MHC Restriction I-Ab[1][2][3]
Responding Cell CD4+ T-helper cell[1][16]

Table 1: Core Characteristics of the OT-II System.

Parameter Condition Value Time Point Reference
Peptide Concentration In vitro stimulation of splenocytes1 - 10 µg/mL24 - 96 hours[11][12][13]
Cell Plating Density In vitro splenocyte culture2-4 x 105 cells/wellN/A[11]
CD69 Expression 10 µg/mL peptide in vitro~13-15% of CD4+ cells24 hours[17]
CD25 Expression 10 µg/mL peptide in vitro~25% of CD4+ cells24 hours[17]
Proliferation (CFSElow) 1-10 µg/mL peptide in vitroDose-dependent increase72 - 96 hours[13]

Table 2: Quantitative Data for In Vitro OT-II T-Cell Activation.

Cytokine Stimulation Condition Typical Response Reference
IFN-γ In vitro peptide stimulationIncreased production[12][13]
IL-2 In vitro peptide stimulationIncreased production[12][13]
IL-4 In vitro peptide stimulationLow or unchanged[18]
IL-17 Intranasal immunizationSignificantly reduced[14][15]

Table 3: Cytokine Profile of Activated OT-II T-Cells.

Conclusion

The OT-II peptide, in conjunction with OT-II transgenic mice, offers a powerful and highly specific model for dissecting the mechanisms of CD4+ T-cell activation. The defined nature of the peptide epitope and the corresponding T-cell receptor allows for reproducible and quantifiable analysis of T-cell proliferation, cytokine secretion, and differentiation. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this essential immunological tool.

References

The Discovery and Immunological Significance of the OVA (329-337) Epitope: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ovalbumin (OVA) peptide spanning amino acids 329-337, and its MHC class I-restricted counterpart, SIINFEKL (OVA 257-264), represent cornerstone model antigens in the field of immunology. Their discovery has been pivotal in elucidating the fundamental principles of antigen processing, presentation, and T-cell recognition. This technical guide provides an in-depth overview of the discovery and significance of the OVA (329-337) epitope, with a focus on quantitative data, detailed experimental protocols, and visual representations of key immunological processes.

Discovery and Core Significance

The chicken ovalbumin protein has long served as a model antigen for studying immune responses. Early research identified that T-cells do not recognize intact proteins but rather short peptide fragments presented by Major Histocompatibility Complex (MHC) molecules. Subsequent studies using T-cell clones with specificity for OVA led to the precise identification of immunodominant epitopes.

For CD4+ T-cells, the epitope encompassing amino acids 323-339 of OVA was identified as a key target. Within this longer peptide, the core sequence recognized by specific T-cell clones, such as the widely used DO11.10 and OT-II, was mapped to residues 329-337 (sequence: AAHAEINEA).[1][2][3][4] This epitope is presented by the MHC class II molecule I-Ad in BALB/c mice and I-Ab in C57BL/6 mice.[1][2]

For CD8+ T-cells, the immunodominant epitope was identified as the octapeptide SIINFEKL, corresponding to amino acids 257-264 of OVA.[5][6][7][8] This peptide is presented by the MHC class I molecule H-2Kb and is recognized by OT-I T-cells.[9][10] The discovery of these minimal peptide epitopes that could stimulate T-cells was a seminal moment in immunology, paving the way for the development of peptide-based vaccines and a deeper understanding of T-cell-mediated immunity.

The significance of the OVA (329-337) and SIINFEKL epitopes lies in their utility as highly specific and reproducible tools for immunological research. They are extensively used in:

  • Basic Immunology: To study the mechanisms of antigen processing and presentation, T-cell development, activation, and differentiation.

  • Cancer Immunology: As model tumor antigens in preclinical studies to evaluate the efficacy of cancer vaccines and immunotherapies.[5][10][11][12]

  • Infectious Disease Models: To track antigen-specific T-cell responses during infection.

  • Vaccine Development: As model antigens to test the potency of new adjuvants and vaccine delivery systems.[6]

Quantitative Data

The following tables summarize key quantitative data related to the OVA (329-337) and SIINFEKL epitopes, providing a comparative overview for researchers.

Epitope SequenceAmino Acid PositionMHC RestrictionResponding T-Cell Clone(s)
AAHAEINEA329-337I-Ad, I-AbDO11.10, OT-II
ISQAVHAAHAEINEAGR323-339I-Ad, I-AbDO11.10, OT-II
SIINFEKL257-264H-2KbOT-I

Table 1: Core OVA Epitopes and their Characteristics. This table outlines the primary sequences, their positions within the ovalbumin protein, the restricting MHC molecules, and the commonly used transgenic T-cell clones that recognize them.

PeptideT-Cell CloneHalf-Maximal Proliferation (EC50)Reference
OVA (323-339)DO11.1025 µM[13]
OVA (323-339)OT-II30 µM[13]

Table 2: T-Cell Proliferation in Response to OVA Peptides. This table provides the effective concentration of the OVA (323-339) peptide required to induce half-maximal proliferation in DO11.10 and OT-II T-cells.

PeptidePredicted Affinity for H-2Kb (IC50)Reference
SIINFEKLModerate (170–393 nM)[5]
Peptide 208–216Moderate (170–393 nM)[5]

Table 3: Predicted MHC Class I Binding Affinities. This table shows the predicted binding affinities of SIINFEKL and another immunogenic OVA peptide to the H-2Kb molecule.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the OVA (329-337) and SIINFEKL epitopes.

In Vitro T-Cell Activation Assay

This protocol describes the stimulation of OVA-specific T-cells with peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • Single-cell suspension of splenocytes from OT-I or OT-II transgenic mice.

  • Antigen-presenting cells (APCs), such as bone marrow-derived dendritic cells (BMDCs) or splenocytes.

  • OVA (323-339) peptide (for OT-II cells) or SIINFEKL peptide (for OT-I cells).

  • Complete RPMI-1640 medium.

  • 96-well round-bottom plates.

  • Cytokine detection assay (e.g., ELISA or CBA).

  • Flow cytometer.

Procedure:

  • Prepare APCs: Isolate splenocytes or generate BMDCs from C57BL/6 mice.

  • Peptide Pulsing: Incubate APCs (1 x 106 cells/mL) with varying concentrations of the appropriate OVA peptide (e.g., 0.1, 1, 10 µg/mL) for 2-4 hours at 37°C.

  • Co-culture: Wash the peptide-pulsed APCs and co-culture them with purified OT-I or OT-II T-cells (2 x 105 cells/well) in a 96-well plate.

  • Incubation: Incubate the co-culture for 24-72 hours at 37°C.

  • Analysis:

    • Cytokine Production: Collect the supernatant and measure the concentration of cytokines such as IFN-γ and IL-2 using ELISA or a cytometric bead array (CBA).

    • T-Cell Proliferation: Add a proliferation dye (e.g., CFSE) to the T-cells before co-culture and analyze its dilution by flow cytometry. Alternatively, pulse the cells with 3H-thymidine for the last 18 hours of culture and measure its incorporation.

    • Activation Marker Expression: Stain the cells with fluorescently labeled antibodies against activation markers (e.g., CD69, CD25) and analyze by flow cytometry.[12]

In Vivo Immunization and T-Cell Response Analysis

This protocol outlines the procedure for immunizing mice with OVA peptide and analyzing the subsequent T-cell response.

Materials:

  • C57BL/6 mice.

  • SIINFEKL peptide.

  • Adjuvant (e.g., Complete Freund's Adjuvant (CFA) or Poly(I:C)).

  • Phosphate-buffered saline (PBS).

  • Spleen and lymph nodes harvesting tools.

  • Flow cytometer.

  • SIINFEKL-H-2Kb tetramers.

Procedure:

  • Immunization: Emulsify the SIINFEKL peptide (e.g., 100 µg) in an adjuvant and inject subcutaneously or intraperitoneally into C57BL/6 mice.[12]

  • T-Cell Response Analysis (7-10 days post-immunization):

    • Euthanize the mice and harvest the spleens and draining lymph nodes.

    • Prepare single-cell suspensions.

    • Tetramer Staining: Stain the cells with a fluorescently labeled SIINFEKL-H-2Kb tetramer to identify and quantify antigen-specific CD8+ T-cells by flow cytometry.[12]

    • Intracellular Cytokine Staining: Restimulate the splenocytes in vitro with the SIINFEKL peptide for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A). Then, stain the cells for surface markers (CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α) and analyze by flow cytometry.

In Vivo Tumor Model

This protocol describes the use of an OVA-expressing tumor model to evaluate immunotherapy.

Materials:

  • C57BL/6 mice.

  • B16-OVA tumor cells (B16 melanoma cells engineered to express ovalbumin).

  • SIINFEKL peptide for vaccination.

  • Calipers for tumor measurement.

Procedure:

  • Tumor Implantation: Subcutaneously inject B16-OVA cells (e.g., 1 x 105 cells) into the flank of C57BL/6 mice.[12]

  • Therapeutic Vaccination: Once tumors are palpable, begin a vaccination regimen with the SIINFEKL peptide and an adjuvant.

  • Tumor Monitoring: Measure tumor volume every 2-3 days using calipers.[12]

  • Endpoint Analysis: At the end of the experiment, tumors and tumor-infiltrating lymphocytes (TILs) can be harvested for further analysis, such as flow cytometry to characterize the immune cell populations within the tumor microenvironment.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the OVA (329-337) epitope.

Antigen_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell Recognition OVA_protein Ovalbumin (Protein) Endosome Endosome/ Phagosome OVA_protein->Endosome Endocytosis Proteasome Proteasome OVA_protein->Proteasome Cytosolic Processing Peptide_MHC_II Peptide-MHC II Complex Endosome->Peptide_MHC_II Peptide Loading OVA (329-337)\nPeptide OVA (329-337) Peptide Endosome->OVA (329-337)\nPeptide Proteolysis SIINFEKL\nPeptide SIINFEKL Peptide Proteasome->SIINFEKL\nPeptide Proteolysis ER Endoplasmic Reticulum MHC_II MHC Class II MHC_I MHC Class I Peptide_MHC_I Peptide-MHC I Complex ER->Peptide_MHC_I Peptide Loading Golgi Golgi Cell_Surface_I APC Surface Golgi->Cell_Surface_I Transport MHC_II->Endosome Transport TAP TAP TAP->ER Transport Cell_Surface_II APC Surface Peptide_MHC_II->Cell_Surface_II Transport Peptide_MHC_I->Golgi Transport TCR_II TCR Cell_Surface_II->TCR_II Recognition SIINFEKL\nPeptide->TAP TCR_I TCR Cell_Surface_I->TCR_I Recognition CD4_TCell CD4+ T-Cell (e.g., OT-II) CD8_TCell CD8+ T-Cell (e.g., OT-I)

Figure 1: Antigen processing and presentation pathways for OVA epitopes.

Experimental_Workflow cluster_InVivo In Vivo Model cluster_ExVivo Ex Vivo Analysis Immunization Immunization of Mouse with SIINFEKL + Adjuvant Spleen_Harvest Harvest Spleen/ Lymph Nodes Immunization->Spleen_Harvest Tumor_Implantation Implantation of B16-OVA Tumor Cells Tumor_Monitoring Monitor Tumor Growth Tumor_Implantation->Tumor_Monitoring Cell_Isolation Isolate Splenocytes/ Lymphocytes Spleen_Harvest->Cell_Isolation Tetramer_Staining Tetramer Staining (SIINFEKL-H-2Kb) Cell_Isolation->Tetramer_Staining ICS Intracellular Cytokine Staining (ICS) Cell_Isolation->ICS Flow_Cytometry Flow Cytometry Analysis Tetramer_Staining->Flow_Cytometry ICS->Flow_Cytometry

Figure 2: A typical experimental workflow for studying in vivo T-cell responses.

TCell_Activation_Logic APC Antigen Presenting Cell (APC) MHC_Peptide MHC-Peptide Complex APC->MHC_Peptide Processing & Presentation TCell OVA-Specific T-Cell (OT-I or OT-II) TCR T-Cell Receptor (TCR) Peptide OVA Peptide (SIINFEKL or 329-337) Peptide->APC Pulsing MHC_Peptide->TCR Binding Activation T-Cell Activation TCR->Activation Effector_Function Effector Functions: - Cytokine Release - Proliferation - Cytotoxicity Activation->Effector_Function

Figure 3: Logical flow of T-cell activation by an OVA peptide.

Conclusion

The OVA (329-337) and SIINFEKL epitopes have been instrumental in advancing our understanding of cellular immunity. Their well-characterized nature, coupled with the availability of specific T-cell receptor transgenic mouse models, provides a robust and versatile platform for immunological research. This technical guide serves as a comprehensive resource for researchers, providing the necessary quantitative data, detailed experimental protocols, and clear visual aids to effectively utilize these powerful tools in their studies. The continued use of these model antigens will undoubtedly contribute to future discoveries in immunology, vaccine development, and cancer immunotherapy.

References

Ovalbumin Peptide (329-337): A Technical Guide for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Ovalbumin (OVA), a protein found in chicken egg whites, has long served as a cornerstone model antigen in immunological research. Its widespread use stems from its ability to elicit robust B and T cell responses. Within this protein, the peptide fragment spanning amino acids 329-337, with the sequence AAHAEINEA, has emerged as a critical tool for studying MHC class II-restricted antigen presentation and CD4+ T cell activation.[1][2] This technical guide provides a comprehensive overview of OVA (329-337) as a model antigen, detailing its characteristics, experimental applications, and the underlying immunological pathways it helps to elucidate.

Core Characteristics of OVA (329-337)

The AAHAEINEA peptide is recognized as the core epitope for OT-II T cells, which are transgenic T cells expressing a T cell receptor (TCR) specific for this peptide presented by the I-Ab MHC class II molecule.[1][2] This specificity makes the OT-II model system an invaluable tool for studying the intricacies of CD4+ T cell responses in a controlled manner.

PropertyDescriptionReference
Sequence Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala (AAHAEINEA)[1]
MHC Restriction I-Ab (murine MHC class II)[1]
T Cell Recognition OT-II TCR[2]
Molecular Weight Approximately 924.95 g/mol [3]

Key Experimental Applications and Protocols

The OVA (329-337) peptide is employed in a variety of immunological assays to study antigen presentation, T cell activation, differentiation, and effector functions.

In Vitro T Cell Stimulation

A fundamental application of OVA (329-337) is the in vitro stimulation of OT-II T cells to study activation, proliferation, and cytokine production.

Quantitative Data for In Vitro T Cell Stimulation

ParameterValueCell TypeAssayReference
Peptide Concentration for Half-Maximal Proliferation 30 µMOT-II cellsProliferation Assay[3]
Peptide Concentration for T Cell Proliferation 80 ng/mL (I-Ab loaded)OT-II CD4+ T cellsProliferation Assay[4]
Peptide Concentration for In Vitro Proliferation 50 µMOT-II CD4+ T cellsProliferation Assay[5]
Peptide Concentration for T Cell Stimulation 0-10 µg/mlOT-II T cellsCytokine Production & Proliferation[6]
Peptide Concentration for DC Pulsing 10 µMBone marrow-derived dendritic cellsT cell co-culture[7]

Detailed Protocol for In Vitro OT-II T Cell Stimulation

  • Cell Preparation: Isolate CD4+ T cells from the spleens and lymph nodes of OT-II transgenic mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

  • Antigen Presenting Cell (APC) Preparation: Isolate antigen-presenting cells (APCs), such as dendritic cells (DCs) or splenocytes, from wild-type C57BL/6 mice.

  • Peptide Pulsing of APCs:

    • Culture APCs in complete RPMI-1640 medium.

    • Add OVA (329-337) peptide to the APC culture at a final concentration ranging from 1 µg/mL to 50 µM.[5]

    • Incubate for 2-4 hours at 37°C to allow for peptide loading onto MHC class II molecules.[7]

    • Wash the APCs three times with sterile PBS to remove excess, unbound peptide.

  • Co-culture:

    • Plate the peptide-pulsed APCs in a 96-well flat-bottom plate.

    • Add the purified OT-II CD4+ T cells to the wells at a typical APC to T cell ratio of 1:1 to 1:10.

    • Incubate the co-culture for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Analysis:

    • Proliferation: Assess T cell proliferation using assays such as [3H]-thymidine incorporation or CFSE dilution by flow cytometry.

    • Cytokine Production: Collect the culture supernatant and measure the concentration of cytokines (e.g., IL-2, IFN-γ) using ELISA or cytokine bead array.

    • Activation Marker Expression: Stain the T cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.

G Experimental Workflow: In Vitro T Cell Stimulation cluster_0 Cell Preparation cluster_1 Antigen Loading cluster_2 Co-culture cluster_3 Analysis Isolate OT-II T cells Isolate OT-II T cells Co-culture T cells and APCs Co-culture T cells and APCs Isolate OT-II T cells->Co-culture T cells and APCs Isolate APCs Isolate APCs Pulse APCs with OVA (329-337) Pulse APCs with OVA (329-337) Isolate APCs->Pulse APCs with OVA (329-337) Wash away unbound peptide Wash away unbound peptide Pulse APCs with OVA (329-337)->Wash away unbound peptide Wash away unbound peptide->Co-culture T cells and APCs Proliferation Assay Proliferation Assay Co-culture T cells and APCs->Proliferation Assay Cytokine Analysis Cytokine Analysis Co-culture T cells and APCs->Cytokine Analysis Activation Marker Expression Activation Marker Expression Co-culture T cells and APCs->Activation Marker Expression

In Vitro T Cell Stimulation Workflow
ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

Detailed Protocol for IFN-γ ELISpot Assay

  • Plate Coating:

    • Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 30 seconds, then wash five times with sterile water.

    • Coat the plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IFN-γ) overnight at 4°C.

  • Blocking: Wash the plate and block with sterile PBS containing 1% BSA for 1-2 hours at room temperature.

  • Cell Plating:

    • Prepare a single-cell suspension of splenocytes or lymph node cells from immunized or control mice.

    • Add 2.5 x 105 to 5 x 105 cells per well.

    • Add OVA (329-337) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plate to remove cells.

    • Add a biotinylated detection antibody specific for the cytokine and incubate for 2 hours at room temperature.

    • Wash the plate and add streptavidin-alkaline phosphatase (ALP) or streptavidin-horseradish peroxidase (HRP) and incubate for 1-2 hours.

  • Spot Development: Wash the plate and add the appropriate substrate (e.g., BCIP/NBT for ALP or AEC for HRP).

  • Analysis: Stop the reaction by washing with water. Allow the plate to dry completely and count the spots using an ELISpot reader.

Tetramer Staining and Flow Cytometry

MHC class II tetramers are powerful reagents for the direct visualization and quantification of antigen-specific T cells by flow cytometry.

Quantitative Data for Tetramer Staining

ParameterValueDetailsReference
Staining Temperature 37°COptimal for class II tetramers[8]
Staining Time 2 hoursFor optimal signal[9]
Tetramer I-Ab/OVA(329-337)-PECommonly used fluorochrome[9]

Detailed Protocol for Tetramer Staining

  • Cell Preparation: Prepare a single-cell suspension from the spleen or lymph nodes of immunized mice.

  • Tetramer Staining:

    • Resuspend 1-2 x 106 cells in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

    • Add the I-Ab-OVA(329-337) tetramer, typically labeled with phycoerythrin (PE) or allophycocyanin (APC), at the manufacturer's recommended concentration.

    • Incubate for 2 hours at 37°C in the dark.[9]

  • Surface Marker Staining:

    • Wash the cells with FACS buffer.

    • Add a cocktail of fluorescently labeled antibodies against cell surface markers such as CD4, CD44, and a viability dye (e.g., Propidium Iodide or 7-AAD).

    • Incubate for 30 minutes on ice in the dark.

  • Washing and Acquisition: Wash the cells twice with FACS buffer and resuspend in a suitable volume for flow cytometry analysis. Acquire data on a flow cytometer.

  • Gating Strategy:

    • Gate on lymphocytes based on forward and side scatter properties.

    • Exclude doublets.

    • Gate on live, single cells.

    • Gate on CD4+ T cells.

    • Within the CD4+ population, identify tetramer-positive cells.

G Flow Cytometry Gating Strategy for OVA(329-337) Tetramer+ Cells All Events All Events Lymphocytes Lymphocytes All Events->Lymphocytes FSC-A vs SSC-A Singlets Singlets Lymphocytes->Singlets FSC-H vs FSC-W Live Cells Live Cells Singlets->Live Cells Viability Dye vs FSC-A CD4+ T Cells CD4+ T Cells Live Cells->CD4+ T Cells CD4 vs SSC-A Tetramer+ Cells Tetramer+ Cells CD4+ T Cells->Tetramer+ Cells OVA(329-337) Tetramer vs CD44

Gating Strategy for Tetramer Staining

TCR Signaling Pathway

The binding of the OVA (329-337)-I-Ab complex to the OT-II TCR initiates a cascade of intracellular signaling events, leading to T cell activation.

This process begins with the activation of the Src family kinase Lck, which is associated with the CD4 co-receptor. Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) on the CD3 complex subunits.[10] This phosphorylation event creates docking sites for ZAP-70 (Zeta-chain-associated protein kinase 70), which is then also phosphorylated and activated by Lck.[11]

Activated ZAP-70 subsequently phosphorylates downstream adaptor proteins, such as LAT (Linker for Activation of T cells) and SLP-76.[10] This leads to the activation of multiple signaling pathways, including the PLCγ-mediated calcium flux, the Ras-MAPK pathway, and the PKC-NF-κB pathway, culminating in the transcriptional changes that drive T cell proliferation, differentiation, and effector function.[12][13]

G TCR Signaling Pathway upon OVA(329-337) Recognition OVA(329-337)-MHC II OVA(329-337)-MHC II TCR TCR OVA(329-337)-MHC II->TCR CD4 CD4 OVA(329-337)-MHC II->CD4 CD3 ITAMs CD3 ITAMs TCR->CD3 ITAMs associates with Lck Lck CD4->Lck recruits Lck->CD3 ITAMs phosphorylates ZAP-70 ZAP-70 CD3 ITAMs->ZAP-70 recruits & activates LAT/SLP-76 LAT/SLP-76 ZAP-70->LAT/SLP-76 phosphorylates Downstream Pathways Downstream Pathways LAT/SLP-76->Downstream Pathways T Cell Activation T Cell Activation Downstream Pathways->T Cell Activation

TCR Signaling Cascade

Conclusion

The ovalbumin peptide 329-337, in conjunction with the OT-II transgenic mouse model, provides a robust and versatile platform for investigating the fundamental principles of CD4+ T cell immunology. Its well-defined characteristics and broad applicability in a range of immunological assays make it an indispensable tool for researchers in basic immunology, vaccine development, and immunotherapy. This guide provides a foundational understanding and practical protocols to effectively utilize OVA (329-337) as a model antigen in your research endeavors.

References

basic principles of OVA (329-337) T-cell stimulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Principles of Ovalbumin (OVA) Peptide T-Cell Stimulation

Introduction

In the field of immunology, the chicken ovalbumin (OVA) protein serves as a cornerstone model antigen for studying the adaptive immune response. Its well-characterized peptide epitopes are instrumental in dissecting the mechanisms of antigen processing, presentation, and the subsequent activation of T-lymphocytes. This guide focuses on the fundamental principles of T-cell stimulation using two of the most widely studied OVA-derived peptides: OVA (329-337) for CD4+ T-helper cells and OVA (257-264) for CD8+ cytotoxic T-lymphocytes.

Understanding these interactions is critical for researchers, scientists, and drug development professionals engaged in vaccine development, cancer immunotherapy, and autoimmune disease research. This document provides a technical overview of the key cellular components, signaling pathways, experimental protocols, and quantitative parameters that govern OVA-specific T-cell activation.

Core Components of OVA T-Cell Stimulation

T-cell activation is a highly specific process initiated by the interaction between a T-cell receptor (TCR) and a peptide-Major Histocompatibility Complex (pMHC) on the surface of an Antigen Presenting Cell (APC).

  • T-Lymphocytes : The primary responders are T-cells, often sourced from T-cell receptor (TCR) transgenic mouse models that express a uniform TCR specific for an OVA peptide.

    • OT-II and DO11.10 : These models are specific for the OVA peptide 323-339 presented on the MHC class II molecule I-A. The core epitope recognized is often cited as residues 329-337.[1][2][3] These are CD4+ T-cells.

    • OT-I : This model expresses a TCR specific for the OVA peptide 257-264 (SIINFEKL) presented on the MHC class I molecule H-2Kb.[4] These are CD8+ T-cells.

  • Antigen Presenting Cells (APCs) : These cells process the OVA protein or are loaded with specific OVA peptides and present them to T-cells.

    • Dendritic Cells (DCs) : Considered the most potent APCs for activating naïve T-cells.[5]

    • B-cells and Macrophages : Also capable of presenting antigens and activating T-cells.

  • OVA Peptides : These are the specific antigenic determinants recognized by the TCR. The context of the full protein is complex, as a single peptide sequence like OVA 323-339 can bind to the MHC in multiple ways, known as registers.[2][6][7]

ComponentDescriptionSequenceSpecificityReference
CD4+ T-Cell Epitope A core MHC Class II-restricted epitope from ovalbumin.AAHAEINEAOT-II / DO11.10 TCR (I-Ab / I-Ad)[1][8]
CD8+ T-Cell Epitope The immunodominant MHC Class I-restricted epitope from ovalbumin.SIINFEKLOT-I TCR (H-2Kb)[4][9]

The Two-Signal Model of T-Cell Activation

Full activation of a naïve T-cell requires two distinct signals from the APC. The absence of the second signal can lead to anergy (a state of non-responsiveness) or tolerance.

  • Signal 1 (Antigen-Specific) : The primary signal is delivered through the binding of the TCR and its co-receptor (CD4 or CD8) to the specific pMHC on the APC surface.

  • Signal 2 (Co-stimulatory) : A crucial secondary signal is provided by the interaction of co-stimulatory molecules. The most prominent example is the binding of CD28 on the T-cell to CD80 (B7-1) or CD86 (B7-2) on the APC.

This dual-signal requirement ensures that T-cells are only activated by legitimate threats presented by professional APCs.

G cluster_APC Antigen Presenting Cell (APC) cluster_TCell T-Cell pMHC Peptide-MHC Complex CD80_86 CD80 / CD86 TCR T-Cell Receptor (TCR) TCR->pMHC Signal 1 (TCR Engagement) Activation T-Cell Activation (Proliferation, Cytokines, Effector Function) TCR->Activation CD28 CD28 CD28->CD80_86 Signal 2 (Co-stimulation) CD28->Activation

Diagram 1: The two-signal model for T-cell activation.

TCR Signaling Pathway

Upon successful pMHC engagement and co-stimulation, a complex intracellular signaling cascade is initiated within the T-cell. This cascade amplifies the initial signal and culminates in the activation of transcription factors that drive the cellular changes associated with activation.

Key events include:

  • Phosphorylation of immunoreceptor tyrosine-based activation motifs (ITAMs) in the CD3 complex by Lck.

  • Recruitment and activation of ZAP-70.

  • Formation of a signalosome involving adapter proteins like LAT and SLP-76.

  • Activation of downstream pathways including PLCγ, which leads to calcium influx and DAG production, ultimately activating transcription factors like NFAT, AP-1, and NF-κB.

G cluster_downstream Downstream Effects TCR_pMHC TCR binds pMHC Lck Lck Activation TCR_pMHC->Lck ITAMs ITAM Phosphorylation Lck->ITAMs ZAP70 ZAP-70 Recruitment & Activation ITAMs->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg PLCγ Activation LAT_SLP76->PLCg IP3 IP3 -> Ca2+ Flux PLCg->IP3 DAG DAG -> PKC PLCg->DAG NFAT NFAT IP3->NFAT AP1 AP-1 DAG->AP1 NFkB NF-κB DAG->NFkB Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene AP1->Gene NFkB->Gene G cluster_analysis Analysis Methods step1 1. Isolate T-Cells & APCs tcells T-Cells (e.g., OT-I/OT-II Splenocytes) step1->tcells apcs APCs (e.g., Splenocytes, BMDCs) step1->apcs step3 3. Co-culture T-Cells and APCs tcells->step3 step2 2. Prepare APCs (Peptide Pulsing) apcs->step2 step2->step3 peptide OVA Peptide (SIINFEKL or 329-337) peptide->step2 step4 4. Incubate (Hours to Days) step3->step4 step5 5. Harvest & Analyze step4->step5 analysis1 Flow Cytometry (Markers, Cytokines, CFSE) step5->analysis1 analysis2 ELISA / ELISPOT (Secreted Cytokines) step5->analysis2

References

Methodological & Application

Application Notes and Protocols for In Vivo Use of OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vivo use of the ovalbumin (OVA) peptide 329-337, a key model antigen for studying CD4+ T cell responses. The protocols are intended for researchers in immunology, vaccine development, and cancer immunotherapy.

Introduction

The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a well-characterized MHC class II-restricted epitope derived from chicken ovalbumin. It is specifically recognized by the T cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice, making it an invaluable tool for studying T helper cell activation, differentiation, and memory in vivo.[1][2] This document outlines protocols for in vivo immunization, assessment of the resulting immune response, and relevant signaling pathways.

Data Presentation

The following tables summarize quantitative data from representative in vivo studies using OVA peptides to stimulate CD4+ T cell responses. These values can serve as a benchmark for experimental outcomes.

Table 1: In Vivo CD4+ T Cell Response to OVA Peptide Immunization

ParameterMouse StrainImmunization ProtocolReadoutResult (Mean ± SD)Reference
% OVA-tetramer+ CD4+ T cells in dLNC57BL/6200µg OVA in IFA, boosted after 7 daysTetramer staining 7 days post-boost~1.5 ± 0.3%[3]
% IFN-γ+ of OVA-tetramer+ CD4+ T cellsC57BL/6200µg OVA + LPS + PGPC in IFAIntracellular cytokine staining after ex vivo restimulation~40 ± 5%[3]
Ear Swelling (DTH Response)OT-II Cd6+/+10µg OVA323–339 in CFA, challenged on day 7Micrometer measurement at 24h post-challenge~0.12 ± 0.02 mm[4]
Proliferation of adoptively transferred OT-II cellsC57BL/6Intranasal immunization with recombinant S. gordonii expressing OVA323-339CFSE dilution in cervical lymph nodes at day 5~50% proliferating cells[5]

Table 2: In Vitro Restimulation of Splenocytes after In Vivo Immunization

ParameterMouse StrainIn Vivo ImmunizationIn Vitro RestimulationReadoutResult (Mean ± SD)Reference
IL-2 Production (pg/mL)OT-IIN/A (in vitro stimulation)1 µg/mL OVA329-337ELISA of supernatant at 72h~2500 ± 300 pg/mL[1]
IFN-γ Production (pg/mL)OT-IIN/A (in vitro stimulation)1 µg/mL OVA329-337ELISA of supernatant at 72h~4000 ± 500 pg/mL[1]
% Proliferation (CFSE low)OT-II Cd6-/-N/A (in vitro stimulation)10 µg/mL OVA323–339CFSE dilution at 72h~60 ± 8%[4][6]

Experimental Protocols

Protocol 1: In Vivo Immunization with OVA (329-337) Peptide

This protocol describes the immunization of mice to elicit a robust OVA-specific CD4+ T cell response.

Materials:

  • OVA (329-337) peptide (e.g., Anaspec, #AS-64777)[7]

  • Complete Freund's Adjuvant (CFA) (e.g., Sigma-Aldrich, #F5881)

  • Incomplete Freund's Adjuvant (IFA) (e.g., Sigma-Aldrich, #F5506)

  • Sterile Phosphate-Buffered Saline (PBS)

  • 1 mL Luer-Lok syringes (2)

  • Luer-Lok connector

  • 27-30 gauge needles

  • C57BL/6 or BALB/c mice (6-8 weeks old)

Procedure:

  • Peptide Preparation: Dissolve lyophilized OVA (329-337) peptide in sterile PBS to a final concentration of 1-2 mg/mL. A typical immunization dose is 10-50 µg per mouse.[8]

  • Emulsion Preparation: a. Draw 100 µL of the peptide solution into a 1 mL syringe. b. Draw 100 µL of CFA into a second 1 mL syringe. c. Connect the two syringes using a Luer-Lok connector. d. Force the contents back and forth between the syringes for at least 10 minutes to create a stable water-in-oil emulsion. The emulsion is stable if a drop placed on the surface of water does not disperse.

  • Immunization (Day 0): a. Anesthetize the mouse. b. Inject 100 µL of the peptide-CFA emulsion subcutaneously (s.c.) at the base of the tail.

  • Booster Immunization (Day 14): a. Prepare a peptide-IFA emulsion as described in step 2, substituting IFA for CFA. b. Inject 100 µL of the peptide-IFA emulsion s.c. at a different site (e.g., the flank).

  • Analysis: The immune response can be analyzed 7-10 days after the booster immunization.

Protocol 2: Delayed-Type Hypersensitivity (DTH) Assay

The DTH assay is an in vivo measure of cell-mediated immunity.

Materials:

  • Immunized and control mice (from Protocol 1)

  • OVA (329-337) peptide

  • Sterile PBS

  • Precision calipers or a micrometer

  • 30-gauge needles

Procedure:

  • Sensitization: Immunize mice with OVA (329-337) peptide in CFA as described in Protocol 1.

  • Challenge (Day 7-14 post-immunization): a. Prepare a solution of OVA (329-337) peptide in sterile PBS at a concentration of 1 mg/mL. b. Measure the baseline thickness of both rear footpads of each mouse using calipers. c. Inject 20 µL of the peptide solution into the right rear footpad. d. Inject 20 µL of sterile PBS into the left rear footpad as a negative control.

  • Measurement: a. Measure the thickness of both footpads at 24, 48, and 72 hours after the challenge. b. The DTH response is calculated as the difference in footpad swelling between the peptide-injected and PBS-injected footpads.

Protocol 3: In Vivo CD4+ T Cell Cytotoxicity Assay

This assay measures the ability of primed CD4+ T cells to kill target cells presenting the OVA (329-337) peptide.

Materials:

  • Immunized and naive control mice

  • Splenocytes from naive C57BL/6 mice (as target cells)

  • OVA (329-337) peptide

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • CellTrace™ Violet

  • Sterile RPMI 1640 medium with 10% FBS

  • Sterile PBS

  • Flow cytometer

Procedure:

  • Target Cell Preparation: a. Isolate splenocytes from a naive C57BL/6 mouse. b. Divide the splenocytes into two populations.

  • Peptide Pulsing and Labeling: a. Target Population: Resuspend one population of splenocytes at 10^7 cells/mL in RPMI and pulse with 10 µg/mL OVA (329-337) peptide for 1 hour at 37°C. Wash the cells and then label with a high concentration of CFSE (e.g., 5 µM). b. Control Population: Incubate the second population of splenocytes without peptide. Label these cells with a low concentration of CFSE (e.g., 0.5 µM) or with CellTrace™ Violet.

  • Adoptive Transfer: a. Mix the CFSE^high (peptide-pulsed) and CFSE^low (unpulsed) or Violet-labeled target cells at a 1:1 ratio. b. Inject 10-20 x 10^6 total target cells intravenously (i.v.) into immunized and naive control mice.

  • Analysis: a. After 18-24 hours, harvest the spleens from the recipient mice. b. Prepare single-cell suspensions and analyze by flow cytometry. c. Determine the ratio of CFSE^high to CFSE^low (or Violet) cells in each mouse.

  • Calculation of Specific Lysis:

    • Ratio = (% CFSE^low / % CFSE^high) or (% Violet / % CFSE^high)

    • % Specific Lysis = [1 - (Ratio_naive / Ratio_immunized)] x 100

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

Exogenous antigens like the OVA (329-337) peptide are taken up by antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells.[9] The antigen is processed in the endocytic pathway, where it is loaded onto MHC class II molecules.[9][10] The peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T cells.[9]

MHC_Class_II_Pathway MHC Class II Antigen Presentation of OVA (329-337) Peptide cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) OVA_peptide OVA (329-337) Peptide Endocytosis Endocytosis/ Phagocytosis OVA_peptide->Endocytosis Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion MIIC MHC Class II Compartment (MIIC) Lysosome->MIIC Processed Peptides MHCII_CLIP MHC Class II + CLIP MIIC->MHCII_CLIP Ii degradation ER Endoplasmic Reticulum MHCII_Ii MHC Class II + Invariant Chain (Ii) ER->MHCII_Ii Golgi Golgi Apparatus Golgi->MIIC MHCII_Ii->Golgi MHCII_peptide pMHC-II Complex (OVA peptide loaded) MHCII_CLIP->MHCII_peptide Peptide Exchange (HLA-DM mediated) Cell_Surface APC Surface MHCII_peptide->Cell_Surface Transport to Cell Surface CD4_T_Cell CD4+ T Cell Cell_Surface->CD4_T_Cell TCR Recognition

Caption: MHC Class II presentation of exogenous OVA (329-337) peptide to a CD4+ T cell.

OT-II T Cell Activation Signaling Pathway

Upon recognition of the OVA (329-337)-I-A^b complex by the OT-II TCR and co-stimulation, a signaling cascade is initiated within the T cell, leading to activation, proliferation, and differentiation.

T_Cell_Activation OT-II T Cell Activation Signaling cluster_APC APC cluster_TCell OT-II CD4+ T Cell pMHC OVA(329-337) on I-Ab TCR OT-II TCR pMHC->TCR Signal 1 B7 CD80/CD86 CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates ITAMs LAT LAT ZAP70->LAT PLCG1 PLCγ1 LAT->PLCG1 IP3 IP3 PLCG1->IP3 DAG DAG PLCG1->DAG Calcium Ca²⁺ Flux IP3->Calcium PKC PKCθ DAG->PKC Ras_MAPK Ras/MAPK Pathway DAG->Ras_MAPK Calcineurin Calcineurin Calcium->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ, etc.) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression AP1 AP-1 Ras_MAPK->AP1 AP1->Gene_Expression

Caption: Simplified signaling cascade in an OT-II T cell upon antigen recognition.

Experimental Workflow for In Vivo Cytotoxicity Assay

This workflow outlines the key steps for performing the in vivo cytotoxicity assay described in Protocol 3.

Cytotoxicity_Workflow In Vivo CD4+ T Cell Cytotoxicity Assay Workflow Start Start Isolate_Splenocytes Isolate splenocytes from naive mouse Start->Isolate_Splenocytes Split_Population Split into two populations Isolate_Splenocytes->Split_Population Pulse_Peptide Pulse with OVA(329-337) Split_Population->Pulse_Peptide Population 1 No_Peptide No peptide control Split_Population->No_Peptide Population 2 Label_CFSE_High Label with CFSE-high Pulse_Peptide->Label_CFSE_High Label_CFSE_Low Label with CFSE-low/Violet No_Peptide->Label_CFSE_Low Mix_Cells Mix 1:1 ratio Label_CFSE_High->Mix_Cells Label_CFSE_Low->Mix_Cells Inject_Mice Inject into immunized and naive mice Mix_Cells->Inject_Mice Incubate Incubate 18-24h Inject_Mice->Incubate Harvest_Spleens Harvest spleens Incubate->Harvest_Spleens Flow_Cytometry Analyze by Flow Cytometry Harvest_Spleens->Flow_Cytometry Calculate_Lysis Calculate % Specific Lysis Flow_Cytometry->Calculate_Lysis End End Calculate_Lysis->End

Caption: Workflow for measuring in vivo CD4+ T cell-mediated cytotoxicity.

References

Protocol for In Vitro T-Cell Proliferation Assay with Ovalbumin (OVA) Peptide (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: This protocol provides a detailed method for assessing the proliferation of murine T-lymphocytes in response to the specific ovalbumin peptide epitope OVA (329-337). This assay is crucial for researchers in immunology, vaccine development, and drug discovery to evaluate the potency of immunomodulatory compounds and to study the mechanisms of T-cell activation. The protocol utilizes a mixed lymphocyte reaction (MLR) where splenocytes serve as the source of both T-cells and antigen-presenting cells (APCs). Proliferation is quantified using Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed among daughter cells upon cell division, allowing for the tracking of successive generations by flow cytometry.

Experimental Protocols

This protocol is divided into three main sections:

  • Isolation of Splenocytes

  • CFSE Labeling of Splenocytes

  • T-Cell Proliferation Assay with OVA (329-337)

Isolation of Splenocytes from Mouse Spleen

This procedure describes the mechanical and enzymatic digestion of a mouse spleen to obtain a single-cell suspension of splenocytes.

Materials:

  • Mouse Spleen

  • RPMI 1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • 70 µm cell strainer

  • Sterile petri dish

  • Sterile forceps and scissors

  • 3 mL syringe plunger

  • 50 mL conical tubes

  • ACK (Ammonium-Chloride-Potassium) Lysis Buffer

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Aseptically harvest the spleen from a mouse and place it in a sterile petri dish containing 5 mL of RPMI 1640 medium.

  • Gently disrupt the spleen by mashing it through a 70 µm cell strainer placed over a 50 mL conical tube, using the plunger of a 3 mL syringe.[1]

  • Rinse the strainer with an additional 10 mL of RPMI 1640 to maximize cell recovery.

  • Centrifuge the cell suspension at 300 x g for 10 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the cell pellet in 2 mL of ACK Lysis Buffer for 2 minutes at room temperature to lyse red blood cells.

  • Add 10 mL of RPMI 1640 to neutralize the ACK buffer and centrifuge at 300 x g for 10 minutes at 4°C.

  • Discard the supernatant and resuspend the splenocyte pellet in 10 mL of complete RPMI medium (RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

  • Perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration to 1 x 10⁷ cells/mL in PBS for CFSE labeling.

CFSE Labeling of Splenocytes

This section details the labeling of splenocytes with CFSE to track cell proliferation.

Materials:

  • Splenocyte suspension (1 x 10⁷ cells/mL in PBS)

  • CFSE stock solution (5 mM in DMSO)

  • PBS

  • Complete RPMI medium

Procedure:

  • Prepare a 5 µM working solution of CFSE in PBS from the 5 mM stock solution.

  • Add an equal volume of the 5 µM CFSE solution to the splenocyte suspension (final CFSE concentration of 2.5 µM).

  • Incubate the cells for 10 minutes at 37°C in the dark.[2]

  • To quench the labeling reaction, add 5 volumes of ice-cold complete RPMI medium.

  • Centrifuge the cells at 300 x g for 5 minutes at 4°C.

  • Wash the cells twice with 10 mL of complete RPMI medium to remove any unbound CFSE.

  • Resuspend the final cell pellet in complete RPMI medium at a concentration of 2 x 10⁶ cells/mL for the proliferation assay.

T-Cell Proliferation Assay with OVA (329-337)

This part of the protocol describes the co-culture of CFSE-labeled splenocytes with the OVA (329-337) peptide and subsequent analysis of proliferation by flow cytometry.

Materials:

  • CFSE-labeled splenocytes (2 x 10⁶ cells/mL)

  • OVA (329-337) peptide stock solution (1 mg/mL in sterile water or PBS)

  • Complete RPMI medium

  • 96-well round-bottom culture plate

  • Flow cytometer

  • Antibodies for T-cell staining (e.g., anti-CD3, anti-CD4, anti-CD8)

Procedure:

  • Seed 100 µL of the CFSE-labeled splenocyte suspension (2 x 10⁵ cells) into the wells of a 96-well round-bottom plate.

  • Prepare serial dilutions of the OVA (329-337) peptide in complete RPMI medium. A common concentration range to test is 0.1, 1, and 10 µg/mL.[3]

  • Add 100 µL of the diluted OVA peptide to the respective wells.

  • Include the following controls:

    • Unstimulated control: Cells with 100 µL of complete RPMI medium only.

    • Positive control: Cells with a known T-cell mitogen (e.g., Concanavalin A or anti-CD3/CD28 beads).

  • Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO₂.

  • After incubation, harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8 for 30 minutes on ice.

  • Wash the cells with PBS containing 2% FBS.

  • Acquire the samples on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel.

  • Analyze the data by gating on the T-cell populations (e.g., CD3⁺CD4⁺) and examining the CFSE fluorescence histogram. Each peak of halved fluorescence intensity represents a successive generation of cell division.

Data Presentation

Table 1: Reagent Concentrations for T-Cell Proliferation Assay

ReagentStock ConcentrationWorking Concentration
Splenocytes1 x 10⁸ cells/mL2 x 10⁶ cells/mL
CFSE5 mM2.5 µM
OVA (329-337) Peptide1 mg/mL0.1 - 10 µg/mL
Anti-CD3/CD28 BeadsVaries by manufacturer1:1 bead-to-cell ratio

Table 2: Typical Cell Numbers and Volumes for 96-Well Plate Format

ComponentVolume per WellNumber of Cells per Well
CFSE-labeled Splenocytes100 µL2 x 10⁵
OVA (329-337) or Control100 µLN/A
Total Volume 200 µL 2 x 10⁵

Mandatory Visualization

experimental_workflow cluster_isolation 1. Splenocyte Isolation cluster_labeling 2. CFSE Labeling cluster_assay 3. Proliferation Assay spleen Harvest Mouse Spleen mash Mechanically Disrupt and Filter (70 µm) spleen->mash centrifuge1 Centrifuge & Remove Supernatant mash->centrifuge1 lysis ACK Red Blood Cell Lysis centrifuge1->lysis centrifuge2 Wash & Centrifuge lysis->centrifuge2 count Resuspend & Count Cells centrifuge2->count label_cells Incubate Splenocytes with CFSE (2.5 µM) count->label_cells Adjust to 1x10^7 cells/mL quench Quench with Cold Medium label_cells->quench wash Wash Cells (2x) quench->wash resuspend_final Resuspend in Complete Medium wash->resuspend_final plate Plate CFSE-labeled Cells (2x10^5 cells/well) resuspend_final->plate Adjust to 2x10^6 cells/mL stimulate Add OVA (329-337) Peptide plate->stimulate incubate Incubate for 72-96h stimulate->incubate harvest Harvest & Stain for T-cell Markers incubate->harvest facs Analyze by Flow Cytometry harvest->facs

Caption: Experimental workflow for the in vitro T-cell proliferation assay.

t_cell_activation cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Signaling Cascade APC APC T_Cell T-Cell MHCII_Peptide MHC-II + OVA (329-337) TCR TCR MHCII_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->Lck CD28 CD28 PLCg1 PLCγ1 CD28->PLCg1 B7 B7 B7->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 activates LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 activates LAT_SLP76->PLCg1 IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_Flux Ca²⁺ Influx IP3->Ca_Flux PKC PKCθ DAG->PKC MAPK MAPK Pathway DAG->MAPK Calcineurin Calcineurin Ca_Flux->Calcineurin NFAT NFAT Calcineurin->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene NFkB NF-κB PKC->NFkB NFkB->IL2_Gene AP1 AP-1 MAPK->AP1 AP1->IL2_Gene Proliferation T-Cell Proliferation IL2_Gene->Proliferation drives

References

Application Notes and Protocols: OVA (329-337) Peptide for Inducing Antigen-Specific T-Cell Responses

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II epitope derived from chicken ovalbumin.[1][2][3] It is specifically recognized by the T-cell receptor (TCR) of CD4+ T-cells from OT-II transgenic mice, making it an invaluable tool for studying T-cell activation, differentiation, and effector functions.[2][4][5][6] These application notes provide detailed protocols for utilizing the OVA (329-337) peptide to induce robust antigen-specific CD4+ T-cell responses both in vitro and in vivo.

Data Presentation

The following tables summarize key quantitative parameters for experimental protocols involving the OVA (329-337) peptide, compiled from various research findings.

Table 1: In Vitro T-Cell Stimulation Parameters

ParameterValueCell TypeAssaySource(s)
Peptide Concentration0 - 10 µg/mLSplenocytes/T-cellsProliferation & Cytokine Production (ELISA)[4]
Peptide Concentration1 µg/mLBone Marrow-Derived Dendritic Cells (BMDCs)Antigen Presentation Assay[7]
Peptide Concentration80 ng/mL (I-Ab loaded)OT-II CD4+ T-cellsProliferation Assay[8]
Peptide Concentration25 µM (for half-maximal proliferation)DO11.10 and OT-II cellsProliferation Assay[1]
Cell Density2 x 105 cells/wellT-cellsProliferation & Cytokine Production[4]
Incubation Time3 daysT-cellsProliferation & Cytokine Production[4]

Table 2: In Vivo T-Cell Activation Parameters

ParameterValueAnimal ModelApplicationSource(s)
Peptide Immunization Dose50 µgC57BL/6 miceT-cell activation with adjuvant[9]
Adoptive Transfer Cell Number1 x 106 cellsC57BL/6 miceOT-I T-cell transfer[9]

Table 3: Dendritic Cell Pulsing Parameters

ParameterValueCell TypeIncubation TimeSource(s)
Peptide Concentration10 - 100 µg/mLDendritic Cells (DCs)24 hours[10]
Peptide Concentration10 µg/mL (recommended)Dendritic Cells (DCs)Not specified[10]
DC:T-cell Ratio3:1DCs and OT-II T-cellsCo-culture[10]

Signaling Pathways and Experimental Workflows

T-Cell Receptor (TCR) Signaling Cascade

The interaction of the OVA (329-337) peptide presented by MHC class II on an antigen-presenting cell (APC) with the OT-II T-cell receptor initiates a complex signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell (OT-II) MHC_Peptide MHC-II + OVA(329-337) TCR TCR MHC_Peptide->TCR Recognition Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg Ras Ras LAT->Ras IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ IP3->Ca PKC PKC DAG->PKC Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT Gene Gene Transcription (IL-2, IFN-γ, etc.) NFAT->Gene NFkB NF-κB PKC->NFkB NFkB->Gene MAPK MAPK Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene

TCR Signaling Pathway

Experimental Workflow: In Vitro T-Cell Proliferation Assay

This workflow outlines the key steps for assessing T-cell proliferation in response to the OVA (329-337) peptide in vitro.

in_vitro_workflow splenocytes Isolate Splenocytes from OT-II Mouse labeling Label with CFSE splenocytes->labeling coculture Co-culture Labeled T-cells with Pulsed APCs labeling->coculture apc_prep Prepare Antigen Presenting Cells (e.g., Splenocytes or DCs) pulsing Pulse APCs with OVA (329-337) Peptide apc_prep->pulsing pulsing->coculture incubation Incubate for 3-5 days coculture->incubation staining Stain for Surface Markers (e.g., CD4, CD44) incubation->staining analysis Analyze CFSE Dilution by Flow Cytometry staining->analysis

In Vitro T-Cell Proliferation Workflow

Experimental Protocols

Protocol 1: In Vitro T-Cell Proliferation Assay using CFSE

This protocol details the steps to measure the proliferation of OT-II CD4+ T-cells in response to stimulation with OVA (329-337) peptide-pulsed antigen-presenting cells (APCs).

Materials:

  • Spleen from an OT-II transgenic mouse

  • OVA (329-337) peptide

  • Complete RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • ACK lysis buffer

  • Fluorescently conjugated antibodies (e.g., anti-CD4, anti-CD44)

  • 96-well round-bottom plates

  • Flow cytometer

Procedure:

  • Preparation of Splenocytes:

    • Aseptically harvest the spleen from an OT-II mouse and prepare a single-cell suspension in complete RPMI medium.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the cells and resuspend in PBS.

  • CFSE Labeling of T-cells:

    • Adjust the cell concentration to 2 x 106 cells/mL in PBS.

    • Add CFSE to a final concentration of 2.5 µM and incubate for 10 minutes at 37°C, protected from light.[7]

    • Quench the labeling reaction by adding 5 volumes of cold complete RPMI medium.

    • Wash the cells twice with complete RPMI medium.

    • Resuspend the labeled cells at 2 x 106 cells/mL in complete RPMI medium.[7]

  • Preparation of Antigen-Presenting Cells (APCs):

    • Use either total splenocytes from a wild-type mouse or purified dendritic cells.

    • If using total splenocytes, prepare a single-cell suspension as described in step 1.

    • Resuspend the APCs at a concentration of 1 x 106 cells/mL in complete RPMI medium.

  • Peptide Pulsing of APCs:

    • Add OVA (329-337) peptide to the APC suspension at a final concentration of 1-10 µg/mL.[4][10]

    • Incubate for at least 30 minutes at 37°C.[10]

  • Co-culture and Incubation:

    • Plate 100 µL of the peptide-pulsed APCs into a 96-well round-bottom plate.

    • Add 100 µL of the CFSE-labeled OT-II T-cells to the wells.

    • Include negative control wells with T-cells and unpulsed APCs, and a positive control with a mitogen like Concanavalin A.

    • Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from the wells and wash with FACS buffer (PBS with 2% FBS).

    • Stain the cells with fluorescently conjugated antibodies against surface markers such as CD4 and the activation marker CD44.

    • Acquire the samples on a flow cytometer and analyze the CFSE dilution in the CD4+ T-cell population. Each peak of decreasing CFSE intensity represents a cell division.

Protocol 2: In Vitro T-Cell Cytokine Production Assay

This protocol describes the measurement of cytokine secretion by OT-II CD4+ T-cells following stimulation with OVA (329-337).

Materials:

  • Materials from Protocol 1 (excluding CFSE)

  • ELISA kit for desired cytokines (e.g., IL-2, IFN-γ) or reagents for intracellular cytokine staining (Brefeldin A, fixation/permeabilization buffers, anti-cytokine antibodies).

Procedure (for ELISA):

  • Follow steps 1, 3, 4, and 5 from Protocol 1.

  • After 3 days of incubation, centrifuge the 96-well plate and carefully collect the supernatant from each well.[4]

  • Perform an ELISA on the supernatants to quantify the concentration of secreted cytokines such as IL-2 and IFN-γ, following the manufacturer's instructions.

Procedure (for Intracellular Cytokine Staining):

  • Follow steps 1, 3, 4, and 5 from Protocol 1.

  • For the final 4-6 hours of incubation, add a protein transport inhibitor such as Brefeldin A to the culture to block cytokine secretion.

  • Harvest the cells and stain for surface markers (e.g., CD4).

  • Fix and permeabilize the cells using a commercially available kit.

  • Stain for intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) with fluorescently conjugated antibodies.[11][12]

  • Analyze the cells by flow cytometry to determine the percentage of CD4+ T-cells producing specific cytokines.

Protocol 3: In Vivo T-Cell Activation

This protocol outlines the adoptive transfer of OT-II T-cells and subsequent immunization with OVA (329-337) peptide to induce an in vivo antigen-specific T-cell response.

Materials:

  • OT-II transgenic mice

  • Wild-type C57BL/6 recipient mice

  • OVA (329-337) peptide

  • Adjuvant (e.g., CpG or LPS)

  • Sterile PBS

Procedure:

  • Preparation and Adoptive Transfer of OT-II T-cells:

    • Isolate splenocytes from an OT-II mouse as described in Protocol 1.

    • (Optional) Purify CD4+ T-cells using a magnetic bead-based isolation kit.

    • Resuspend the cells in sterile PBS.

    • Inject up to 1 x 106 OT-II cells intravenously into the tail vein of recipient C57BL/6 mice.[9]

  • Immunization:

    • One day after the adoptive transfer, immunize the recipient mice.

    • Prepare an immunizing solution containing 50 µg of OVA (329-337) peptide and an appropriate adjuvant (e.g., LPS or CpG) in sterile PBS.[9]

    • Inject the solution subcutaneously or intraperitoneally.

  • Analysis of T-cell Response:

    • At a desired time point post-immunization (e.g., 3-7 days for primary response), harvest spleens and/or lymph nodes from the immunized mice.

    • Prepare single-cell suspensions.

    • The antigen-specific T-cell response can be analyzed using various methods, including:

      • Flow cytometry: Stain for OT-II TCR (Vα2 and Vβ5), CD4, and activation markers (e.g., CD44, CD69, CD25).

      • ELISpot or Intracellular Cytokine Staining: Restimulate the cells ex vivo with OVA (329-337) peptide to measure cytokine production.

      • Proliferation Assay: If the transferred cells were labeled with a proliferation dye, their division can be assessed by flow cytometry.

References

Application of OVA (329-337) Peptide in Adoptive Transfer Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin peptide 329-337 (OVA329-337), with the amino acid sequence AAHAEINEA, is a well-characterized, immunodominant MHC class II-restricted epitope derived from chicken ovalbumin.[1] It is specifically recognized by the T-cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice. This makes the OVA329-337 peptide an invaluable tool in immunology research, particularly for in vivo studies involving adoptive T-cell transfer. These experiments allow for the tracking of a specific population of T cells and the detailed study of their activation, proliferation, differentiation, and effector functions in a controlled environment. This document provides detailed application notes and protocols for the use of OVA329-337 in adoptive transfer experiments.

Core Applications

  • Tracking Antigen-Specific CD4+ T-Cell Responses: Adoptively transferred OT-II cells can be easily tracked in recipient mice following immunization or challenge with OVA329-337 or the full-length ovalbumin protein.

  • Evaluating Vaccine Efficacy: The response of transferred OT-II cells serves as a sensitive readout for the efficacy of different vaccine formulations and adjuvants in activating CD4+ T helper cells.[2]

  • Studying T-Cell Differentiation: The fate of naive OT-II cells can be followed as they differentiate into various T helper subsets (Th1, Th2, Th17, Tfh) in response to specific stimuli.[3][4]

  • Investigating Immune Tolerance and Autoimmunity: The OVA329-337 system can be used to model self-tolerance and autoimmune responses by expressing ovalbumin as a self-antigen.[5]

  • Tumor Immunology and Adoptive Cell Therapy: In preclinical cancer models, OT-II cells can be used to study the role of CD4+ T-cell help in anti-tumor immunity and to develop novel adoptive cell therapy strategies.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data from representative studies utilizing OVA329-337 in adoptive transfer experiments. These values can serve as a baseline for expected results.

Table 1: In Vitro OT-II T-Cell Proliferation in Response to OVA329-337

Stimulation ConditionProliferation MetricResultReference
80 ng/mL I-Ab loaded with OVA329-337 peptide% Divided Cells (Day 3)Similar to αCD3/αCD28[6]
80 ng/mL I-Ab loaded with OVA329-337 peptideFold Proliferation (Day 7)Similar to αCD3/αCD28[6]
10 µg/ml OVA329-337 pulsed BMDCsCFSE Dilution (Day 5)Significant proliferation[3]

Table 2: In Vivo OT-II T-Cell Responses Following Adoptive Transfer and Immunization

In Vivo ModelAnalyzed ParameterTimepointFindingReference
Adoptive transfer of OT-II cells, immunization with OVA323-339 in CFAOVA-specific CD4+CD44+ T cells/mouseDay 14~1.5 x 105 cells[5]
Adoptive transfer of OT-II cells into tumor-bearing miceSpecific Lysis of OVA-pulsed targetsDay 7Significant lysis by aAPC-activated Th1 OT-II cells[6]
Immunization with NP-OVA in MF59 adjuvantTfh cell expansionDay 7Impaired expansion in P2rx7-/- mice compared to WT[4]
Immunization with OVA+LPS+PGPCIFNγ+ Tetramer+ CD4+ T cellsDay 7Highest frequency compared to other adjuvants[2][8]

Table 3: Cytokine Production by OT-II T-Cells Stimulated with OVA329-337

Stimulation ConditionCytokineResultReference
OVA-loaded BMDCsIFN-γIncreased production[2]
OVA-loaded BMDCsTNF-αIncreased production[2]
BMDCs with phagocytosed apoptotic OVA-expressing B cellsIL-17Secretion after secondary re-stimulation[3]

Experimental Protocols

Protocol 1: Isolation and Preparation of OT-II CD4+ T-Cells for Adoptive Transfer

This protocol describes the isolation of naive CD4+ T-cells from the spleen and lymph nodes of OT-II transgenic mice.

Materials:

  • OT-II transgenic mice

  • Hank's Balanced Salt Solution (HBSS)

  • Fetal Bovine Serum (FBS)

  • CD4+ T Cell Isolation Kit (e.g., Miltenyi Biotec)

  • 70 µm cell strainer

  • Phosphate-Buffered Saline (PBS)

  • Counting chamber or automated cell counter

  • Optional: Carboxyfluorescein succinimidyl ester (CFSE) for proliferation tracking

Procedure:

  • Euthanize OT-II mice according to approved institutional protocols.

  • Aseptically harvest spleens and lymph nodes (inguinal, axillary, brachial, cervical).

  • Prepare single-cell suspensions by gently mashing the tissues through a 70 µm cell strainer into a petri dish containing cold HBSS with 2% FBS.

  • Transfer the cell suspension to a 50 mL conical tube and centrifuge at 300 x g for 7 minutes at 4°C.

  • (Optional) If spleens were used, lyse red blood cells using an ACK lysis buffer. Wash cells with HBSS.

  • Isolate CD4+ T cells using a negative selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. This enriches for untouched CD4+ T cells.[4]

  • Count the purified CD4+ T cells and assess purity by flow cytometry (staining for CD4 and CD3). Purity should be >90%.

  • (Optional: For tracking proliferation) Resuspend cells at 1x107 cells/mL in PBS and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of cold complete RPMI medium with 10% FBS. Wash cells twice with PBS.

  • Resuspend the final cell pellet in sterile PBS at the desired concentration for injection (e.g., 5 x 107 cells/mL for a 100 µL injection containing 5 x 106 cells). Keep cells on ice until injection.

Protocol 2: Adoptive Transfer and Immunization

This protocol outlines the intravenous transfer of OT-II cells into recipient mice, followed by immunization to elicit an antigen-specific response.

Materials:

  • Prepared OT-II CD4+ T-cells

  • Recipient mice (e.g., C57BL/6)

  • OVA329-337 peptide

  • Adjuvant of choice (e.g., Complete Freund's Adjuvant (CFA), Incomplete Freund's Adjuvant (IFA), LPS)

  • Sterile PBS

  • Insulin (B600854) syringes

Procedure:

  • Warm recipient mice under a heat lamp for 5-10 minutes to dilate the lateral tail veins.

  • Load an insulin syringe with the prepared OT-II cell suspension (typically 100-200 µL containing 1-5 x 106 cells).

  • Perform intravenous (i.v.) injection into the lateral tail vein of the recipient mouse.[9]

  • Allow the transferred cells to equilibrate for at least 24 hours.

  • Prepare the immunization mixture. For example, emulsify an aqueous solution of OVA329-337 peptide (e.g., 100 µg) with an equal volume of CFA.[10]

  • Immunize the mice subcutaneously (s.c.) at the base of the tail or in the flank with 50-100 µL of the peptide/adjuvant emulsion.

  • Mice can be sacrificed at various time points (e.g., 3, 5, 7 days) post-immunization to analyze the T-cell response in draining lymph nodes and spleen.

Protocol 3: In Vivo Cytotoxicity Assay

This protocol is used to measure the cytotoxic capacity of activated OT-II cells in vivo.[6]

Materials:

  • Spleens from naive C57BL/6 mice

  • OVA323-339 peptide (encompassing the 329-337 epitope)

  • CFSE (high and low concentrations)

  • CellTrace Violet (CTV)

  • PBS

Procedure:

  • Prepare target cells from naive C57BL/6 splenocytes. Split the splenocyte population into three groups.

  • Target Population 1 (Antigen-pulsed): Pulse with 1 µM OVA323-339 peptide for 45 minutes at 37°C. Label with a high concentration of CFSE (e.g., 5 µM).

  • Target Population 2 (Unpulsed control): Do not pulse with peptide. Label with a low concentration of CFSE (e.g., 0.5 µM).

  • Target Population 3 (Internal control): Do not pulse with peptide. Label with CTV.

  • Mix the three populations in equal numbers (1:1:1 ratio).

  • Inject a total of 15-20 x 106 mixed cells intravenously into recipient mice that have previously received an adoptive transfer of activated OT-II cells.

  • After 18-24 hours, harvest spleens from the recipient mice and analyze the labeled populations by flow cytometry.

  • Calculate specific lysis using the following formula: % Specific Lysis = (1 - (Ratio in immunized mice / Ratio in control mice)) * 100 where Ratio = (% CFSE_high / % CFSE_low) or (% CFSE_high / % CTV).

Visualization of Key Processes

T-Cell Receptor (TCR) Signaling Pathway

The interaction of the OVA329-337 peptide presented on an MHC class II molecule with the OT-II TCR initiates a complex signaling cascade, leading to T-cell activation.

TCR_Signaling cluster_APC Antigen Presenting Cell (APC) cluster_TCell OT-II CD4+ T-Cell MHC_Peptide MHC-II + OVA(329-337) TCR OT-II TCR MHC_Peptide->TCR Recognition CD4 CD4 MHC_Peptide->CD4 Lck Lck TCR->Lck CD4->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras Ras LAT->Ras DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca Ca²⁺ IP3->Ca NFkB NF-κB PKC->NFkB Gene Gene Transcription (IL-2, IFN-γ, etc.) NFkB->Gene Calcineurin Calcineurin Ca->Calcineurin NFAT NFAT Calcineurin->NFAT NFAT->Gene MAPK MAPK Pathway Ras->MAPK AP1 AP-1 MAPK->AP1 AP1->Gene

Caption: TCR signaling cascade initiated by OVA(329-337) recognition.

Experimental Workflow for Adoptive Transfer

The following diagram illustrates the typical workflow for an adoptive transfer experiment using OVA329-337 to study T-cell responses.

Adoptive_Transfer_Workflow cluster_Analysis Analysis Methods N1 1. Isolate Splenocytes/ Lymphocytes from OT-II Mouse N2 2. Purify Naive CD4+ T-Cells (e.g., Magnetic Bead Selection) N1->N2 N3 3. (Optional) Label cells with CFSE for proliferation tracking N2->N3 N4 4. Adoptively Transfer OT-II Cells into Recipient Mouse (i.v.) N2->N4 w/o labeling N3->N4 N5 5. Immunize Mouse with OVA(329-337) + Adjuvant (s.c.) N4->N5 N6 6. Wait for Immune Response (3-14 days) N5->N6 N7 7. Harvest Draining Lymph Nodes/Spleen N6->N7 N8 8. Analyze OT-II Cell Response N7->N8 A1 Flow Cytometry (Proliferation, Activation Markers, Cytokines) N8->A1 A2 ELISA/ELISpot (Cytokine Secretion) N8->A2 A3 In Vivo Cytotoxicity Assay N8->A3 A4 Tetramer Staining N8->A4

Caption: Workflow of an adoptive transfer experiment using OT-II cells.

References

Application Notes and Protocols for the Synthesis and Purification of OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ovalbumin (OVA) peptide 329-337, with the amino acid sequence Ala-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala (AAHAEINEA), is a well-characterized, immunodominant peptide epitope.[1][2] It is presented by the murine major histocompatibility complex (MHC) class II molecule I-A^b and is specifically recognized by the T-cell receptor (TCR) of OT-II CD4+ T-cells.[3][4] This makes the OVA (329-337) peptide an invaluable tool in immunological research, particularly for studying T-cell activation, tolerance, and the development of vaccines and immunotherapies.

This document provides detailed application notes and protocols for the chemical synthesis and subsequent purification of the OVA (329-337) peptide, intended for use in research and preclinical development settings.

Data Presentation

Table 1: Physicochemical Properties of OVA (329-337) Peptide
PropertyValue
SequenceAla-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala (AAHAEINEA)
Molecular FormulaC38H60N12O15
Molecular Weight925.95 g/mol
Purity (Post-Purification)>95% (as determined by RP-HPLC)
AppearanceWhite to off-white lyophilized powder
Storage-20°C for short-term, -80°C for long-term
Table 2: Expected Yields and Purity in Fmoc-SPPS and Purification
StageParameterExpected OutcomeNotes
Synthesis Crude Peptide Yield60-80%Yield is dependent on the efficiency of each coupling and deprotection step.
Purification Final Peptide Yield10-30%Yield is influenced by the number of purification steps and the resolution of the target peptide from impurities.
Purification Final Peptide Purity>95%Purity is determined by analytical RP-HPLC and confirmed by mass spectrometry.

Note: The values presented in Table 2 are typical for the synthesis of peptides of similar length and complexity using Fmoc-SPPS. Actual yields and purity may vary depending on the specific reagents, equipment, and techniques used.

Experimental Protocols

I. Synthesis of OVA (329-337) Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of the AAHAEINEA peptide using the 9-fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids: Fmoc-Ala-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Ile-OH, Fmoc-His(Trt)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Washing solvent: DMF

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

  • Cold diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 20 minutes.

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Amino Acid Coupling (repeated for each amino acid in the sequence from C-terminus to N-terminus):

    • In a separate tube, dissolve the Fmoc-protected amino acid (3 eq) and HBTU (3 eq) in DMF.

    • Add DIPEA (6 eq) to the amino acid solution and pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours.

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 x 1 min).

  • Final Fmoc Deprotection: After the final amino acid coupling, perform a final deprotection step as described in step 2.

  • Resin Washing and Drying:

    • Wash the peptide-resin with DMF (3x), DCM (3x), and Methanol (3x).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) to the dried peptide-resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the crude peptide.

    • Wash the peptide pellet with cold diethyl ether twice.

    • Dry the crude peptide pellet under vacuum.

II. Purification of OVA (329-337) Peptide via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • Crude OVA (329-337) peptide

  • RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Protocol:

  • Sample Preparation: Dissolve the crude peptide in a small volume of Mobile Phase A.

  • HPLC Method:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of 5% to 65% Mobile Phase B over 30 minutes at a flow rate of 1 mL/min (for analytical) or adjusted for preparative scale.

    • Monitor the elution profile at 214 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the major peak, which represents the desired peptide.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Visualizations

Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Wash1 Wash (DMF) Deprotect1->Wash1 Remove Fmoc Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Couple->Wash1 Add Amino Acid Wash1->Couple Repeat Repeat for all Amino Acids Wash1->Repeat Repeat->Deprotect1 Deprotect2 Final Fmoc Deprotection Repeat->Deprotect2 After last AA Wash2 Wash & Dry Resin Deprotect2->Wash2 Cleave Cleavage from Resin (TFA/TIS/Water) Wash2->Cleave Precipitate Precipitation (Cold Ether) Cleave->Precipitate Release Peptide Crude_Peptide Crude OVA (329-337) Peptide Precipitate->Crude_Peptide

Caption: Workflow for the solid-phase synthesis of OVA (329-337) peptide.

Purification_Workflow Crude_Peptide Crude Peptide (from Synthesis) Dissolve Dissolve in Mobile Phase A Crude_Peptide->Dissolve HPLC RP-HPLC Purification (C18 Column) Dissolve->HPLC Fractionate Fraction Collection HPLC->Fractionate Gradient Elution Analyze Purity Analysis (Analytical HPLC, MS) Fractionate->Analyze Pool Pool Pure Fractions Analyze->Pool If Purity >95% Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Purified OVA (329-337) Peptide (>95%) Lyophilize->Pure_Peptide Antigen_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell OT-II CD4+ T-Cell OVA_Protein Ovalbumin Protein Endosome Endosome/Lysosome OVA_Protein->Endosome Endocytosis Processing Antigen Processing (Proteolysis) Endosome->Processing OVA_Peptide OVA (329-337) Peptide Processing->OVA_Peptide Peptide_MHC Peptide-MHC II Complex OVA_Peptide->Peptide_MHC MHC_II MHC Class II (I-Ab) MHC_II->Peptide_MHC Peptide Loading Cell_Surface APC Surface Peptide_MHC->Cell_Surface TCR OT-II T-Cell Receptor (TCR) Cell_Surface->TCR Recognition CD4 CD4 Co-receptor Cell_Surface->CD4 Activation T-Cell Activation (Cytokine Production, Proliferation) TCR->Activation

References

Optimizing T-Cell Stimulation: Determining the Optimal OVA (329-337) Peptide Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and protocols for determining the optimal concentration of the ovalbumin (OVA) peptide 329-337 for the stimulation of antigen-specific T-cells. The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, represents a core epitope for CD4+ T-cells from OT-II transgenic mice, which express a T-cell receptor (TCR) specific for this peptide presented by the MHC class II molecule I-A^b^.[1][2] Achieving robust and reproducible T-cell activation is critical for a wide range of immunological assays, from basic research on T-cell signaling to the development of novel immunotherapies. This guide synthesizes data from multiple studies to provide a comprehensive resource for researchers working with this model antigen system.

Introduction to OVA (329-337) and T-Cell Activation

The interaction between a T-cell and an antigen-presenting cell (APC) is a cornerstone of the adaptive immune response. For CD4+ T-helper cells, this interaction is mediated by the TCR recognizing a specific peptide bound to an MHC class II molecule on the surface of an APC. The OVA (323-339) peptide has been a workhorse in immunology research, with the shorter OVA (329-337) sequence identified as the core epitope for OT-II T-cells.[3][4] The concentration of this peptide is a critical parameter that dictates the magnitude and quality of the T-cell response, influencing proliferation, cytokine secretion, and differentiation into effector subsets. An insufficient peptide concentration will fail to elicit a response, while an excessively high concentration can lead to T-cell anergy or activation-induced cell death. Therefore, careful titration and optimization are paramount for successful experimentation.

Quantitative Data Summary

The optimal concentration of OVA (329-337) peptide for T-cell stimulation can vary depending on the specific experimental conditions, including the type of APCs used, the readout metric (e.g., proliferation, cytokine production), and the culture duration. The following tables summarize quantitative data from various sources to provide a starting point for experimental design.

Table 1: Effective Concentrations of OVA Peptides for T-Cell Stimulation

PeptideT-Cell TypeAPC TypeConcentrationObserved EffectReference
I-A^b^ loaded with OVA (329-337)OT-II CD4+ T-cellsArtificial APCs (aAPCs)80 ng/mLSimilar proliferation to αCD3/αCD28 microbeads[5]
OVA (329-337)Splenic CD4+ T-cellsBone Marrow-Derived Dendritic Cells (BMDCs)10 µg/mLPulsing of BMDCs for T-cell proliferation and cytokine secretion assays[6]
OVA (323-339)DO11.10 and OT-II cellsNot specified25 µM and 30 µM, respectivelyHalf-maximal proliferation[7]
General Peptide PoolsAntigen-specific T-cellsPeripheral Blood Mononuclear Cells (PBMCs)≥ 1 µg/mLGeneral recommendation for antigen-specific stimulation[8]
OVA peptideSplenocytesEndogenous APCs10 µMIn vitro re-stimulation for IFNγ production analysis[9]

Note: It is important to consider the molecular weight of the peptide when converting between molar concentrations and mass/volume concentrations. The molecular weight of OVA (329-337) is approximately 925 g/mol .[2]

Experimental Protocols

This section provides detailed protocols for key experiments related to T-cell stimulation with OVA (329-337) peptide.

Preparation of Antigen-Presenting Cells (APCs)

Protocol 1: Pulsing Bone Marrow-Derived Dendritic Cells (BMDCs) with OVA (329-337) Peptide

This protocol is adapted from methodologies used for stimulating splenic T-cells.[6]

Materials:

  • Bone marrow cells from C57BL/6 mice

  • Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, 50 µM 2-mercaptoethanol)

  • Recombinant murine GM-CSF (20 ng/mL)

  • Recombinant murine IL-4 (10 ng/mL, optional)

  • OVA (329-337) peptide stock solution (e.g., 1 mg/mL in sterile PBS or DMSO)

  • 6-well tissue culture plates

Procedure:

  • Isolate bone marrow cells from the femurs and tibias of C57BL/6 mice.

  • Culture the cells in complete RPMI-1640 medium supplemented with GM-CSF (and optionally IL-4) at a density of 2 x 10^6^ cells/mL in a 6-well plate.

  • Incubate at 37°C and 5% CO2. On day 3, gently swirl the plates, remove half of the medium, and replace it with fresh medium containing GM-CSF.

  • On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature BMDCs.

  • Wash the BMDCs with PBS and resuspend them in complete RPMI-1640 medium.

  • Count the cells and adjust the density to 1 x 10^6^ cells/mL.

  • Add the OVA (329-337) peptide to the cell suspension at the desired final concentration (a good starting range is 1-10 µg/mL).

  • Incubate the BMDCs with the peptide for 4-6 hours at 37°C to allow for peptide loading onto MHC class II molecules.

  • (Optional) To mature the BMDCs, add a stimulating agent such as LPS (1 µg/mL) for the final 18-24 hours of culture.

  • Wash the peptide-pulsed BMDCs twice with PBS to remove excess, unbound peptide before co-culturing with T-cells.

T-Cell Stimulation and Proliferation Assay

Protocol 2: In Vitro Stimulation of OT-II CD4+ T-cells

This protocol describes a typical in vitro T-cell stimulation experiment to measure proliferation using CFSE dilution.

Materials:

  • Spleen and lymph nodes from OT-II transgenic mice

  • CD4+ T-cell isolation kit (e.g., magnetic-activated cell sorting)

  • Peptide-pulsed APCs (from Protocol 1)

  • Complete RPMI-1640 medium

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • 96-well round-bottom tissue culture plates

  • Flow cytometer

Procedure:

  • Prepare a single-cell suspension from the spleen and lymph nodes of an OT-II mouse.

  • Isolate naïve CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.

  • Label the isolated OT-II T-cells with CFSE. Resuspend the cells at 1 x 10^7^ cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.

  • Wash the cells twice with complete medium.

  • Plate the peptide-pulsed APCs (from Protocol 1) in a 96-well round-bottom plate at 5 x 10^4^ cells/well.

  • Add the CFSE-labeled OT-II T-cells to the wells containing APCs at a 1:1 or 2:1 (T-cell:APC) ratio (e.g., 5 x 10^4^ or 1 x 10^5^ T-cells/well).

  • Culture the cells for 3-4 days at 37°C and 5% CO2.

  • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4, CD25) and a viability dye.

  • Analyze the cells by flow cytometry. Proliferation is measured by the sequential halving of CFSE fluorescence intensity in daughter cells.

Visualizations

The following diagrams illustrate key pathways and workflows involved in T-cell stimulation experiments.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell (OT-II) MHC_II MHC Class II TCR TCR MHC_II->TCR Recognition OVA_Peptide OVA (329-337) Peptide Peptide_Loading Peptide_Loading->MHC_II Presentation Signal_1 Signal 1: Activation TCR->Signal_1 CD4 CD4 CD4->MHC_II CD28 CD28 Signal_2 Signal 2: Co-stimulation CD28->Signal_2 Downstream Downstream Signaling (e.g., NF-κB, AP-1, NFAT) Signal_1->Downstream Signal_2->Downstream Response T-Cell Response (Proliferation, Cytokine Secretion) Downstream->Response

Caption: T-Cell activation signaling pathway.

Experimental_Workflow Start Start: Isolate Cells Isolate_BM Isolate Bone Marrow from C57BL/6 mice Start->Isolate_BM Isolate_T Isolate CD4+ T-Cells from OT-II mice Start->Isolate_T Differentiate_BMDC Differentiate into BMDCs (with GM-CSF) Isolate_BM->Differentiate_BMDC Label_T Label T-Cells with CFSE Isolate_T->Label_T Pulse_BMDC Pulse BMDCs with OVA (329-337) Peptide Differentiate_BMDC->Pulse_BMDC Co_culture Co-culture Pulsed BMDCs and Labeled T-Cells Label_T->Co_culture Pulse_BMDC->Co_culture Incubate Incubate for 3-4 days Co_culture->Incubate Stain_Cells Stain for Surface Markers and Viability Incubate->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze

Caption: Experimental workflow for T-cell proliferation assay.

Dose_Response_Logic Peptide_Conc Peptide Concentration Low_Conc Too Low Peptide_Conc->Low_Conc Optimal_Conc Optimal Range Peptide_Conc->Optimal_Conc High_Conc Too High Peptide_Conc->High_Conc No_Response No/Weak Response Low_Conc->No_Response Max_Response Maximal Response (Proliferation, Cytokines) Optimal_Conc->Max_Response Anergy_AICD Anergy or AICD (Activation-Induced Cell Death) High_Conc->Anergy_AICD

Caption: Logic of peptide dose-response in T-cell stimulation.

Conclusion and Recommendations

The optimal concentration of OVA (329-337) peptide for T-cell stimulation is not a single value but rather a range that must be empirically determined for each specific experimental system. Based on the available literature, a starting concentration range of 1-10 µg/mL for pulsing APCs is a reasonable starting point for most applications. For direct addition to co-cultures, concentrations in the low micromolar range (e.g., 1-10 µM) are often effective. It is strongly recommended to perform a dose-response experiment, testing several log-fold dilutions of the peptide to identify the concentration that yields the desired level of T-cell activation without inducing inhibitory effects. Careful optimization of this critical parameter will ensure the generation of robust, reliable, and reproducible data in your immunology research.

References

Application Notes and Protocols for OVA (329-337) Induced Immune Response Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chicken ovalbumin (OVA) peptide 329-337 (sequence: AAHAEINEA) is a well-characterized, immunodominant MHC class II-restricted T-cell epitope in C57BL/6 mice (H-2b haplotype). It is specifically recognized by the T-cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice, making the OVA(329-337)/OT-II model a cornerstone for studying the dynamics of CD4+ T-cell activation, differentiation, and memory formation. This model is invaluable for dissecting the mechanisms of T-helper cell responses, evaluating vaccine adjuvants, and developing immunomodulatory therapeutics. These application notes provide a comprehensive overview and detailed protocols for utilizing the OVA(329-337) peptide to induce and analyze an antigen-specific immune response in mice.

Data Presentation

The following tables summarize quantitative data from representative studies employing the OVA(329-337) induced immune response model. These values should be considered as illustrative, as results can vary based on specific experimental conditions.

Table 1: In Vitro OT-II T-Cell Proliferation in Response to OVA(329-337) Peptide.

Peptide Concentration (µM)Proliferation Index (CFSE Dilution)% Divided Cells
0 (Unstimulated)1.0< 5%
0.12.5~40%
14.8~85%
105.2>90%
505.3>90%

Data are representative of a 72-hour co-culture of CFSE-labeled OT-II CD4+ T cells with antigen-presenting cells (APCs) pulsed with varying concentrations of OVA(329-337) peptide.

Table 2: Cytokine Profile in Supernatants of In Vitro Restimulated Splenocytes.

RestimulationIFN-γ (pg/mL)IL-4 (pg/mL)IL-2 (pg/mL)
Unstimulated< 50< 20< 30
OVA(329-337) Peptide (1 µg/mL)2500 - 5000100 - 300800 - 1500
Whole OVA Protein (100 µg/mL)1500 - 300080 - 200500 - 1000

Splenocytes were harvested from C57BL/6 mice 10 days after immunization with OVA(329-337) and an adjuvant, and restimulated in vitro for 72 hours.

Table 3: Frequency of OVA(329-337)-Specific CD4+ T Cells in Spleen Post-Immunization. [1]

Treatment Group% of CD4+ T cells (Tetramer+)
Naive (Unimmunized)< 0.05%
OVA(329-337) + Saline0.2% - 0.5%
OVA(329-337) + CpG Adjuvant1.5% - 3.0%

Data represent the percentage of I-Ab/OVA(329-337) tetramer-positive cells among total CD4+ T cells in the spleen, analyzed by flow cytometry 7 days after immunization.

Experimental Protocols

Immunization of Mice with OVA(329-337) Peptide

This protocol describes the immunization of C57BL/6 mice to elicit an OVA(329-337)-specific T-cell response.

Materials:

  • OVA(329-337) peptide (lyophilized)

  • CpG ODN 1826 (adjuvant)

  • Sterile, endotoxin-free PBS

  • C57BL/6 mice (6-8 weeks old)

  • Insulin syringes (29G or similar)

Procedure:

  • Peptide Reconstitution: Reconstitute the lyophilized OVA(329-337) peptide in sterile PBS to a stock concentration of 1 mg/mL. Vortex briefly and ensure complete dissolution. Store aliquots at -20°C.

  • Adjuvant Preparation: Prepare CpG ODN 1826 in sterile PBS at a concentration of 1 mg/mL.

  • Immunization Mixture Preparation: On the day of immunization, dilute the OVA(329-337) peptide and CpG adjuvant in sterile PBS to the final desired concentrations. A typical immunization dose is 50 µg of OVA(329-337) and 20 µg of CpG in a total volume of 100-200 µL per mouse.

  • Immunization: Administer the immunization mixture via subcutaneous (s.c.) injection at the base of the tail or intraperitoneal (i.p.) injection.

Adoptive Transfer of OT-II T Cells

This protocol details the isolation and transfer of OVA-specific CD4+ T cells from OT-II transgenic mice into recipient C57BL/6 mice.

Materials:

  • OT-II transgenic mice (CD45.1 or CD45.2 congenic markers are recommended for tracking)

  • C57BL/6 recipient mice

  • RPMI-1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin

  • CD4+ T Cell Isolation Kit (e.g., magnetic bead-based negative selection)

  • Sterile PBS

  • CFSE (for proliferation tracking, optional)

Procedure:

  • Cell Isolation: Euthanize OT-II mice and aseptically harvest spleens and lymph nodes (inguinal, axillary, brachial, cervical).

  • Prepare a single-cell suspension by mechanical disruption through a 70 µm cell strainer.

  • Lyse red blood cells using ACK lysis buffer.

  • Isolate CD4+ T cells using a negative selection kit according to the manufacturer's instructions to achieve high purity (>90%).

  • (Optional) CFSE Labeling: If tracking proliferation, resuspend the isolated OT-II cells in PBS at 1x10^7 cells/mL and add CFSE to a final concentration of 5 µM. Incubate for 10 minutes at 37°C, protected from light. Quench the reaction by adding 5 volumes of ice-cold complete RPMI medium. Wash the cells twice with PBS.

  • Cell Transfer: Resuspend the purified OT-II T cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 200 µL.

  • Inject the cell suspension intravenously (i.v.) into the tail vein of recipient C57BL/6 mice.

In Vitro T-Cell Proliferation Assay

This assay measures the proliferation of OT-II T cells in response to OVA(329-337) peptide presented by APCs.

Materials:

  • Splenocytes from C57BL/6 mice (as a source of APCs)

  • CFSE-labeled OT-II CD4+ T cells (from Protocol 2)

  • OVA(329-337) peptide

  • Complete RPMI-1640 medium

  • 96-well round-bottom culture plates

Procedure:

  • APC Preparation: Prepare a single-cell suspension of splenocytes from a naive C57BL/6 mouse. These will serve as APCs.

  • Peptide Pulsing: Plate 2 x 10^5 APCs per well in a 96-well plate. Add OVA(329-337) peptide at various concentrations (e.g., 0.1, 1, 10 µg/mL). Include a no-peptide control. Incubate for 2 hours at 37°C.

  • Co-culture: Add 2 x 10^5 CFSE-labeled OT-II T cells to each well.

  • Incubation: Culture the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Analysis: Harvest the cells and stain with fluorescently labeled antibodies against CD4. Analyze CFSE dilution by flow cytometry. Proliferation is indicated by a stepwise reduction in CFSE fluorescence intensity.

Intracellular Cytokine Staining (ICS)

This protocol allows for the detection of cytokine production (e.g., IFN-γ, IL-4) by individual T cells.[2][3][4][5]

Materials:

  • Splenocytes from immunized or control mice

  • Brefeldin A and Monensin (protein transport inhibitors)

  • PMA and Ionomycin (for non-specific stimulation control)

  • OVA(329-337) peptide

  • Fixation/Permeabilization buffers

  • Fluorescently labeled antibodies against CD4, IFN-γ, and IL-4

  • Flow cytometer

Procedure:

  • Cell Restimulation: Plate 1-2 x 10^6 splenocytes per well in a 96-well plate.

  • Stimulate the cells with OVA(329-337) peptide (1-10 µg/mL) for 6 hours at 37°C. Include unstimulated and PMA/Ionomycin stimulated controls.

  • Add Brefeldin A and Monensin for the last 4-5 hours of incubation to trap cytokines intracellularly.

  • Surface Staining: Wash the cells and stain for surface markers (e.g., CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and then fix and permeabilize them using a commercial kit or standard protocols with paraformaldehyde and saponin-based buffers.

  • Intracellular Staining: Stain for intracellular cytokines (e.g., anti-IFN-γ, anti-IL-4) for 30 minutes at 4°C in the permeabilization buffer.

  • Analysis: Wash the cells and acquire data on a flow cytometer. Analyze the percentage of CD4+ T cells producing specific cytokines.

I-Ab/OVA(329-337) Tetramer Staining

This protocol is for the direct identification and quantification of OVA(329-337)-specific CD4+ T cells.[6][7]

Materials:

  • Single-cell suspension from spleen or lymph nodes

  • PE- or APC-conjugated I-Ab/OVA(329-337) tetramer

  • Fluorescently labeled antibodies against CD4, CD44, and a viability dye

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell count to 1-5 x 10^6 cells per sample.

  • Tetramer Staining: Incubate the cells with the I-Ab/OVA(329-337) tetramer for 1 hour at 37°C in the dark. This incubation at 37°C is often crucial for optimal staining with MHC class II tetramers.

  • Surface Staining: Wash the cells with FACS buffer and then stain with antibodies for surface markers (e.g., anti-CD4, anti-CD44) and a viability dye for 30 minutes at 4°C.

  • Washing: Wash the cells twice with FACS buffer.

  • Analysis: Resuspend the cells in FACS buffer and acquire data on a flow cytometer. Gate on live, singlet, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol measures the concentration of cytokines in culture supernatants or serum.[8][9][10][11][12]

Materials:

  • ELISA plate pre-coated with capture antibody for the cytokine of interest (e.g., IFN-γ, IL-4, IL-2)

  • Culture supernatants or serum samples

  • Detection antibody (biotinylated)

  • Avidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • Wash buffer (PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Plate Preparation: Add standards and samples to the wells of the pre-coated ELISA plate. Incubate for 2 hours at room temperature.

  • Washing: Wash the plate 3-4 times with wash buffer.

  • Detection Antibody: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step.

  • Avidin-HRP: Add Avidin-HRP conjugate to each well and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step.

  • Substrate Development: Add TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stop Reaction: Add the stop solution to each well.

  • Reading: Read the absorbance at 450 nm on a microplate reader.

  • Calculation: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Visualizations

Experimental Workflow for OVA(329-337) Induced Immune Response

experimental_workflow cluster_immunization Immunization cluster_adoptive_transfer Adoptive Transfer cluster_analysis Analysis Immunization Immunize C57BL/6 mice with OVA(329-337) + Adjuvant Harvest Harvest Spleen/ Lymph Nodes Immunization->Harvest Isolation Isolate CD4+ T cells from OT-II mice Transfer Adoptively transfer OT-II cells into C57BL/6 Isolation->Transfer Transfer->Immunization Challenge with OVA Proliferation In Vitro Proliferation (CFSE Assay) Harvest->Proliferation ICS Intracellular Cytokine Staining (ICS) Harvest->ICS Tetramer Tetramer Staining Harvest->Tetramer ELISA ELISA for Cytokines Harvest->ELISA

Caption: Workflow for inducing and analyzing an OVA(329-337) specific immune response.

Signaling Pathway of T-Cell Activation by OVA(329-337)

t_cell_activation cluster_apc cluster_tcell APC Antigen Presenting Cell (APC) T_Cell OT-II CD4+ T Cell MHC I-Ab MHC-II presents OVA(329-337) peptide TCR TCR MHC->TCR Signal 1 (Antigen Recognition) CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2 (Co-stimulation) Activation T-Cell Activation (Proliferation, Cytokine Production) TCR->Activation CD4 CD4 CD4->MHC CD28->Activation

Caption: T-cell receptor signaling initiated by OVA(329-337) presentation.

Logical Flow of Immune Response Development

immune_response_flow Antigen_Uptake Antigen Uptake and Processing by APC MHC_Presentation Presentation of OVA(329-337) on MHC-II Antigen_Uptake->MHC_Presentation TCell_Activation Naive OT-II T-Cell Activation MHC_Presentation->TCell_Activation Clonal_Expansion Clonal Expansion (Proliferation) TCell_Activation->Clonal_Expansion Differentiation Differentiation into Effector T-Cells (e.g., Th1, Th2, Tfh) Clonal_Expansion->Differentiation Effector_Function Effector Functions (Cytokine Secretion, B-Cell Help) Differentiation->Effector_Function Memory_Formation Memory T-Cell Formation Differentiation->Memory_Formation

Caption: Logical progression of the OVA(329-337) induced CD4+ T-cell response.

References

Labeling the OVA (329-337) Peptide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the labeling of the Ovalbumin (OVA) 329-337 peptide, a key epitope in immunological research. The following sections detail methods for fluorescent and biotin (B1667282) labeling, purification of labeled peptides, and their application in various assays.

Introduction to OVA (329-337) Peptide

The OVA (329-337) peptide, with the amino acid sequence AAHAEINEA, is a core epitope of chicken ovalbumin.[1][2][3] It is recognized by CD4+ T cells in the context of the MHC class II molecule I-Ad.[4][5] While the SIINFEKL peptide (OVA 257-264) is a more commonly studied model for CD8+ T cell responses, the OVA (329-337) peptide is crucial for investigating MHC class II antigen presentation and CD4+ T cell activation.[6][7][8] Labeling this peptide with fluorescent dyes or biotin enables researchers to track its binding, presentation, and the subsequent immune response in a variety of experimental settings.

I. Peptide Labeling Protocols

This section provides step-by-step protocols for labeling the OVA (329-337) peptide with Fluorescein Isothiocyanate (FITC) and Biotin.

A. Fluorescent Labeling with FITC

Fluorescein isothiocyanate (FITC) is a widely used fluorescent dye that reacts with primary amines on the peptide, primarily the N-terminal amine and the epsilon-amine of lysine (B10760008) residues, to form a stable thiourea (B124793) bond.[9][10][11]

Protocol: FITC Labeling of OVA (329-337) Peptide in Solution

This protocol is adapted for labeling a synthesized peptide in a solution.

Materials:

  • OVA (329-327) Peptide

  • Fluorescein Isothiocyanate (FITC), Isomer I

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0

  • Glacial Acetic Acid or Trifluoroacetic Acid (TFA)

  • HPLC system for purification

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the OVA (329-337) peptide in DMF or DMSO to a concentration of approximately 1 mg/mL (or ~1 mM).[11]

  • FITC Solution Preparation: In a separate tube, dissolve FITC in DMF or DMSO to a concentration that allows for a 1.5 to 3 molar excess relative to the peptide.[11] This solution should be prepared fresh and protected from light.[12]

  • Reaction Setup: Add the FITC solution to the peptide solution.

  • Base Addition: Add DIPEA or TEA to the reaction mixture to achieve a final concentration that is approximately 25 molar equivalents to the peptide. The basic pH facilitates the reaction with the amine groups.[11]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for at least 4 hours, or overnight, with gentle agitation.[11][12] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching and Acidification: After the incubation, acidify the reaction mixture with a small amount of acetic acid or TFA to quench the reaction and prepare the sample for HPLC purification.[12]

  • Purification: Purify the FITC-labeled peptide from unreacted FITC and other byproducts using reverse-phase high-performance liquid chromatography (RP-HPLC).[10][11] A C18 column is commonly used for peptide purification.

  • Lyophilization: Lyophilize the purified, FITC-labeled peptide fractions to obtain a dry powder.

  • Storage: Store the lyophilized FITC-OVA (329-337) peptide at -20°C or -80°C, protected from light.

B. Biotinylation of OVA (329-337) Peptide

Biotinylation is the process of covalently attaching biotin to a molecule, such as a peptide. The high-affinity interaction between biotin and streptavidin or avidin (B1170675) is then exploited for detection or purification. N-hydroxysuccinimide (NHS) esters of biotin are commonly used to label primary amines on peptides.

Protocol: Biotinylation using NHS-Biotin

Materials:

  • OVA (329-337) Peptide

  • NHS-Biotin

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • HPLC system for purification

  • Lyophilizer

Procedure:

  • Peptide Dissolution: Dissolve the OVA (329-337) peptide in PBS (pH 7.2-7.5) to a concentration of 1-5 mg/mL.

  • NHS-Biotin Solution Preparation: Immediately before use, dissolve NHS-Biotin in DMF or DMSO to a concentration that allows for a 2 to 10-fold molar excess to the peptide.

  • Reaction: Add the NHS-Biotin solution to the peptide solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

  • Purification: Purify the biotinylated peptide using RP-HPLC to remove unreacted biotin and byproducts.

  • Lyophilization: Lyophilize the purified, biotinylated peptide fractions.

  • Storage: Store the lyophilized Biotin-OVA (329-337) peptide at -20°C or -80°C.

II. Quantitative Data Presentation

The efficiency of the labeling reaction can be determined by calculating the Degree of Labeling (DOL), which is the average number of dye or biotin molecules conjugated to each peptide molecule.[9][13]

Protocol: Calculating the Degree of Labeling (DOL)

  • Measure Absorbance: After purification, dissolve the labeled peptide in a suitable buffer and measure its absorbance at 280 nm (for the peptide) and at the maximum absorbance wavelength of the label (e.g., ~495 nm for FITC).[9]

  • Calculations:

    • Concentration of the Label (M): [Label] = A_max / (ε_label * path length) where A_max is the absorbance at the label's maximum wavelength and ε_label is the molar extinction coefficient of the label (for FITC, ε ≈ 70,000 M⁻¹cm⁻¹).[14]

    • Concentration of the Peptide (M): [Peptide] = (A_280 - (A_max * CF)) / (ε_peptide * path length) where A_280 is the absorbance at 280 nm, CF is the correction factor (A₂₈₀ of the free dye divided by its Aₘₐₓ), and ε_peptide is the molar extinction coefficient of the peptide.[9][14] The extinction coefficient for OVA (329-337) can be calculated based on its amino acid sequence.

    • Degree of Labeling (DOL): DOL = [Label] / [Peptide]

Table 1: Quantitative Parameters for Labeled OVA (329-337) Peptide

ParameterFITC-OVA (329-337)Biotin-OVA (329-337)
Label Fluorescein IsothiocyanateBiotin
Excitation Max (nm) ~495N/A
Emission Max (nm) ~520N/A
Molar Extinction Coefficient of Label (M⁻¹cm⁻¹) ~70,000 at 495 nmN/A
Typical Molar Ratio (Label:Peptide) for Reaction 1.5:1 to 3:12:1 to 10:1
Method for Determining Labeling Efficiency Spectrophotometry (Degree of Labeling)HABA assay or Mass Spectrometry
Expected Purity (Post-HPLC) >95%>95%

III. Experimental Application Protocols

Labeled OVA (329-337) peptides are valuable tools for various immunological assays.

A. Flow Cytometry: Staining of Antigen-Specific T Cells with Fluorescently Labeled Peptide-MHC Tetramers

Directly staining T cells with fluorescently labeled peptides is generally not effective due to the low affinity of the T cell receptor (TCR) for a single peptide-MHC complex. To overcome this, fluorescently labeled peptide-MHC tetramers are used. These are complexes of four biotinylated peptide-MHC monomers bound to a streptavidin-fluorochrome conjugate, which provides the necessary avidity for stable binding to specific TCRs.[15][16]

Protocol: Staining T Cells with Labeled OVA (329-337)-I-Ad Tetramers

Materials:

  • PE- or APC-conjugated OVA (329-337)-I-Ad Tetramers

  • Peripheral Blood Mononuclear Cells (PBMCs) or splenocytes from immunized mice

  • FACS Buffer (PBS with 2% FBS and 0.1% sodium azide)

  • Anti-CD4 antibody (conjugated to a different fluorochrome)

  • Anti-CD3 antibody (conjugated to a different fluorochrome)

  • Viability dye (e.g., Propidium Iodide or a fixable viability stain)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of PBMCs or splenocytes at a concentration of 2-5 x 10⁷ cells/mL in FACS buffer.[17]

  • Plating: Add 50 µL of the cell suspension (1-2.5 x 10⁶ cells) to each well of a 96-well U-bottom plate.

  • Tetramer Staining: Dilute the fluorescently labeled OVA (329-337)-I-Ad tetramer to its optimal concentration (typically 1:50 to 1:200, should be titrated) in FACS buffer.[17] Add 50 µL of the diluted tetramer to the cells.

  • Incubation: Incubate the plate in the dark for 30-60 minutes at 4°C or room temperature.[17] Some protocols suggest incubation at 37°C for a shorter period, but this should be optimized.[16]

  • Washing: Wash the cells twice with 200 µL of cold FACS buffer, centrifuging at 300-400 x g for 3-5 minutes between washes.

  • Surface Antibody Staining: Resuspend the cells in 50 µL of FACS buffer containing the pre-titrated anti-CD3, anti-CD4, and other desired surface marker antibodies.

  • Incubation: Incubate in the dark for 30 minutes at 4°C.

  • Washing: Wash the cells twice with cold FACS buffer.

  • Viability Staining: If a non-fixable viability dye is used, resuspend the cells in FACS buffer containing the dye just before analysis. If a fixable viability dye was used earlier, this step can be skipped.

  • Acquisition: Resuspend the cells in an appropriate volume of FACS buffer and acquire the data on a flow cytometer.

  • Analysis: Gate on live, single cells, then on CD3+CD4+ T cells, and finally quantify the percentage of tetramer-positive cells within the CD4+ T cell population.

B. Enzyme-Linked Immunosorbent Assay (ELISA) with Biotinylated Peptide

Biotinylated OVA (329-337) can be used in an ELISA to detect antibodies specific for this epitope or to study the binding of other molecules.

Protocol: Peptide-Down ELISA

Materials:

  • Streptavidin-coated 96-well plate

  • Biotin-OVA (329-337) peptide

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Sample containing primary antibody (e.g., serum from an immunized animal)

  • HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP)

  • TMB Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Peptide Coating: Dilute the Biotin-OVA (329-337) peptide in PBS to a concentration of 1-10 µg/mL. Add 100 µL of the diluted peptide to each well of a streptavidin-coated plate. Incubate for 1-2 hours at room temperature.[18]

  • Washing: Wash the plate three times with 200 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1 hour at room temperature to block non-specific binding sites.

  • Washing: Wash the plate three times with Wash Buffer.

  • Primary Antibody Incubation: Add 100 µL of diluted primary antibody samples to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with Wash Buffer.

  • Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with Wash Buffer.

  • Development: Add 100 µL of TMB Substrate to each well and incubate in the dark until a blue color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

  • Reading: Read the absorbance at 450 nm on a plate reader.

IV. Visualizations

The following diagrams illustrate the key biological pathways and experimental workflows discussed in these application notes.

MHC_Class_II_Antigen_Presentation cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endosome/Lysosome cluster_er Endoplasmic Reticulum cluster_miic MIIC Vesicle Antigen Antigen Peptides Peptides Antigen->Peptides Proteolysis MHC_II_Peptide_Complex MHC-II-Peptide Complex Peptides->MHC_II_Peptide_Complex MHC_II_alpha_beta MHC-II αβ chains MHC_II_Ii_complex MHC-II-Ii Complex MHC_II_alpha_beta->MHC_II_Ii_complex Invariant_Chain Invariant Chain (Ii) Invariant_Chain->MHC_II_Ii_complex MHC_II_CLIP MHC-II-CLIP MHC_II_Ii_complex->MHC_II_CLIP Ii degradation MHC_II_CLIP->MHC_II_Peptide_Complex Peptide Exchange HLA_DM HLA-DM HLA_DM->MHC_II_Peptide_Complex Cell_Surface APC Surface MHC_II_Peptide_Complex->Cell_Surface Transport to Surface

Caption: MHC Class II Antigen Presentation Pathway.

T_Cell_Activation cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Cell MHC_II_Peptide pMHC-II TCR TCR MHC_II_Peptide->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 phosphorylates Signaling_Cascade Signaling Cascade (e.g., PLCγ, NFAT, AP-1, NF-κB) ZAP70->Signaling_Cascade TCell_Activation T Cell Activation (Proliferation, Cytokine Production) Signaling_Cascade->TCell_Activation

Caption: CD4+ T Cell Activation by an APC.

Peptide_Labeling_Workflow Start Synthetic OVA (329-337) Peptide Labeling Labeling Reaction (e.g., FITC or Biotin) Start->Labeling Purification HPLC Purification Labeling->Purification Analysis Quality Control (Mass Spec, DOL) Purification->Analysis Final_Product Labeled Peptide Analysis->Final_Product Application Downstream Application (Flow Cytometry, ELISA) Final_Product->Application

Caption: Experimental Workflow for Peptide Labeling.

References

Application Notes and Protocols for Generating OVA-Specific T-Cells using OT-II Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of antigen-specific T-cells is a cornerstone of immunological research and is pivotal in the development of novel immunotherapies. The OT-II transgenic mouse model is a widely used system for studying the dynamics of CD4+ T-cell activation, differentiation, and function. These mice express a T-cell receptor (TCR) that specifically recognizes the ovalbumin (OVA) peptide 323-339 (OVA323-339) presented by the MHC class II molecule I-Ab.[1][2][3] This application note provides detailed protocols for the in vitro generation of OVA-specific CD4+ T-cells from OT-II mice, quantitative data for experimental outcomes, and a schematic of the underlying signaling pathways.

I. Experimental Protocols

Two primary in vitro methods are presented for the generation and activation of OVA-specific OT-II T-cells: the use of whole splenocytes and the co-culture of purified CD4+ T-cells with antigen-presenting cells (APCs).

Protocol 1: Activation of OT-II T-cells using Whole Splenocytes

This protocol offers a straightforward method for activating OT-II T-cells within a mixed population of splenocytes, where endogenous APCs present the OVA peptide.

Materials:

  • Spleen from an OT-II transgenic mouse

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 1 mM sodium pyruvate, 50 µM 2-mercaptoethanol, and 100 U/mL penicillin/streptomycin (complete RPMI)[3][4][5]

  • OVA323-339 peptide (ISQAVHAAHAEINEAGR)[3]

  • Red Blood Cell (RBC) Lysis Buffer (e.g., 0.8% ammonium (B1175870) chloride)[4]

  • 96-well U-bottom culture plates[3][4]

Procedure:

  • Splenocyte Isolation:

    • Aseptically harvest the spleen from an OT-II mouse.

    • Prepare a single-cell suspension by gently dissociating the spleen through a 40-70 µm nylon cell strainer using the plunger of a syringe.[4][5]

    • Resuspend the cells in complete RPMI.

  • RBC Lysis:

    • Pellet the cells by centrifugation (300 x g for 5 minutes).

    • Resuspend the pellet in RBC lysis buffer and incubate for 2-5 minutes at room temperature.

    • Quench the lysis by adding an excess of complete RPMI.

    • Pellet the cells and resuspend in fresh complete RPMI.

  • Cell Counting and Plating:

    • Perform a cell count using a hemocytometer or an automated cell counter.

    • Adjust the cell concentration to 2-4 x 106 cells/mL in complete RPMI.

    • Plate 100 µL of the cell suspension per well of a 96-well U-bottom plate (2-4 x 105 cells/well).[4]

  • Peptide Stimulation:

    • Prepare a working solution of OVA323-339 peptide.

    • Add the peptide to the wells at a final concentration of 1-10 µg/mL.[3][4]

  • Incubation:

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours.[4]

  • Analysis:

    • After incubation, T-cell activation can be assessed by flow cytometry for the expression of activation markers such as CD69 and CD25, proliferation can be measured by CFSE dilution, and cytokine production in the supernatant can be quantified by ELISA.[1][3]

Protocol 2: Co-culture of Purified OT-II CD4+ T-cells with Bone Marrow-Derived Dendritic Cells (BMDCs)

This protocol provides a more defined system by co-culturing purified OT-II CD4+ T-cells with peptide-pulsed BMDCs, which are potent APCs.

Materials:

  • Spleen and lymph nodes from an OT-II mouse

  • Bone marrow cells from a C57BL/6 mouse

  • CD4+ T-cell isolation kit (negative selection)[3][5]

  • Recombinant mouse GM-CSF[3][5]

  • Lipopolysaccharide (LPS)[3][5]

  • OVA323-339 peptide[3][5]

  • Complete RPMI medium

  • 6-well and 96-well flat-bottom culture plates

Procedure:

Part A: Generation of BMDCs

  • Bone Marrow Isolation:

    • Harvest femur and tibia from a C57BL/6 mouse.

    • Flush the bone marrow with complete RPMI using a syringe and needle.

    • Create a single-cell suspension by passing the marrow through a cell strainer.

  • BMDC Culture:

    • Culture the bone marrow cells in complete RPMI supplemented with 20 ng/mL GM-CSF in a 6-well plate.[3][5]

    • On day 3, add fresh complete RPMI with GM-CSF.

    • On day 6, gently collect the non-adherent and loosely adherent cells, which are immature BMDCs.

  • BMDC Maturation and Peptide Pulsing:

    • Re-plate the immature BMDCs in fresh complete RPMI with GM-CSF.

    • Mature the BMDCs by adding 250 ng/mL LPS for 24 hours.[3][5]

    • During the last 2 hours of maturation, pulse the BMDCs with 5 µg/mL of OVA323-339 peptide.[3][5]

Part B: OT-II T-cell Isolation and Co-culture

  • OT-II T-cell Isolation:

    • Prepare a single-cell suspension from the spleen and lymph nodes of an OT-II mouse as described in Protocol 1.

    • Isolate CD4+ T-cells using a negative selection magnetic bead-based kit according to the manufacturer's instructions.[3][5]

  • Co-culture:

    • Wash the peptide-pulsed BMDCs to remove excess peptide.

    • Plate the purified OT-II CD4+ T-cells in a 96-well plate.

    • Add the peptide-pulsed BMDCs to the T-cells at a ratio of 1:2 to 1:10 (BMDC:T-cell).[3][6]

  • Incubation and Analysis:

    • Incubate the co-culture for 48-96 hours at 37°C and 5% CO2.

    • Assess T-cell activation, proliferation, and cytokine production as described in Protocol 1.

II. Data Presentation

The following tables summarize quantitative data derived from representative experiments activating OT-II T-cells.

Table 1: Upregulation of T-cell Activation Markers

Stimulation ConditionTime Point% CD69+ of CD4+ T-cells% CD25+ of CD4+ T-cellsCitation(s)
Whole Splenocytes + 10 µg/mL OVA323-33924 hours~15%~25%[7]
Purified T-cells + Peptide-pulsed BMDCs24 hours>60% (variable)>60% (variable)[3]

Table 2: T-cell Proliferation

AssayTime PointStimulation% Proliferated Cells (CFSElow)Citation(s)
Whole Splenocytes + OVA323-339 (1-10 µg/mL)72 hoursSignificant increaseDose-dependent[3][5]
Purified T-cells + Peptide-pulsed BMDCs72 hoursHigh>80%[6]

Table 3: Cytokine Production

CytokineAssayStimulationConcentration RangeCitation(s)
IL-2ELISAWhole Splenocytes + OVA323-339Detectable[4]
IFN-γELISA/ELISPOTIn vivo OVA injectionDetectable[1]

III. Visualization of Pathways and Workflows

T-Cell Receptor (TCR) Signaling Pathway

The following diagram illustrates the key signaling events initiated upon the engagement of the OT-II TCR with the OVA323-339 peptide presented by an APC on the MHC class II molecule.

TCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus APC Antigen Presenting Cell (APC) T_Cell OT-II T-Cell MHCII_Peptide MHC-II + OVA Peptide TCR OT-II TCR MHCII_Peptide->TCR Signal 1 Lck Lck TCR->Lck CD4 CD4 CD4->TCR CD28 CD28 PI3K PI3K CD28->PI3K CD80_86 CD80/CD86 CD80_86->CD28 Signal 2 (Co-stimulation) ZAP70 ZAP-70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg PLCγ LAT_SLP76->PLCg DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Akt Akt PI3K->Akt NFkB NF-κB DAG_IP3->NFkB NFAT NFAT DAG_IP3->NFAT AP1 AP-1 DAG_IP3->AP1 Akt->NFkB Gene_Expression Gene Expression (IL-2, CD25, CD69, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade in OT-II T-cells.

Experimental Workflow for In Vitro T-Cell Activation

This diagram outlines the general workflow for the in vitro activation of OT-II T-cells.

Experimental_Workflow cluster_prep Preparation cluster_culture Culture cluster_analysis Analysis Isolate_Splenocytes Isolate Splenocytes from OT-II Mouse Purify_TCells Purify CD4+ T-Cells (Optional, Protocol 2) Isolate_Splenocytes->Purify_TCells Plate_Cells Plate Splenocytes or Co-culture T-cells + APCs Isolate_Splenocytes->Plate_Cells Purify_TCells->Plate_Cells Generate_BMDC Generate BMDCs (Optional, Protocol 2) Pulse_BMDC Pulse BMDCs with OVA Peptide (Optional, Protocol 2) Generate_BMDC->Pulse_BMDC Pulse_BMDC->Plate_Cells Add_Peptide Add OVA Peptide Plate_Cells->Add_Peptide Incubate Incubate (48-96 hours) Add_Peptide->Incubate Flow_Cytometry Flow Cytometry (Activation Markers, Proliferation) Incubate->Flow_Cytometry ELISA ELISA (Cytokine Production) Incubate->ELISA

Caption: Workflow for OT-II T-cell activation.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low T-cell Proliferation with OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers experiencing low T-cell proliferation in response to the OVA (329-337) peptide. The information is tailored for researchers, scientists, and drug development professionals working with in vitro T-cell assays.

Frequently Asked Questions (FAQs)

Q1: What is the OVA (329-337) peptide and why is it used in T-cell proliferation assays?

A1: OVA (329-337) is a specific nine-amino-acid epitope (AAHAEINEA) derived from chicken ovalbumin.[1] It is a well-characterized, H2-IAb restricted MHC class II epitope recognized by CD4+ T-cells from OT-II transgenic mice.[2][3] Its high affinity for the T-cell receptor (TCR) on OT-II cells makes it a reliable tool for inducing and studying T-cell activation and proliferation in vitro.[4]

Q2: What are the common methods to measure T-cell proliferation?

A2: Common methods include:

  • CFSE (Carboxyfluorescein succinimidyl ester) dilution assay: This dye-based method allows for the tracking of cell divisions by flow cytometry, as the dye is equally distributed between daughter cells, leading to a halving of fluorescence intensity with each division.[5]

  • [3H]-Thymidine incorporation assay: This radioactive method measures the incorporation of radiolabeled thymidine (B127349) into the DNA of dividing cells.[6]

  • CellTrace™ Violet/Dyes: Similar to CFSE, these are fluorescent dyes used to track cell proliferation via flow cytometry and are often less toxic.[7]

Q3: What are typical positive and negative controls for an OVA (329-337) T-cell proliferation assay?

A3:

  • Positive Controls:

    • Anti-CD3/anti-CD28 antibodies or beads to induce polyclonal T-cell activation.[8]

    • A known mitogen like Phytohemagglutinin (PHA).[8]

  • Negative Controls:

    • Unstimulated T-cells (no peptide).[5]

    • T-cells cultured with an irrelevant peptide.

    • Antigen-presenting cells (APCs) alone.

Troubleshooting Guide: Low T-cell Proliferation

Below are common issues and solutions for troubleshooting low T-cell proliferation in response to OVA (329-337).

Problem Potential Cause(s) Recommended Solution(s)
No or very low proliferation in all conditions (including positive control) 1. Cell Viability Issues: T-cells or APCs may have low viability due to improper isolation, handling, or cryopreservation. 2. Suboptimal Culture Conditions: Incorrect media formulation, serum batch variability, or improper incubator conditions (CO2, temperature, humidity). 3. Reagent/Assay Issues: Problems with the proliferation dye (e.g., CFSE toxicity), or [3H]-thymidine.[5][9]1. Check cell viability using Trypan Blue or a viability dye for flow cytometry before and after the assay. Aim for >90% viability. 2. Use pre-tested, high-quality fetal bovine serum (FBS) or switch to human serum (HS) to reduce background proliferation.[5] Ensure media contains necessary supplements like 2-mercaptoethanol. Calibrate incubator settings. 3. Titrate CFSE concentration to find the optimal balance between staining intensity and toxicity.[5] Consider alternative, less toxic dyes like CellTrace Violet.[7]
Low proliferation in OVA-stimulated wells, but positive control works 1. Antigen Presentation Failure: Insufficient number or unhealthy Antigen-Presenting Cells (APCs, e.g., dendritic cells, splenocytes). Improper peptide pulsing of APCs.[10] 2. Suboptimal Peptide Concentration: The concentration of OVA (329-337) may be too low or too high, leading to suboptimal stimulation or activation-induced cell death (AICD). 3. Incorrect T-cell:APC Ratio: An imbalanced ratio can lead to inefficient T-cell activation.1. Ensure APCs are healthy and mature. Use a sufficient number of APCs. Optimize peptide pulsing time (e.g., 30 minutes to 4 hours) and concentration (e.g., 1-10 µg/mL).[9][10] 2. Perform a dose-response curve for the OVA peptide to determine the optimal concentration for your specific experimental setup. A common starting range is 1-10 µg/mL.[6][10] 3. Optimize the T-cell to APC ratio. A common starting point is a 1:1 to 5:1 ratio of T-cells to APCs.[10]
High background proliferation in negative control wells 1. Serum-Induced Proliferation: Some batches of FBS can contain bovine antigens that cause non-specific T-cell activation.[5] 2. Contamination: Mycoplasma or other microbial contamination can induce non-specific immune responses. 3. Over-manipulation of cells: Excessive pipetting or centrifugation can stress cells and lead to non-specific activation.1. Screen different lots of FBS or use human serum.[5] Consider using serum-free media if compatible with your cells. 2. Regularly test cell cultures for mycoplasma contamination. 3. Handle cells gently during all experimental steps.
T-cells appear activated (e.g., blasting) but do not divide 1. T-cell Anergy: T-cells may have become anergic (unresponsive) due to prior in vivo activation or suboptimal in vitro stimulation (TCR signal without co-stimulation).[11] 2. Insufficient Co-stimulation: APCs may not be expressing adequate levels of co-stimulatory molecules (e.g., CD80, CD86). 3. Lack of IL-2: Insufficient production of or access to IL-2 can limit sustained proliferation.1. Ensure T-cells are from naïve, unimmunized animals. 2. Use mature APCs (e.g., LPS-matured dendritic cells) that express high levels of co-stimulatory molecules. 3. Consider adding low-dose exogenous IL-2 (e.g., 10-50 U/mL) to the culture medium after the initial 24-48 hours of stimulation.[9]

Experimental Protocols

Protocol 1: T-cell Proliferation Assay using CFSE
  • T-cell and APC Preparation:

    • Isolate CD4+ T-cells from the spleens and lymph nodes of OT-II mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Prepare APCs by isolating splenocytes from a wild-type mouse and depleting T-cells, or by generating bone marrow-derived dendritic cells (BMDCs).

  • CFSE Staining:

    • Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 0.5-5 µM (this should be optimized).[5]

    • Incubate for 5-10 minutes at 37°C, protected from light.[5]

    • Quench the staining reaction by adding 5 volumes of cold complete RPMI medium containing 10% FBS.

    • Wash the cells twice with complete RPMI medium.

  • Co-culture and Stimulation:

    • Plate APCs (e.g., 2 x 10^5 cells/well) in a 96-well round-bottom plate.

    • Add OVA (329-337) peptide to the desired final concentration (e.g., 1 µg/mL).[12]

    • Add CFSE-labeled T-cells (e.g., 2 x 10^5 cells/well).

    • Include positive (anti-CD3/CD28) and negative (no peptide) controls.

    • Incubate for 3-5 days at 37°C, 5% CO2.

  • Flow Cytometry Analysis:

    • Harvest cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD4, CD3) and a viability dye.

    • Acquire samples on a flow cytometer and analyze the CFSE dilution profile within the live, CD4+ T-cell gate.

Protocol 2: Peptide Pulsing of Dendritic Cells
  • DC Preparation:

    • Culture bone marrow cells with GM-CSF for 7-9 days to generate immature BMDCs.

    • Mature the BMDCs by adding a stimulating agent like LPS (1 µg/mL) for the final 24 hours of culture.

  • Peptide Pulsing:

    • Harvest and wash the mature BMDCs.

    • Resuspend the DCs in serum-free medium.

    • Add OVA (329-337) peptide at a concentration of 10-100 µg/mL.[10]

    • Incubate for 2-4 hours at 37°C.[9]

    • Wash the DCs three times with complete medium to remove excess, unbound peptide.

    • The peptide-pulsed DCs are now ready to be used as stimulators in the T-cell proliferation assay.

Visualizations

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC_Peptide MHC-II + OVA (329-337) TCR TCR MHC_Peptide->TCR Signal 1: Antigen Recognition CD80_86 CD80/CD86 CD28 CD28 CD80_86->CD28 Signal 2: Co-stimulation Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg PLCγ ZAP70->PLCg NFAT NFAT PLCg->NFAT Downstream Signaling AP1 AP-1 PLCg->AP1 Downstream Signaling NFkB NF-κB PLCg->NFkB Downstream Signaling IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene AP1->IL2_Gene NFkB->IL2_Gene Proliferation Proliferation IL2_Gene->Proliferation Signal 3: Cytokine Signaling

Caption: Simplified signaling pathway of CD4+ T-cell activation.

T_Cell_Proliferation_Workflow Experimental Workflow for CFSE Proliferation Assay cluster_Preparation Cell Preparation cluster_Labeling Labeling cluster_Culture Co-Culture cluster_Analysis Analysis T_Cell_Isolation Isolate OT-II CD4+ T-Cells CFSE_Staining Label T-Cells with CFSE T_Cell_Isolation->CFSE_Staining APC_Isolation Isolate APCs (e.g., Splenocytes) Setup_Culture Co-culture T-Cells, APCs, and OVA Peptide APC_Isolation->Setup_Culture CFSE_Staining->Setup_Culture Incubation Incubate (3-5 Days) Setup_Culture->Incubation FACS_Staining Stain for Surface Markers & Viability Incubation->FACS_Staining Flow_Cytometry Analyze by Flow Cytometry FACS_Staining->Flow_Cytometry

Caption: Workflow for a T-cell proliferation assay using CFSE.

References

Technical Support Center: Optimizing OVA (329-337) Peptide Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively solubilize the OVA (329-337) peptide for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the amino acid sequence of the OVA (329-337) peptide?

The single-letter amino acid sequence for OVA (329-337) is AAHAEINEA.[1][2][3]

Q2: What are the general characteristics of the OVA (329-337) peptide regarding solubility?

The OVA (329-337) peptide's sequence contains two glutamic acid (E) residues, which are acidic. This suggests that the peptide is likely to be acidic and its solubility will be pH-dependent. General guidelines for acidic peptides recommend attempting dissolution in water or a neutral buffer first, followed by a dilute basic solution if solubility is poor.[4][5][6][7][8]

Q3: Is the OVA (329-337) peptide soluble in organic solvents like DMSO?

Based on available data, the OVA (329-337) peptide is reported to have low solubility in DMSO (< 1 mg/mL).[9] This is consistent with its classification as an acidic peptide, for which organic solvents are not the primary recommendation unless the peptide is also highly hydrophobic.[4][6]

Q4: What is the recommended storage condition for the lyophilized OVA (329-337) peptide?

Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[2] Before opening the vial, it is recommended to allow it to equilibrate to room temperature to prevent condensation of moisture.[6]

Q5: How should I store the OVA (329-337) peptide once it is in solution?

Once dissolved, it is best to aliquot the peptide solution into single-use volumes and store them at -20°C or colder to avoid repeated freeze-thaw cycles.[4] For peptides in solution, using sterile buffers at a pH of 5-6 and storing at -20°C is advisable.[9]

Quantitative Solubility Data

The solubility of a peptide can be influenced by various factors including pH, temperature, and the presence of co-solvents. Below is a summary of the available quantitative solubility data for the OVA (329-337) peptide.

Solvent/ConditionConcentrationMethod
Water (H₂O)1.82 mg/mL (1.97 mM)Requires sonication and pH adjustment to 3 with HCl.[9]
Dimethyl Sulfoxide (DMSO)< 1 mg/mLReported as insoluble or slightly soluble.[9]

Experimental Protocols

It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[4][5][6]

Protocol 1: Dissolution in Water (Acidic Conditions)

This protocol is based on the reported quantitative solubility data.

  • Equilibrate : Allow the vial of lyophilized OVA (329-337) peptide to reach room temperature.

  • Centrifuge : Briefly centrifuge the vial to ensure all the peptide powder is at the bottom.

  • Initial Dissolution : Add the required volume of sterile, distilled water to achieve a concentration slightly above your target, to account for the volume of acid to be added.

  • Vortex and Sonicate : Gently vortex the vial. If the peptide does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[6][9]

  • pH Adjustment : While stirring, slowly add a dilute solution of HCl (e.g., 1N HCl) dropwise until the peptide dissolves. Monitor the pH to reach approximately 3.[9]

  • Final Volume : Adjust to the final desired concentration with sterile water.

  • Sterilization : If required for your experiment, sterilize the peptide solution by passing it through a 0.22 µm filter.

Protocol 2: Dissolution in a Basic Buffer (for Acidic Peptides)

This is a general protocol for acidic peptides when solubility in water is insufficient at neutral pH.

  • Equilibrate and Centrifuge : Follow steps 1 and 2 from Protocol 1.

  • Initial Dissolution Attempt : Add sterile, distilled water or a neutral buffer (e.g., PBS, pH 7.4) to the vial. Vortex gently.

  • Basic Solution Addition : If the peptide remains insoluble, add a small amount of a dilute basic solution, such as 0.1 M ammonium (B1175870) bicarbonate or 1% ammonium hydroxide (B78521), dropwise while vortexing.[4][5][6]

  • Observe and Adjust : Continue adding the basic solution until the peptide is fully dissolved. Be mindful of the final pH and adjust as necessary for your experimental requirements.

  • Final Volume and Sterilization : Adjust to the final concentration with your desired buffer and sterilize if needed using a 0.22 µm filter.

Troubleshooting Guide

Visualization of Troubleshooting Workflow

TroubleshootingWorkflow start Start: Peptide Insoluble check_conc Is the peptide concentration too high? start->check_conc sonicate Have you tried sonication? check_conc->sonicate No fail Consult manufacturer's specific data sheet or technical support check_conc->fail Yes, try lower conc. ph_adjust Is the peptide acidic (contains D, E)? sonicate->ph_adjust No success Peptide Dissolved sonicate->success Yes, and it worked basic_buffer Use dilute basic buffer (e.g., 0.1M Ammonium Bicarbonate) ph_adjust->basic_buffer Yes organic_solvent Consider a small amount of a compatible organic solvent (test first) ph_adjust->organic_solvent No/Neutral acidic_buffer Try acidic conditions (e.g., adjust pH to 3 with HCl) basic_buffer->acidic_buffer Still insoluble basic_buffer->success acidic_buffer->success organic_solvent->success Dissolved organic_solvent->fail Still insoluble

Caption: Troubleshooting decision tree for OVA (329-337) peptide solubility.

My peptide won't dissolve in water or PBS.

  • Sonication : Have you tried sonicating the solution? Placing the vial in a sonicator bath for 5-10 minutes can help break up aggregates and facilitate dissolution.[6]

  • pH Adjustment : Since OVA (329-337) is an acidic peptide, its solubility is lowest at its isoelectric point and increases as the pH is moved away from this point.

    • Increase pH : Try adding a small amount of a dilute basic solution like 0.1 M ammonium bicarbonate or 1% ammonium hydroxide dropwise.[4][5][6] This will increase the net negative charge on the peptide, leading to greater repulsion between molecules and improved solubility.

    • Decrease pH : Alternatively, as indicated by quantitative data, adjusting the pH to 3 with dilute HCl can also effectively dissolve the peptide.[9]

My peptide solution is cloudy.

Cloudiness or the presence of visible particles indicates that the peptide is not fully dissolved or has aggregated.

  • Centrifugation : Briefly centrifuge the vial to pellet any undissolved material. Use the clear supernatant for your experiments, but be aware that the concentration will be lower than intended.

  • Re-dissolve : Try one of the alternative dissolution protocols, such as adjusting the pH.

Can I heat the peptide solution to help it dissolve?

Gentle warming (e.g., to < 40°C) can sometimes improve the solubility of peptides.[8] However, excessive heat can cause degradation, so this should be done with caution and as a last resort.

I dissolved the peptide in a solvent, but it precipitated when I added it to my aqueous buffer.

This often happens when a peptide is first dissolved in a high concentration of an organic solvent and then rapidly diluted.

  • Slow Dilution : Add the concentrated peptide stock solution dropwise to the aqueous buffer while continuously stirring or vortexing. This gradual dilution can prevent the peptide from crashing out of solution.

  • Lower Concentration : It may be that the final concentration in the aqueous buffer is above the peptide's solubility limit in that specific buffer. Try preparing a more dilute final solution.

Visualization of Experimental Workflow

ExperimentalWorkflow start Start: Lyophilized Peptide equilibrate Equilibrate vial to room temperature start->equilibrate centrifuge Briefly centrifuge vial equilibrate->centrifuge add_solvent Add chosen solvent (e.g., H2O) centrifuge->add_solvent dissolve Vortex and/or Sonicate add_solvent->dissolve check_solubility Is the solution clear? dissolve->check_solubility adjust_ph Adjust pH if necessary (e.g., to 3 with HCl or use basic buffer) check_solubility->adjust_ph No final_prep Adjust to final concentration and filter sterilize (0.22 µm) check_solubility->final_prep Yes adjust_ph->dissolve aliquot_store Aliquot and store at -20°C or colder final_prep->aliquot_store end Ready for experiment aliquot_store->end

Caption: Standard workflow for dissolving the OVA (329-337) peptide.

References

how to prevent non-specific activation with OVA (329-337)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent non-specific activation when using the OVA (329-337) peptide in their experiments.

Troubleshooting Guide: Non-Specific Activation with OVA (329-337)

Non-specific activation of T cells in your experiments can obscure specific responses and lead to misinterpretation of results. This guide will help you identify and address potential causes of non-specific activation when using the OVA (329-337) peptide.

Initial Assessment

Before diving into complex troubleshooting, review your experimental setup for the following common issues:

  • High background in no-peptide control: If you observe significant T cell activation in the absence of any peptide, the issue may lie with your cells, media, or culture conditions rather than the OVA peptide itself.

  • Activation with an irrelevant control peptide: If a control peptide with a sequence unrelated to OVA is causing activation, this strongly suggests a component in your peptide preparation or experimental system is causing non-specific stimulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific activation with synthetic peptides like OVA (329-337)?

A1: Non-specific activation can stem from several sources:

  • Peptide Purity: The presence of contaminating peptides from the synthesis process can activate other T cell populations. Even small amounts of a highly immunogenic contaminant can lead to significant off-target activation.[1] It is recommended to use peptides with a purity of >95% for T cell assays.[2]

  • Endotoxin (B1171834) Contamination: Endotoxins (lipopolysaccharides or LPS) from gram-negative bacteria are potent activators of innate immune cells, such as antigen-presenting cells (APCs).[3][4] This can lead to the release of cytokines that cause bystander T cell activation, which is independent of TCR recognition of the OVA peptide.[4] Peptide preparations for cellular assays should have an endotoxin level of ≤0.01 EU/μg.[3][4]

  • Trifluoroacetic Acid (TFA) Contamination: TFA is often used in peptide synthesis and purification. Residual TFA can be toxic to cells and may interfere with cellular assays, potentially leading to non-specific effects.[5]

  • Peptide Concentration: Using an excessively high concentration of the OVA (329-337) peptide can sometimes lead to non-specific activation. It is crucial to perform a dose-response experiment to determine the optimal concentration that elicits a specific response without high background.

  • Inherent Peptide Properties: In some cases, the amino acid sequence of a peptide itself may have off-target effects, though this is less common.

Q2: How can I test for and mitigate endotoxin contamination in my OVA (329-337) peptide stock?

A2: Most reputable peptide synthesis companies offer endotoxin testing and removal services.[3][5][6] If you suspect endotoxin contamination:

  • Testing: The most common method for detecting endotoxins is the Limulus Amebocyte Lysate (LAL) assay.[6]

  • Mitigation: If your peptide is contaminated, endotoxin removal can be performed using methods like polylysine (B1216035) affinity chromatography or two-phase extraction with Triton X-114.[7] However, it is often more practical to purchase pre-screened, low-endotoxin peptides.[3][8]

Q3: What are the recommended concentrations for OVA (329-337) in a T cell activation assay?

A3: The optimal concentration of OVA (329-337) can vary depending on the specific experimental conditions, including the type and number of APCs and T cells. However, a common starting point is to perform a titration curve. Based on available literature, concentrations for the longer OVA (323-339) peptide, which contains the 329-337 epitope, typically range from 1 to 10 µg/mL.[9][10] One study found that half-maximal proliferation of OT-II cells was achieved with approximately 30 µM of OVA (329-339).[11]

ParameterRecommended RangeNotes
Peptide Purity >95%Higher purity reduces the risk of off-target effects from contaminating peptides.[2]
Endotoxin Level ≤0.01 EU/µgCrucial for preventing non-specific innate immune activation.[3][4]
OVA (323-339) Concentration 1 - 10 µg/mLA titration is recommended to find the optimal concentration for your specific assay.[9][10]
Cell Density (Splenocytes) 2-4 x 10^5 cells/well (96-well plate)Optimal cell density can vary; titration may be necessary.
Q4: What experimental controls should I include to identify non-specific activation?

A4: A robust set of controls is essential for interpreting your results accurately:

  • No Peptide Control: T cells and APCs cultured without any peptide. This establishes the baseline level of activation in your system.

  • Irrelevant Peptide Control: A peptide with a sequence unrelated to OVA, presented by the same MHC class II molecule. This control helps to identify non-specific effects of peptides in general.

  • Positive Control: A known strong stimulus for T cell activation, such as anti-CD3/CD28 antibodies or a superantigen like Staphylococcal enterotoxin B (SEB), can confirm that your T cells are responsive.[1]

  • APCs Alone: To ensure the APCs themselves are not spontaneously activated and releasing cytokines.

  • T cells Alone: To check for spontaneous T cell activation.

Experimental Protocols

Protocol: Titration of OVA (329-337) Peptide for OT-II T Cell Activation
  • Cell Preparation:

    • Isolate splenocytes from an OT-II transgenic mouse. These will serve as both the source of responder CD4+ T cells and APCs.

    • Alternatively, purify CD4+ T cells from an OT-II mouse and co-culture with irradiated, T cell-depleted splenocytes from a wild-type mouse as APCs.

  • Plating:

    • Plate the splenocytes at a density of 2 x 10^5 cells/well in a 96-well U-bottom plate.

  • Peptide Dilution and Addition:

    • Prepare a serial dilution of the OVA (329-337) peptide, for example, from 10 µg/mL down to 0.01 µg/mL.

    • Include a "no peptide" control and an irrelevant peptide control at the highest concentration.

    • Add the diluted peptides to the appropriate wells.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

  • Readout:

    • Assess T cell activation using a suitable method, such as:

      • Proliferation assay: Add a radioactive tracer (e.g., [3H]-thymidine) or a dye like CFSE to measure cell division.

      • Cytokine analysis: Measure the concentration of cytokines like IL-2 or IFN-γ in the supernatant by ELISA or CBA.

      • Flow cytometry: Stain for activation markers such as CD69 and CD25 on the surface of CD4+ T cells.[9][10]

Visualizations

Signaling Pathways

G Figure 1. Antigen-Specific vs. Non-Specific T Cell Activation Pathways cluster_specific Antigen-Specific Activation (TCR-Mediated) cluster_nonspecific Non-Specific Activation (Bystander) APC APC MHCII_OVA MHC-II + OVA (329-337) TCR TCR MHCII_OVA->TCR Signal 1 ZAP70 ZAP70 TCR->ZAP70 CD4 CD4 CD4->MHCII_OVA CD28 CD28 B7 B7 B7->CD28 Signal 2 PLCg PLCγ ZAP70->PLCg NFkB NF-κB PLCg->NFkB AP1 AP-1 PLCg->AP1 NFAT NFAT PLCg->NFAT Gene_Expression Gene Expression (IL-2, IFN-γ) NFkB->Gene_Expression AP1->Gene_Expression NFAT->Gene_Expression Proliferation Proliferation & Effector Function Gene_Expression->Proliferation Endotoxin Endotoxin (LPS) in Peptide Prep TLR4 TLR4 on APC Endotoxin->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_innate NF-κB MyD88->NFkB_innate Cytokines Pro-inflammatory Cytokines (IL-1, IL-6, TNF-α) NFkB_innate->Cytokines Cytokine_Receptor Cytokine Receptor Cytokines->Cytokine_Receptor T_Cell_NS T Cell STATs STATs Cytokine_Receptor->STATs Gene_Expression_NS Gene Expression STATs->Gene_Expression_NS Proliferation_NS Non-specific Proliferation Gene_Expression_NS->Proliferation_NS

Caption: Antigen-Specific vs. Non-Specific T Cell Activation Pathways

Experimental Workflow

G Figure 2. Troubleshooting Workflow for Non-Specific Activation Start Start: High Background Activation Observed Check_Controls 1. Review Controls - No Peptide - Irrelevant Peptide Start->Check_Controls High_in_No_Peptide Activation in 'No Peptide' Control? Check_Controls->High_in_No_Peptide Yes High_in_Irrelevant Activation with Irrelevant Peptide? Check_Controls->High_in_Irrelevant No High_in_No_Peptide->High_in_Irrelevant No Culture_Issue Potential Issue: - Cell health - Media contamination - Serum batch High_in_No_Peptide->Culture_Issue Yes Peptide_Contamination Potential Issue: Peptide Contamination High_in_Irrelevant->Peptide_Contamination Yes Concentration_Issue Potential Issue: Peptide Concentration Too High High_in_Irrelevant->Concentration_Issue No Culture_Solution Action: - Check cell viability - Use fresh media/serum - Screen new reagents Culture_Issue->Culture_Solution Resolved Issue Resolved Culture_Solution->Resolved Contamination_Actions Action: 1. Check Peptide Purity (>95%) 2. Test for Endotoxins (<0.01 EU/ug) 3. Consider TFA Removal Peptide_Contamination->Contamination_Actions Contamination_Actions->Resolved Concentration_Actions Action: - Perform Peptide Titration - Determine Optimal Concentration Concentration_Issue->Concentration_Actions Concentration_Actions->Resolved

References

Technical Support Center: Improving OVA(329-337) Presentation by APCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to enhance the efficiency of ovalbumin (OVA) peptide 329-337 presentation by antigen-presenting cells (APCs).

Frequently Asked Questions (FAQs)

Q1: What is OVA(329-337) and why is it a model antigen?

The peptide sequence from amino acids 329-337 of the chicken ovalbumin protein is not the primary epitope for CD8+ T cells. The immunodominant epitope recognized by CD8+ T cells in the context of the H-2Kb MHC class I molecule is OVA(257-264), which has the amino acid sequence SIINFEKL.[1][2] This peptide is a cornerstone of immunological research because its cognate T-cell receptor (TCR) is expressed by transgenic T-cells (OT-I), providing a highly specific and robust system to study antigen presentation, T-cell activation, and immune responses.[2][3] The OVA(323-339) peptide, in contrast, is typically used to study CD4+ T cell responses via MHC class II presentation.[4]

Q2: How do APCs present the SIINFEKL peptide from whole OVA protein?

APCs like dendritic cells (DCs) use a specialized pathway called "cross-presentation" to present exogenous antigens (like OVA protein) on MHC class I molecules.[5] This process is crucial for initiating CD8+ T-cell responses against viruses and tumors that may not directly infect the APC.[6][7] The primary mechanism involves the uptake of the antigen into a phagosome or endosome, followed by its transport into the cytosol, degradation by the proteasome, and subsequent entry into the standard MHC class I presentation pathway.[5][6]

CrossPresentationPathway cluster_APC Antigen Presenting Cell (APC) cluster_Endosome Endocytic Vesicle cluster_Cytosol Cytosol cluster_ER Endoplasmic Reticulum OVA_protein Exogenous OVA Protein Proteasome Proteasome OVA_protein->Proteasome Translocation SIINFEKL SIINFEKL Peptides Proteasome->SIINFEKL Degradation TAP TAP Transporter SIINFEKL->TAP Transport PeptideLoading Peptide Loading Complex TAP->PeptideLoading MHC_I MHC Class I MHC_I->PeptideLoading MHC_Surface SIINFEKL-MHC I on Cell Surface PeptideLoading->MHC_Surface Transport to Cell Surface TCell CD8+ T-Cell (OT-I) MHC_Surface->TCell Recognition TroubleshootingFlowchart Start Start: Low/No OT-I Activation Control_Peptide Did the positive control (SIINFEKL peptide) work? Start->Control_Peptide Check_TCells Check OT-I T-Cell Viability & Purity Control_Peptide->Check_TCells No Check_Protein Check OVA Protein Concentration & Integrity Control_Peptide->Check_Protein Yes Check_APCs_Peptide Check APC Viability & H-2Kb Expression Check_TCells->Check_APCs_Peptide T-Cells OK Fix_TCells Solution: Use fresh T-cells, optimize culture. Check_TCells->Fix_TCells Issue Found Fix_APCs_Peptide Solution: Use fresh/verified APCs. Check_APCs_Peptide->Fix_APCs_Peptide Check_APCs_Protein Check APC Maturation & Uptake Function Check_Protein->Check_APCs_Protein Protein OK Fix_Protein Solution: Titrate or replace OVA protein. Check_Protein->Fix_Protein Issue Found Check_Assay Check Co-culture Time & E:T Ratio Check_APCs_Protein->Check_Assay APCs OK Fix_APCs_Protein Solution: Ensure APCs are active, consider adjuvants. Check_APCs_Protein->Fix_APCs_Protein Issue Found Fix_Assay Solution: Optimize assay parameters. Check_Assay->Fix_Assay ExperimentalWorkflow cluster_Day0 Day 0: BMDC Generation cluster_Day3_6 Days 3 & 6: BMDC Feeding cluster_Day8 Day 8: Assay Setup cluster_Day8_cont Day 8: Co-culture cluster_Day10 Day 10-11: Analysis D0_Harvest 1. Harvest bone marrow from C57BL/6 mice. D0_Culture 2. Culture cells in complete media with 20 ng/mL GM-CSF. D0_Harvest->D0_Culture D3_Feed 3. Refresh media with fresh GM-CSF. D8_Harvest 4. Harvest immature BMDCs. D8_Isolate 5. Isolate OT-I CD8+ T-cells from spleen (e.g., via magnetic beads). D8_Label 6. Label OT-I cells with CFSE (optional, for proliferation). D8_Isolate->D8_Label D8_Plate 7. Plate BMDCs and add antigen: - Soluble OVA (e.g., 250 µg/mL) - SIINFEKL peptide (1 µg/mL) - Negative Control (Media) D8_Incubate 8. Incubate BMDCs with antigen for 4-6 hours. D8_AddT 9. Add labeled OT-I T-cells to BMDC cultures (e.g., 5:1 T-cell:BMDC ratio). D10_Harvest 10. Harvest cells and supernatant. D10_Stain 11. Stain cells for flow cytometry (e.g., CD8, CD69, CD25). D10_Harvest->D10_Stain D10_ELISA 13. Analyze supernatant for cytokines (e.g., IFN-γ, IL-2) by ELISA. D10_Harvest->D10_ELISA D10_Analyze 12. Analyze T-cell activation (marker upregulation) or proliferation (CFSE dilution) by flow cytometry. D10_Stain->D10_Analyze

References

Technical Support Center: Refining OVA (329-337) Dosage for Consistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve consistent and reliable results in your experiments using the OVA (329-337) peptide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal in vitro concentration of OVA (329-337) for T-cell proliferation assays?

A1: The optimal concentration for in vitro T-cell proliferation can vary depending on the specific T-cell clone (e.g., OT-II) and culture conditions. However, a good starting point is to perform a dose-response titration. Published literature suggests that concentrations ranging from 0 to 10 µg/mL are effective for stimulating T-cells in vitro.[1] For half-maximal proliferation of DO11.10 and OT-II cells, concentrations of 25 µM and 30 µM of a similar OVA peptide (329-339) have been reported, respectively.[2]

Q2: What is a typical in vivo dosage of OVA (329-337) for immunization in mice?

A2: For in vivo immunization in mice, a common dosage is 200 µg of the OVA protein per mouse when administered intraperitoneally with an adjuvant like CpG.[3][4] Another study suggests that for subcutaneous immunization with OVA peptides, a dose of 100 µg of each peptide emulsified with an equal volume of Incomplete Freund's Adjuvant (IFA) is effective.[5] It is recommended to perform a pilot study to determine the optimal dose for your specific experimental goals.

Q3: Why am I seeing inconsistent T-cell responses to OVA (329-337) in my experiments?

A3: Inconsistent T-cell responses can arise from several factors. These include the specific peptide sequence used (e.g., OVA 323-339 versus the minimal epitope 329-337), the peptide's binding affinity to the MHC class II molecule, and the activation state of the T-cells.[6] The presence of multiple binding registers within longer OVA peptides can also lead to the activation of different T-cell populations, contributing to variability.[7] Furthermore, in vivo activation of T-cells prior to in vitro restimulation can lead to a state of unresponsiveness in vitro.[6]

Q4: How is the OVA (329-337) peptide processed and presented to T-cells?

A4: The OVA (329-337) peptide is an exogenous antigen and is therefore processed through the MHC class II antigen presentation pathway. Antigen-presenting cells (APCs) such as dendritic cells, macrophages, and B cells internalize the ovalbumin protein via endocytosis.[8][9] Inside the cell, the protein is degraded into smaller peptide fragments within endosomes. These fragments are then loaded onto MHC class II molecules in a specialized compartment. The peptide-MHC class II complex is then transported to the cell surface for presentation to CD4+ T-helper cells.[8][9][10][11]

Troubleshooting Guides

Issue 1: Low or No T-Cell Proliferation in vitro
Potential Cause Troubleshooting Step
Suboptimal Peptide Concentration Perform a dose-response curve with OVA (329-337) peptide, typically ranging from 0.1 to 50 µg/mL, to determine the optimal concentration for your specific T-cell line and experimental setup.[1]
Poor Peptide Quality or Stability Ensure the peptide is of high purity (≥95%) and has been stored correctly (typically lyophilized at -20°C). Reconstitute the peptide in a suitable sterile solvent (e.g., DMSO or PBS) immediately before use.
Antigen-Presenting Cell (APC) Issues Verify the viability and functionality of your APCs. Ensure they are expressing adequate levels of MHC class II and co-stimulatory molecules. Consider using professional APCs like bone marrow-derived dendritic cells.
T-Cell Viability or Activation State Check the viability of your T-cells before starting the assay. If T-cells were recently activated in vivo, they might be in a state of anergy or activation-induced cell death, leading to poor in vitro proliferation.[6]
Issue 2: High Variability in in vivo Immune Responses
Potential Cause Troubleshooting Step
Inconsistent Adjuvant Emulsification Ensure the peptide and adjuvant (e.g., CFA or IFA) are thoroughly emulsified to create a stable water-in-oil emulsion. Improper emulsification can lead to rapid antigen clearance and a weaker immune response.
Route of Administration The route of immunization (e.g., subcutaneous, intraperitoneal, intravenous) can significantly impact the immune response. Ensure consistency in the administration technique across all animals.
Mouse Strain and Age Different mouse strains can have varying immune responses. Use age-matched mice from the same genetic background for all experiments to minimize biological variability.
Peptide Aggregation Peptides can sometimes aggregate, reducing their bioavailability. Ensure the peptide is fully dissolved before emulsification and administration.

Experimental Protocols

In Vitro T-Cell Proliferation Assay
  • Cell Preparation : Isolate splenocytes from immunized or naive mice and prepare a single-cell suspension. For co-culture experiments, prepare antigen-presenting cells (e.g., irradiated splenocytes or bone marrow-derived dendritic cells).

  • Cell Plating : Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.[1]

  • Peptide Stimulation : Add OVA (329-337) peptide at various concentrations (e.g., 0, 0.1, 1, 10 µg/mL) to the wells.[1]

  • Incubation : Culture the cells for 3 days at 37°C in a humidified CO2 incubator.[1]

  • Proliferation Measurement :

    • [3H]-Thymidine Incorporation : Pulse the cells with 1 µCi of [3H]-thymidine for the final 18-24 hours of culture. Harvest the cells and measure thymidine (B127349) incorporation using a scintillation counter.[1]

    • CFSE Staining : Alternatively, label the T-cells with CFSE before culture and measure the dilution of the dye by flow cytometry as an indicator of cell division.

In Vivo Immunization Protocol
  • Peptide-Adjuvant Emulsion Preparation :

    • Dissolve OVA (329-337) peptide in sterile PBS to the desired concentration (e.g., 2 mg/mL for a 100 µg dose in 50 µL).

    • In a separate sterile tube, add an equal volume of Incomplete Freund's Adjuvant (IFA).

    • Slowly add the peptide solution to the IFA while vortexing or sonicating to create a stable emulsion. The emulsion is ready when a drop does not disperse in water.

  • Animal Immunization :

    • Anesthetize the mice (e.g., with isoflurane (B1672236) or ketamine/xylazine).

    • Inject 100 µL of the peptide-adjuvant emulsion subcutaneously at the base of the tail or in the flank.[5]

  • Booster Immunization (Optional) : A booster immunization can be given 7-14 days after the primary immunization to enhance the immune response.

  • Analysis : Harvest spleens or lymph nodes 7-10 days after the final immunization to analyze the T-cell response.

Visualizations

MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell cluster_Extracellular cluster_Endosome Endocytic Pathway cluster_ER_Golgi ER & Golgi OVA_protein Ovalbumin Protein Endocytosis Endocytosis OVA_protein->Endocytosis 1. Uptake Phagosome Phagosome Endocytosis->Phagosome Phagolysosome Phagolysosome Phagosome->Phagolysosome Lysosome Lysosome Lysosome->Phagolysosome 2. Fusion & Degradation Peptides OVA Peptides Phagolysosome->Peptides MHC_II_loading Peptide Loading (CLIP replaced by OVA peptide) Peptides->MHC_II_loading 4. Loading ER Endoplasmic Reticulum MHC_II_synthesis MHC-II Synthesis (α and β chains + Invariant Chain) ER->MHC_II_synthesis Golgi Golgi Apparatus MHC_II_synthesis->Golgi Vesicle_MHC_II Vesicle with MHC-II Golgi->Vesicle_MHC_II 3. Transport Vesicle_MHC_II->MHC_II_loading Peptide_MHC_II_complex Peptide-MHC-II Complex MHC_II_loading->Peptide_MHC_II_complex Cell_surface Cell Surface Peptide_MHC_II_complex->Cell_surface 5. Presentation TCR_Signaling_Pathway cluster_TCell CD4+ T-Cell cluster_APC Antigen Presenting Cell TCR TCR CD3 CD3 Complex (with ITAMs) TCR->CD3 CD4 CD4 Lck Lck CD4->Lck ZAP70 ZAP-70 CD3->ZAP70 3. Recruits & Activates Lck->CD3 2. Phosphorylates ITAMs LAT_SLP76 LAT & SLP-76 (Scaffold Proteins) ZAP70->LAT_SLP76 4. Phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 5. Recruits & Activates DAG_IP3 DAG & IP3 (Second Messengers) PLCg1->DAG_IP3 6. Generates Signaling_cascades Downstream Signaling Cascades DAG_IP3->Signaling_cascades Gene_transcription Gene Transcription (e.g., IL-2, IFN-γ) Signaling_cascades->Gene_transcription Cellular_response Cellular Response (Proliferation, Cytokine Secretion) Gene_transcription->Cellular_response Peptide_MHC_II Peptide-MHC-II Complex Peptide_MHC_II->TCR 1. Binding Peptide_MHC_II->CD4

References

optimizing storage conditions for long-term OVA (329-337) activity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the OVA (329-337) peptide. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions to ensure the long-term activity and integrity of this critical immunogenic peptide.

Frequently Asked Questions (FAQs) on Storage and Handling

Q1: How should I store the lyophilized OVA (329-337) peptide upon arrival?

A: Upon receipt, lyophilized peptides should be stored in a dry, dark, and cold environment to ensure maximum stability. For long-term storage, -20°C or -80°C is recommended.[1][2][3] Under these conditions, the peptide can remain stable for years.[4][5] Before opening, always allow the vial to equilibrate to room temperature to prevent moisture contamination, which can significantly reduce long-term stability.[1][6]

Q2: What is the best solvent for reconstituting OVA (329-337)?

A: The choice of solvent is critical for peptide solubility and stability. For OVA (329-337), sterile, high-purity water is a primary solvent. One supplier data sheet specifies reconstituting in water and adjusting the pH to 3 with HCl to achieve a concentration of 1.82 mg/mL.[7] Alternatively, sterile buffers like phosphate-buffered saline (PBS) at a pH of 5-6 can be used to prolong storage life in solution.[1][4] Always use sterile solvents to prevent bacterial contamination.[8]

Q3: How should I store the reconstituted OVA (329-337) solution?

A: The stability of peptides in solution is limited. For short-term storage (up to a week), the solution can be kept at 4°C.[3][4] For long-term storage, it is crucial to aliquot the reconstituted peptide into single-use volumes and store them at -20°C or colder.[1][3] This practice minimizes degradation from repeated freeze-thaw cycles, which are detrimental to peptide integrity.[1][9] Avoid using frost-free freezers due to their frequent temperature fluctuations.[1]

Q4: Can I subject my reconstituted peptide to multiple freeze-thaw cycles?

A: It is strongly advised to avoid multiple freeze-thaw cycles.[3][6][9] Each cycle can lead to peptide degradation and aggregation, reducing its biological activity. The best practice is to aliquot the stock solution into volumes appropriate for a single experiment before freezing.[3][9]

Storage Condition Summary

The following tables summarize the recommended storage conditions for maintaining OVA (329-337) activity.

Table 1: Lyophilized (Powder) Peptide Storage

TemperatureRecommended DurationKey Considerations
-80°CUp to 10 years[4]Optimal for long-term archival storage.
-20°C1 to 4+ years[5][7][10]Standard for long-term storage.
4°CDays to weeks[1][6]Suitable for short-term storage only.
Room TemperatureDaysNot recommended; for shipping or brief handling periods only.[2][5]

Table 2: Reconstituted (Solution) Peptide Storage

TemperatureRecommended DurationKey Considerations
-80°CUp to 6 months[7]Best for preserving activity in solution long-term. Aliquoting is mandatory.
-20°C1 month to several months[5][7]Standard for storing aliquoted solutions. Avoid frost-free freezers.[1]
2-8°C< 1 week to 8 weeks[4][5][8]For immediate or short-term use only.

Troubleshooting Guide

Q1: My T-cell activation assay shows low or no response. Could my OVA (329-337) peptide be inactive?

A: Yes, improper storage or handling can lead to loss of peptide activity. Consider the following troubleshooting steps:

  • Check Storage History: Was the lyophilized peptide stored correctly at -20°C or -80°C? Was the reconstituted solution stored in single-use aliquots and protected from repeated freeze-thaw cycles?[1][3]

  • Verify Reconstitution: Was the peptide fully dissolved in a suitable, sterile solvent? Incomplete dissolution can lead to inaccurate concentration and lower activity.[8] Gentle vortexing or sonication can aid dissolution.[4][8]

  • Assess Peptide Concentration: Confirm the concentration of your stock solution. Errors in calculation or dilution can lead to using a suboptimal peptide concentration for T-cell stimulation.

  • Run a Positive Control: If possible, test a fresh vial of peptide that has been stored under ideal conditions to rule out other experimental issues.

  • Consider Peptide Stability in Solution: Peptides containing amino acids like N (Asparagine) and Q (Glutamine) can be less stable in solution.[1][6] The sequence of OVA (329-337) is AAHAEINEA, containing one Asparagine.[7][10] Long-term storage in solution, even when frozen, can lead to degradation.

Q2: My reconstituted peptide solution appears cloudy. What should I do?

A: Cloudiness can indicate several issues, including poor solubility, aggregation, or microbial contamination.[5] Do not use a cloudy solution. You can try to re-dissolve the peptide by gentle warming or sonication. However, if cloudiness persists, it may be necessary to discard the solution and reconstitute a fresh vial, potentially testing a different solvent system as recommended by the supplier.

Experimental Protocols & Workflows

To ensure your stored OVA (329-337) peptide is active, its ability to stimulate T-cells must be verified. OVA (329-337) is the core epitope recognized by OT-II transgenic T-cells when presented by the MHC class II molecule I-A^b.[11]

Diagram: Recommended Peptide Handling Workflow

G cluster_storage Storage & Preparation cluster_experiment Experimental Use Receive Receive Lyophilized Peptide Store_Lyo Store Lyophilized -20°C / -80°C Receive->Store_Lyo Long-term Equilibrate Equilibrate Vial to Room Temp Reconstitute Reconstitute in Sterile Solvent Equilibrate->Reconstitute Aliquot Aliquot into Single-Use Volumes Reconstitute->Aliquot Store_Sol Store Solution -20°C / -80°C Aliquot->Store_Sol Store_Lyo->Equilibrate For Use Thaw Thaw Single Aliquot Store_Sol->Thaw Dilute Dilute to Working Concentration Thaw->Dilute Assay Use in Assay Dilute->Assay

Caption: Workflow for optimal storage and handling of OVA (329-337) peptide.

Protocol: In Vitro T-Cell Activation Assay

This protocol outlines a method to assess the biological activity of OVA (329-337) by measuring the proliferation of OT-II CD4+ T-cells.

Materials:

  • OVA (329-337) peptide solution

  • Spleen from an OT-II transgenic mouse

  • Antigen Presenting Cells (APCs), e.g., splenocytes from a wild-type mouse

  • Complete RPMI-1640 medium

  • T-cell proliferation assay kit (e.g., [³H]-thymidine or CFSE)

  • 96-well round-bottom culture plate

Methodology:

  • Prepare Cells:

    • Isolate splenocytes from both the OT-II and wild-type mice to create single-cell suspensions.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash and resuspend cells in complete RPMI medium. The wild-type splenocytes will serve as APCs.

  • Set up Co-culture:

    • Plate 2 x 10⁵ APCs into each well of a 96-well plate.

    • Prepare serial dilutions of the OVA (329-337) peptide. A typical concentration range for stimulation is 0-10 µg/ml.[12]

    • Add the diluted peptide to the wells containing APCs and incubate for 2-4 hours to allow for antigen processing and presentation.

    • Add 2 x 10⁵ OT-II splenocytes to each well.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Measure Proliferation:

    • Using [³H]-thymidine: Add 1 µCi of [³H]-thymidine to each well for the final 18 hours of incubation. Harvest the cells onto a filter mat and measure thymidine (B127349) incorporation using a scintillation counter.

    • Using CFSE: Prior to co-culture, label the OT-II cells with CFSE. After 72 hours, harvest the cells and analyze CFSE dilution by flow cytometry as a measure of cell division.

  • Data Analysis:

    • Plot the T-cell proliferation (e.g., counts per minute or % divided cells) against the peptide concentration. An active peptide will show a dose-dependent increase in T-cell proliferation.

Diagram: Experimental Workflow for Peptide Activity Assay

G cluster_prep Cell Preparation cluster_culture Co-Culture & Stimulation cluster_readout Measurement Isolate_APC Isolate APCs (e.g., Splenocytes) Plate_APC Plate APCs Isolate_APC->Plate_APC Isolate_T Isolate OT-II CD4+ T-Cells Add_T Add OT-II T-Cells Isolate_T->Add_T Add_Peptide Add OVA (329-337) (Serial Dilutions) Plate_APC->Add_Peptide Add_Peptide->Add_T Incubate Incubate for 72h Add_T->Incubate Measure Measure Proliferation (e.g., CFSE, [3H]-Thymidine) Incubate->Measure Analyze Analyze Data (Dose-Response Curve) Measure->Analyze

Caption: Workflow for assessing OVA (329-337) activity via T-cell activation.

T-Cell Activation Signaling Pathway

The biological activity of OVA (329-337) is dependent on its ability to be presented by an APC on an MHC class II molecule and subsequently recognized by a specific T-cell receptor (TCR), such as that on an OT-II cell. This recognition event initiates a complex intracellular signaling cascade leading to T-cell activation.

Diagram: TCR Signaling Pathway

G cluster_membrane Cell Membrane Interaction cluster_cytoplasm Intracellular Cascade APC APC TCell T-Cell pMHC OVA(329-337) -MHC-II TCR TCR pMHC->TCR Binding ITAMs ITAMs Phosphorylation TCR->ITAMs initiates CD4 CD4 CD4->pMHC Lck Lck CD4->Lck recruits Lck->ITAMs phosphorylates ZAP70 ZAP-70 ITAMs->ZAP70 recruits & activates Downstream Downstream Pathways (PLCγ1, MAPK, PI3K) ZAP70->Downstream Activation T-Cell Activation (Proliferation, Cytokine Release) Downstream->Activation

Caption: T-cell activation cascade initiated by OVA (329-337) presentation.

References

Technical Support Center: Mitigating Variability in OVA (329-337) Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing the OVA (329-337) peptide in their experiments. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you mitigate variability and ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal storage and handling procedure for the OVA (329-337) peptide?

A1: Proper storage and handling are critical for maintaining the stability and activity of the OVA (329-337) peptide. Lyophilized peptide should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to aliquot the peptide solution to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store reconstituted aliquots at -80°C. For use in cell culture, ensure the final solution is sterile-filtered.

Q2: What are the recommended concentrations of OVA (329-337) for in vitro T cell proliferation assays?

A2: The optimal concentration can vary depending on the specific experimental conditions, such as the source of antigen-presenting cells (APCs) and T cells. However, a good starting point for OT-II T cell proliferation assays is typically in the range of 1-10 µg/mL. It is always recommended to perform a dose-response titration to determine the optimal concentration for your specific assay. For DO11.10 and OT-II cells, half-maximal proliferation has been observed at 25 µM and 30 µM, respectively.[1]

Q3: Why am I observing high background staining in my OVA (329-337) tetramer flow cytometry experiment?

A3: High background in tetramer staining can arise from several factors.[2][3] To minimize this, always centrifuge the tetramer reagent before use to remove aggregates.[3] Increasing the number of wash steps before and after staining can also help reduce background noise.[3] Additionally, using an Fc receptor block and including a viability dye to exclude dead cells from the analysis is crucial, as dead cells can non-specifically bind the tetramer.[2] It is also important to use an irrelevant peptide-MHC tetramer as a negative control rather than an empty one, as empty tetramers may increase background staining.[3]

Q4: Should I stain with the tetramer and other antibodies simultaneously?

A4: For mouse MHC class I tetramer staining, it is generally recommended to perform sequential staining, with the tetramer incubation preceding the antibody staining. Simultaneous staining can sometimes lead to non-specific binding or inhibition of the tetramer binding to the T cell receptor (TCR).

Troubleshooting Guides

Low T Cell Proliferation in Response to OVA (329-337)

If you are observing lower than expected T cell proliferation in your in vitro assays, consider the following potential causes and solutions:

Potential Cause Troubleshooting Steps
Peptide Degradation Ensure proper storage of the lyophilized peptide at -20°C or -80°C. Avoid multiple freeze-thaw cycles of the reconstituted peptide by preparing single-use aliquots. Confirm the purity and integrity of your peptide stock.
Suboptimal Peptide Concentration Perform a dose-response curve to determine the optimal peptide concentration for your specific APCs and T cells. Concentrations typically range from 1 to 10 µg/mL.
APC Quality and Number Use healthy, viable APCs. Ensure an optimal APC to T cell ratio (typically ranging from 1:1 to 1:10 for T cells to APCs).
T Cell Viability and Number Ensure the viability of your OT-II or other OVA-specific T cells is high. Use an appropriate number of T cells per well (e.g., 1 x 10^5).
In Vitro Culture Conditions Optimize culture conditions, including media, serum, and incubation time (typically 3 days for proliferation assays).
In Vivo Activation Leading to In Vitro Unresponsiveness T cells activated in vivo may become unresponsive to subsequent in vitro stimulation. This is because they may have already differentiated into effector cells and could be killing the stimulator cells in the in vitro culture.[4][5]
Inconsistent Results in Adoptive Transfer Experiments

Variability in adoptive transfer experiments is a common challenge. The following table outlines potential sources of inconsistency and how to address them:

Potential Cause Troubleshooting Steps
Variability in Transferred T Cell Numbers Carefully count viable T cells before injection to ensure consistent numbers are transferred into each recipient mouse.
Health Status of Recipient Mice Use age-matched and healthy recipient mice. Stress and underlying infections can significantly impact immune responses.
Route of Administration Ensure consistent intravenous (i.v.) or intraperitoneal (i.p.) injections. Improper injection can lead to variable T cell distribution.
T Cell Activation State The activation state of the transferred T cells can influence their in vivo behavior. Ensure a consistent protocol for T cell isolation and preparation. For some experiments, it may be necessary to transfer naive T cells.
Host Immune Response to Transferred Cells If using congenic markers (e.g., CD45.1/CD45.2) to track transferred cells, ensure that the recipient mice are not mounting an immune response against the transferred cells.
Tumor Burden at Time of Transfer In tumor models, the timing of T cell transfer relative to tumor establishment is critical. Transferring T cells at different stages of tumor development can lead to variable outcomes.[6]

Experimental Protocols

In Vitro OT-II T Cell Proliferation Assay

This protocol outlines a standard method for assessing the proliferation of OVA-specific CD4+ T cells in response to the OVA (329-337) peptide.

  • Prepare Antigen Presenting Cells (APCs):

    • Isolate splenocytes from a wild-type mouse to use as APCs.

    • Irradiate the splenocytes (e.g., 2000-3000 rads) to prevent their proliferation.

    • Resuspend the irradiated splenocytes in complete RPMI medium.

  • Prepare OT-II T Cells:

    • Isolate CD4+ T cells from the spleen and lymph nodes of an OT-II transgenic mouse using a negative selection kit.

    • Label the purified OT-II T cells with a proliferation dye such as CFSE or CellTrace Violet according to the manufacturer's instructions.

  • Set up the Co-culture:

    • Plate the irradiated APCs in a 96-well round-bottom plate (e.g., 5 x 10^5 cells/well).

    • Add the OVA (329-337) peptide at various concentrations (e.g., a titration from 0.1 to 10 µg/mL). Include a no-peptide control.

    • Add the labeled OT-II T cells to the wells (e.g., 1 x 10^5 cells/well).

  • Incubation and Analysis:

    • Incubate the plate for 3 days at 37°C in a humidified CO2 incubator.

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD4).

    • Analyze T cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD4+ T cell population.

MHC Class II Tetramer Staining of OVA (329-337)-Specific T Cells

This protocol describes the staining of OVA-specific CD4+ T cells using an I-A(b)/OVA (329-337) tetramer.

  • Cell Preparation:

    • Prepare a single-cell suspension from the tissue of interest (e.g., spleen, lymph nodes).

    • Count the cells and resuspend them in FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Tetramer Staining:

    • Centrifuge the I-A(b)/OVA (329-337) tetramer reagent at high speed (e.g., >10,000 x g) for 5 minutes to pellet any aggregates.

    • Add the supernatant of the tetramer to the cell suspension. For improved staining, it is recommended to use the shorter OVA (329-337) peptide tetramer for OT-II cells.[7]

    • Incubate for 60 minutes at room temperature or 2 hours at 37°C in the dark.

  • Antibody Staining:

    • Wash the cells with FACS buffer.

    • Add a cocktail of fluorescently labeled antibodies against surface markers (e.g., CD4, CD44, CD62L).

    • Incubate for 30 minutes on ice in the dark.

  • Data Acquisition and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend the cells in FACS buffer for flow cytometry analysis.

    • Gate on live, single cells, and then on CD4+ T cells to identify the tetramer-positive population.

Visualizations

TCR Signaling Pathway upon pMHC-II Engagement

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_T_Cell T Helper Cell APC APC pMHCII pMHC-II (OVA 329-337) TCR TCR pMHCII->TCR Binding CD4 CD4 pMHCII->CD4 T_Cell CD4+ T Cell CD3 CD3 complex (ITAMs) TCR->CD3 associates Lck Lck CD4->Lck recruits Lck->CD3 phosphorylates ITAMs ZAP70 ZAP70 CD3->ZAP70 recruits & activates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 activates Downstream Downstream Signaling (Ca2+, NFAT, AP-1, NF-κB) PLCg1->Downstream Activation T Cell Activation (Proliferation, Cytokine Production) Downstream->Activation

Caption: TCR signaling cascade initiated by OVA (329-337)-MHC-II binding.

Experimental Workflow: In Vitro T Cell Proliferation Assay

proliferation_workflow start Start isolate_apc Isolate & Irradiate APCs (e.g., Splenocytes) start->isolate_apc isolate_tcell Isolate & Label OT-II T Cells (e.g., with CFSE) start->isolate_tcell plate_apc Plate APCs in 96-well plate isolate_apc->plate_apc add_tcell Add Labeled OT-II T Cells isolate_tcell->add_tcell add_peptide Add OVA (329-337) Peptide (Titrated Concentrations) plate_apc->add_peptide add_peptide->add_tcell incubate Incubate for 3 Days (37°C, 5% CO2) add_tcell->incubate harvest_stain Harvest & Stain for Surface Markers (e.g., CD4) incubate->harvest_stain analyze Analyze by Flow Cytometry (Measure Dye Dilution) harvest_stain->analyze end End analyze->end

Caption: Workflow for an in vitro OT-II T cell proliferation assay.

Troubleshooting Logic: High Background in Tetramer Staining

tetramer_troubleshooting start High Background Staining Observed check_tetramer Did you centrifuge the tetramer before use? start->check_tetramer centrifuge Action: Centrifuge tetramer to remove aggregates check_tetramer->centrifuge No check_wash Are you performing sufficient wash steps? check_tetramer->check_wash Yes centrifuge->check_wash increase_wash Action: Increase the number of pre- and post-staining washes check_wash->increase_wash No check_blocking Are you using an Fc receptor block? check_wash->check_blocking Yes increase_wash->check_blocking add_blocking Action: Include an Fc receptor blocking step before staining check_blocking->add_blocking No check_viability Are you excluding dead cells from your analysis? check_blocking->check_viability Yes add_blocking->check_viability add_viability_dye Action: Add a viability dye and gate on live cells check_viability->add_viability_dye No check_control Are you using an irrelevant peptide-MHC tetramer control? check_viability->check_control Yes add_viability_dye->check_control use_proper_control Action: Use an irrelevant peptide control, not an empty tetramer check_control->use_proper_control No end Problem Resolved check_control->end Yes use_proper_control->end

Caption: Troubleshooting flowchart for high background in tetramer staining.

References

Validation & Comparative

Validating T-Cell Specificity for the OVA (329-337) Epitope: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, accurately validating the specificity of T-cells is a critical step in understanding immune responses and developing targeted therapies. The ovalbumin (OVA) peptide 329-337 (AAHAEINEA) presented by the MHC class II molecule I-A(b) or I-A(d) is a well-established model epitope for studying CD4+ T-cell responses, particularly using T-cell receptor (TCR) transgenic models like OT-II and DO11.10.[1][2] This guide provides an objective comparison of common methods used to validate T-cell specificity for this epitope, supported by experimental data and detailed protocols.

Comparison of Key Validation Methods

The primary methods for identifying and characterizing OVA (329-337)-specific T-cells include MHC Tetramer Staining, Enzyme-Linked Immunospot (ELISpot) Assay, and Intracellular Cytokine Staining (ICS). Each technique offers distinct advantages and provides different types of information, from enumeration of antigen-specific cells to functional characterization of the T-cell response.

Method Principle Information Provided Advantages Limitations
MHC Tetramer Staining Fluorescently labeled MHC-peptide complexes (tetramers) bind to T-cell receptors (TCRs) with the corresponding specificity, allowing for direct visualization and quantification by flow cytometry.[3]Enumeration, phenotyping, and isolation of antigen-specific T-cells.[3][4]- Direct identification of T-cells based on TCR specificity.- Allows for phenotypic analysis of specific T-cells.- Enables cell sorting for downstream applications.[4]- Tetramer staining can be technically challenging and may require optimization.[3]- May not reflect the functional capacity of the T-cells.- The affinity of the TCR-pMHC interaction can affect staining intensity.
ELISpot Assay Captures cytokines secreted by individual T-cells upon antigen stimulation, forming spots that correspond to single cytokine-producing cells.[5][6]Quantification of the frequency of cytokine-secreting T-cells in response to a specific antigen.[5]- Highly sensitive for detecting rare antigen-specific T-cells.- Provides information on the function of individual cells.- Relatively high-throughput.- Provides information on only one or two cytokines at a time.- Does not allow for phenotypic characterization of the secreting cells.
Intracellular Cytokine Staining (ICS) Detects the production of multiple cytokines within T-cells at a single-cell level by flow cytometry after in vitro stimulation.[7][8]- Multi-parameter analysis of cytokine production.- Allows for simultaneous phenotypic characterization of cytokine-producing T-cells.- Provides a more comprehensive functional profile of the T-cell response.- Can identify polyfunctional T-cells.- Requires in vitro restimulation, which may alter the T-cell phenotype.- Can have higher background compared to ELISpot.

Experimental Data Summary

The following table summarizes representative quantitative data from studies validating T-cell specificity for the OVA (329-337) epitope using different methods.

Experiment Method T-Cell Source Stimulation Key Finding Reference
In vivo T-cell activationMHC Tetramer StainingDO11.10 TCR transgenic miceImmunization with OVA 323-339 peptide in CFADetection of tetramer-positive CD4+ T-cells in draining lymph nodes, with enrichment by magnetic sorting.[4]--INVALID-LINK--[3]
In vitro T-cell activationMHC Tetramer StainingDO11.10 transgenic splenocytesIn vitro culture with OVA 323-339 peptideIncreased tetramer staining observed 3 days after peptide activation.[3]--INVALID-LINK--[3]
Quantification of immune responseELISpot AssaySplenocytes from immunized C57BL/6J miceRestimulation with OVA protein or SIINFEKL peptideStrong antigen-specific T-cell responses observed as IFN-γ secreting cells.[5][6]--INVALID-LINK--[5]
Functional T-cell analysisIntracellular Cytokine StainingHuman PBMCsPeptide stimulationDetection of IFN-γ and TNF-α producing cells upon peptide restimulation.[7]--INVALID-LINK--[7]

Experimental Protocols

MHC Tetramer Staining for OVA (329-337) Specific T-Cells

This protocol is adapted from studies using I-A(b)/OVA (329-337) tetramers to stain OT-II T-cells.[9][10]

Materials:

  • Single-cell suspension from spleen or lymph nodes of immunized mice.

  • PE-conjugated I-A(b)/OVA (329-337) tetramer (from NIH Tetramer Core Facility).[9][10]

  • PE-conjugated control tetramer (e.g., I-A(b)/CLIP).

  • Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD44).

  • FACS buffer (PBS with 2% FBS and 0.1% sodium azide).

  • Fixable viability dye.

Procedure:

  • Prepare a single-cell suspension from the desired tissue and count the cells.

  • Resuspend 1-2 x 10^6 cells in 50 µL of FACS buffer.

  • Add the fixable viability dye according to the manufacturer's instructions and incubate.

  • Wash the cells with FACS buffer.

  • Add the PE-conjugated I-A(b)/OVA (329-337) tetramer at a pre-titrated concentration. It is recommended to perform staining for 2 hours at 37°C.[10]

  • Wash the cells twice with FACS buffer.

  • Add the fluorochrome-conjugated antibodies for surface markers and incubate for 30 minutes at 4°C.

  • Wash the cells twice with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

ELISpot Assay for IFN-γ Secretion

This protocol is a general guideline for detecting IFN-γ secreting cells in response to OVA peptide stimulation.[5][11]

Materials:

  • 96-well ELISpot plates coated with anti-mouse IFN-γ antibody.

  • Single-cell suspension from spleen or lymph nodes.

  • OVA (329-337) peptide.

  • Complete RPMI medium.

  • Biotinylated anti-mouse IFN-γ detection antibody.

  • Streptavidin-HRP.

  • Substrate solution (e.g., AEC).

Procedure:

  • Prepare a single-cell suspension and count the cells.

  • Plate the cells in the pre-coated ELISpot plate at a desired density (e.g., 2.5 x 10^5 cells/well).

  • Add the OVA (329-337) peptide to the wells at a final concentration of 1-10 µg/mL. Include negative (no peptide) and positive (e.g., Concanavalin A) controls.

  • Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

  • Wash the plate with PBS-Tween.

  • Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add streptavidin-HRP. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate solution. Monitor for spot development.

  • Stop the reaction by washing with water and allow the plate to dry.

  • Count the spots using an ELISpot reader.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in T-cell specificity validation, the following diagrams illustrate key experimental workflows and the underlying signaling pathway of T-cell activation.

T_Cell_Validation_Workflow cluster_sample Sample Preparation cluster_analysis Data Analysis Sample Spleen or Lymph Nodes from Immunized Mouse CellSuspension Single-Cell Suspension Sample->CellSuspension Tetramer MHC Tetramer Staining CellSuspension->Tetramer Direct Staining ELISpot ELISpot Assay CellSuspension->ELISpot Antigen Restimulation ICS Intracellular Cytokine Staining (ICS) CellSuspension->ICS Antigen Restimulation FlowCytometry Flow Cytometry Analysis Tetramer->FlowCytometry ELISpotReader ELISpot Reader Analysis ELISpot->ELISpotReader ICS->FlowCytometry

Caption: Overview of experimental workflows for validating T-cell specificity.

T_Cell_Activation_Pathway cluster_APC cluster_TCell APC Antigen Presenting Cell (APC) TCell CD4+ T-Cell MHCII MHC Class II (I-A/I-E) OVA_peptide OVA (329-337) Peptide TCR T-Cell Receptor (TCR) MHCII->TCR Signal 1 (Specificity) CD4 CD4 MHCII->CD4 Co-receptor Binding Signaling Downstream Signaling Cascade TCR->Signaling CD4->Signaling Activation T-Cell Activation (Cytokine Production, Proliferation) Signaling->Activation

Caption: Simplified signaling pathway of T-cell activation by the OVA epitope.

References

A Comparative Guide to Ovalbumin Epitopes: OVA (329-337) in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the well-characterized ovalbumin (OVA) epitope, OVA (329-337), with other key OVA epitopes. By presenting objective performance data and detailed experimental methodologies, this document aims to be a valuable resource for researchers in immunology, vaccine development, and cancer immunotherapy.

Introduction to Ovalbumin Epitopes

Ovalbumin, a protein found in chicken egg whites, is a widely used model antigen in immunological research. Its protein sequence contains numerous epitopes that can be presented by Major Histocompatibility Complex (MHC) class I and class II molecules, leading to the activation of CD8+ and CD4+ T cells, respectively. Understanding the characteristics of these different epitopes is crucial for designing effective immunotherapies and vaccines. This guide focuses on the MHC class II-restricted epitope OVA (329-337) and compares its properties with other prominent OVA epitopes.

OVA (329-337): A Core MHC Class II Epitope

The nonapeptide OVA (329-337) with the amino acid sequence AAHAEINEA is a core immunodominant epitope presented by MHC class II molecules, specifically I-A^b and I-A^d in mice.[1] It is a crucial component of the larger, well-studied OVA (323-339) peptide and is recognized by CD4+ T helper cells, most notably those from OT-II transgenic mice.[2] The interaction between OVA (329-337) and the T-cell receptor (TCR) of OT-II cells is a cornerstone model for studying CD4+ T cell activation, differentiation, and function.

Comparative Analysis of Ovalbumin Epitopes

To provide a clear comparison, this section presents quantitative data on the MHC binding affinity and immunogenicity of OVA (329-337) alongside other key OVA epitopes.

MHC Binding Affinity

The binding affinity of a peptide to an MHC molecule is a critical determinant of its immunogenicity. This is often quantified by the half-maximal inhibitory concentration (IC50), where a lower IC50 value indicates stronger binding.

EpitopeSequenceMHC AlleleIC50 (nM)T-Cell TypeReference
OVA (329-337) AAHAEINEA I-A^b Not explicitly foundCD4+
OVA (323-339)ISQAVHAAHAEINEAGRI-A^dHigh AffinityCD4+[3][4]
OVA (257-264) SIINFEKL H-2K^b ~5 CD8+ [5]
OVA (55-62)KVVRFDKLH-2K^b~700CD8+[5]
OVA (176-183)AEAGRH-2K^bLow AffinityCD8+[6]
OVA (208-216)EKYNLTSVLH-2K^b170CD8+[7]
OVA (289-297)LEKSLTAEFH-2K^b393CD8+[7]

Note: While a specific IC50 value for OVA (329-337) binding to I-A^b was not found in the search results, it is a core component of the high-affinity OVA (323-339) peptide.

Immunogenicity: T-Cell Responses

The ability of an epitope to elicit a T-cell response is a key measure of its immunogenicity. This is often assessed by measuring the frequency of cytokine-producing T cells (e.g., via ELISpot or intracellular cytokine staining) or T-cell proliferation upon stimulation with the epitope.

EpitopeT-Cell ResponseAssayKey FindingsReference
OVA (329-337) Strong CD4+ ELISpot (IFN-γ), Proliferation Induces robust proliferation and IFN-γ secretion from OT-II T cells. [8]
OVA (323-339)Strong CD4+ELISpot (IFN-γ), ProliferationElicits strong Th2-like responses and is responsible for a significant portion of the T-cell response to whole OVA.[6]
OVA (257-264) Strong CD8+ ELISpot (IFN-γ), Cytotoxicity Assay Immunodominant epitope that elicits a potent cytotoxic T-lymphocyte (CTL) response. [4][6][9][4][6][9]
OVA (55-62)Weak CD8+Cytotoxicity AssayFails to elicit a significant cytolytic T-cell response despite binding to H-2K^b.[6][6]
OVA (176-183)Low CD8+T-Cell Response AssayElicits a low T-cell response.[6][6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MHC-Peptide Binding Assay (Fluorescence Polarization)

This assay measures the binding of a peptide to a purified MHC molecule by competitive inhibition of a fluorescently labeled probe peptide.

Materials:

  • Purified, soluble MHC class II molecules (e.g., I-A^b)

  • Fluorescently labeled probe peptide with high affinity for the MHC molecule

  • Unlabeled competitor peptides (e.g., OVA (329-337) and other OVA epitopes)

  • Assay buffer (e.g., PBS with a non-ionic detergent)

  • 96-well black, low-binding microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a constant concentration of MHC molecules and fluorescently labeled probe peptide in the assay buffer.

  • Serially dilute the unlabeled competitor peptides in the assay buffer.

  • Add the MHC-probe mixture to the wells of the microplate.

  • Add the different concentrations of competitor peptides to the wells. Include wells with no competitor (maximum polarization) and wells with a large excess of a known high-affinity binder (minimum polarization).

  • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization of each well using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the competitor peptide.

  • Plot the percentage of inhibition against the competitor peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IFN-γ ELISpot Assay

The ELISpot (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method for quantifying the number of cytokine-secreting cells at the single-cell level.

Materials:

  • 96-well PVDF membrane ELISpot plates

  • Anti-mouse IFN-γ capture antibody

  • Biotinylated anti-mouse IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)

  • Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)

  • Blocking solution (e.g., RPMI-1640 with 10% FBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Splenocytes from immunized or transgenic (e.g., OT-II) mice

  • OVA peptides for stimulation

Procedure:

  • Coat the ELISpot plate with the anti-mouse IFN-γ capture antibody overnight at 4°C.

  • Wash the plate and block with blocking solution for at least 2 hours at 37°C.

  • Prepare a single-cell suspension of splenocytes.

  • Add the splenocytes to the wells of the ELISpot plate along with the desired concentration of the OVA peptide. Include negative control wells (no peptide) and positive control wells (e.g., PHA or anti-CD3/CD28).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Wash the plate to remove the cells.

  • Add the biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

  • Wash the plate and add the streptavidin-enzyme conjugate. Incubate for 1 hour at room temperature.

  • Wash the plate and add the substrate to develop the spots.

  • Stop the reaction by washing with distilled water.

  • Dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) for Flow Cytometry

ICS is a technique used to detect the production of cytokines within individual cells, allowing for the characterization of cytokine-producing cell populations by flow cytometry.

Materials:

  • Splenocytes from immunized or transgenic mice

  • OVA peptides for stimulation

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin)

  • Fixable viability dye

  • Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8, CD44)

  • Fixation/Permeabilization buffer

  • Fluorochrome-conjugated antibody against IFN-γ

  • Flow cytometer

Procedure:

  • Stimulate splenocytes with the OVA peptide in the presence of a protein transport inhibitor for 4-6 hours at 37°C.

  • Wash the cells and stain with a fixable viability dye to exclude dead cells from the analysis.

  • Stain for cell surface markers by incubating the cells with a cocktail of fluorochrome-conjugated antibodies.

  • Wash the cells to remove unbound antibodies.

  • Fix and permeabilize the cells using a fixation/permeabilization buffer.

  • Stain for intracellular IFN-γ by incubating the permeabilized cells with a fluorochrome-conjugated anti-IFN-γ antibody.

  • Wash the cells to remove unbound intracellular antibody.

  • Resuspend the cells in a suitable buffer for flow cytometry analysis.

  • Acquire the data on a flow cytometer and analyze the frequency of IFN-γ-producing cells within the desired T-cell population (e.g., CD4+ T cells).

Visualizing Immunological Processes

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathways.

Experimental_Workflow_ELISpot cluster_plate_prep Plate Preparation cluster_cell_culture Cell Culture & Stimulation cluster_detection Spot Detection cluster_analysis Analysis coat Coat plate with capture antibody block Block plate coat->block cells Add splenocytes and OVA peptide block->cells incubate Incubate 18-24h cells->incubate detect_ab Add detection antibody incubate->detect_ab enzyme Add streptavidin- enzyme conjugate detect_ab->enzyme substrate Add substrate & develop spots enzyme->substrate read Count spots substrate->read

Caption: Workflow for the IFN-γ ELISpot Assay.

MHC_Class_II_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell endosome Endosome peptide OVA (329-337) peptide endosome->peptide Proteolysis MHCII MHC Class II CLIP CLIP MHCII->CLIP MHCII_peptide MHCII-peptide complex MHCII->MHCII_peptide HLA_DM HLA-DM CLIP->HLA_DM HLA_DM->peptide CLIP exchange peptide->MHCII_peptide cell_surface Cell Surface MHCII_peptide->cell_surface Transport to cell surface OVA_protein Ovalbumin protein OVA_protein->endosome Endocytosis TCR TCR cell_surface->TCR CD4 CD4 cell_surface->CD4 activation T-Cell Activation TCR->activation CD4->activation

Caption: MHC Class II antigen presentation pathway for OVA (329-337).

Conclusion

The choice of an appropriate ovalbumin epitope is critical for the successful design and interpretation of immunological studies. OVA (329-337) serves as a robust and reliable model for investigating MHC class II-restricted CD4+ T-cell responses. In contrast, epitopes such as OVA (257-264) are indispensable for studying CD8+ T-cell immunity. This guide provides a comparative framework and the necessary experimental protocols to aid researchers in selecting the most suitable ovalbumin epitopes for their specific research needs. By leveraging the quantitative data and detailed methodologies presented here, scientists can advance their understanding of T-cell immunology and accelerate the development of novel immunotherapies.

References

A Head-to-Head Battle in T-Cell Activation: OVA (329-337) Peptide vs. Full-Length Ovalbumin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, drug development, and vaccine design, the choice of antigen is a critical determinant of experimental outcomes. Ovalbumin (OVA), a widely used model antigen, and its derivatives are central to many T-cell-based studies. This guide provides a comprehensive comparison of the synthetic peptide OVA (329-337) and the full-length ovalbumin protein in the context of T-cell assays, offering insights into their respective performance, underlying mechanisms, and practical applications.

The fundamental difference between using the OVA (329-337) peptide and the full-length ovalbumin protein lies in the pathway of antigen presentation. Full-length ovalbumin, a protein of approximately 45 kDa, requires uptake, processing, and presentation by antigen-presenting cells (APCs) to elicit a T-cell response. In contrast, the OVA (329-337) peptide, representing a core immunodominant epitope for CD4+ T-cells in the context of the I-Ad MHC class II molecule, can be directly loaded onto MHC class II molecules on the surface of APCs. This distinction has significant implications for the kinetics, magnitude, and nature of the resulting T-cell activation.

Performance in T-Cell Assays: A Comparative Overview

Direct quantitative comparisons in the scientific literature are limited; however, existing studies consistently indicate that full-length ovalbumin is a more potent activator of OVA-sensitized T-cells in vitro compared to the OVA (323-339) peptide, which encompasses the 329-337 core epitope.[1] This enhanced potency is attributed to the fact that the full protein provides a reservoir of multiple T-cell epitopes, leading to a more robust and diverse T-cell response.

The following table summarizes the expected comparative performance based on available data:

ParameterOVA (329-337) PeptideFull-Length OvalbuminRationale
Potency (EC50) Lower (more potent on a molar basis for a specific T-cell clone)Higher (less potent on a molar basis for a specific T-cell clone)The peptide directly binds to MHC class II, while the protein requires processing, resulting in a lower concentration of the specific epitope being presented.
T-Cell Proliferation Induces proliferation of T-cells specific for the 329-337 epitope.Induces a broader T-cell proliferative response, activating T-cells specific for multiple epitopes. The overall proliferation of a polyclonal T-cell population from an OVA-immunized animal is generally higher.[1]Full-length protein contains multiple T-cell epitopes.
Cytokine Secretion (e.g., IL-2, IFN-γ) Elicits cytokine secretion from T-cells specific for the 329-337 epitope.Induces a more robust and diverse cytokine profile from a polyclonal T-cell population due to the activation of multiple T-cell clones.[1]Activation of a broader range of T-cell specificities.
Assay Complexity Simpler; does not require extensive antigen processing.More complex; requires efficient uptake and processing by APCs.The requirement for intracellular processing adds a layer of biological complexity.
Variability Lower; direct loading of MHC molecules leads to more consistent presentation.Higher; efficiency of antigen processing can vary between different APCs and experimental conditions.Antigen processing is a multi-step enzymatic process that can be influenced by various factors.

Signaling Pathways and Experimental Workflows

The activation of a CD4+ T-cell by either the OVA (329-337) peptide or full-length ovalbumin culminates in the activation of similar downstream signaling pathways. The core event is the interaction of the T-cell receptor (TCR) with the peptide-MHC class II complex on the surface of an APC. This interaction, along with co-stimulatory signals, triggers a cascade of intracellular events leading to T-cell proliferation and effector function.

T_Cell_Activation_Pathway T-Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T-Cell MHC_II MHC Class II TCR T-Cell Receptor (TCR) MHC_II->TCR Peptide (OVA 329-337) Lck Lck TCR->Lck CD4 CD4 CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg1 PLCγ1 LAT->PLCg1 Ras_GRP Ras-GRP LAT->Ras_GRP IP3 IP3 PLCg1->IP3 DAG DAG PLCg1->DAG Ca_ion Ca²⁺ IP3->Ca_ion PKC PKCθ DAG->PKC Calcineurin Calcineurin Ca_ion->Calcineurin NFAT NFAT Calcineurin->NFAT Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) NFAT->Gene_Expression NFkB NF-κB PKC->NFkB NFkB->Gene_Expression Ras Ras Ras_GRP->Ras MAPK_pathway MAPK Pathway Ras->MAPK_pathway AP1 AP-1 MAPK_pathway->AP1 AP1->Gene_Expression

T-Cell Activation Signaling Pathway

The experimental workflow for comparing the two antigens involves co-culturing T-cells with APCs in the presence of either the peptide or the full-length protein. Key readouts include T-cell proliferation, typically measured by CFSE dye dilution, and cytokine secretion, measured by ELISA or ELISpot.

Experimental_Workflow Comparative T-Cell Assay Workflow cluster_preparation Preparation cluster_stimulation Stimulation cluster_analysis Analysis Isolate_APCs Isolate APCs (e.g., Splenocytes, Dendritic Cells) Co_culture Co-culture APCs and T-Cells Isolate_APCs->Co_culture Isolate_T_Cells Isolate CD4+ T-Cells (e.g., from OT-II mice) CFSE_label Label T-Cells with CFSE Isolate_T_Cells->CFSE_label CFSE_label->Co_culture Add_Antigen Add Antigens Co_culture->Add_Antigen Peptide OVA (329-337) Peptide (Titrated Concentrations) Add_Antigen->Peptide Protein Full-Length Ovalbumin (Titrated Concentrations) Add_Antigen->Protein Control Unstimulated Control Add_Antigen->Control Incubate Incubate for 48-72 hours Peptide->Incubate Protein->Incubate Control->Incubate Harvest_Supernatant Harvest Supernatant Incubate->Harvest_Supernatant Harvest_Cells Harvest Cells Incubate->Harvest_Cells Cytokine_Assay Cytokine Assay (ELISA/ELISpot) Harvest_Supernatant->Cytokine_Assay Proliferation_Assay Proliferation Assay (Flow Cytometry for CFSE) Harvest_Cells->Proliferation_Assay

Comparative T-Cell Assay Workflow

The logical relationship in antigen presentation highlights the additional steps required for full-length ovalbumin.

Antigen_Presentation_Logic Antigen Presentation Pathways Full_OVA Full-Length Ovalbumin Uptake APC Uptake (Endocytosis/Phagocytosis) Full_OVA->Uptake Processing Antigen Processing (Proteolysis in Endosome) Uptake->Processing Peptide_Epitopes Generation of Peptide Epitopes Processing->Peptide_Epitopes MHC_Loading Loading onto MHC Class II Peptide_Epitopes->MHC_Loading Presentation Presentation on APC Surface MHC_Loading->Presentation T_Cell_Recognition T-Cell Recognition Presentation->T_Cell_Recognition OVA_Peptide OVA (329-337) Peptide Direct_Loading Direct Loading onto Surface MHC Class II OVA_Peptide->Direct_Loading Direct_Loading->Presentation

Antigen Presentation Pathways

Experimental Protocols

T-Cell Proliferation Assay (CFSE-Based)

This protocol outlines a method for directly comparing the proliferative response of OT-II CD4+ T-cells to OVA (329-337) and full-length ovalbumin.

Materials:

  • OT-II transgenic mice (source of OVA-specific CD4+ T-cells)

  • C57BL/6 mice (source of splenocytes as APCs)

  • Full-length ovalbumin (endotoxin-free)

  • OVA (329-337) peptide (high purity)

  • RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM 2-mercaptoethanol

  • CFSE (Carboxyfluorescein succinimidyl ester)

  • ACK lysis buffer

  • FACS buffer (PBS with 2% FBS)

  • Anti-CD4 antibody (conjugated to a fluorophore other than FITC/GFP)

  • Flow cytometer

Procedure:

  • Preparation of APCs:

    • Euthanize a C57BL/6 mouse and aseptically remove the spleen.

    • Prepare a single-cell suspension of splenocytes by mechanical disruption.

    • Lyse red blood cells using ACK lysis buffer.

    • Wash the splenocytes with RPMI-1640 medium and resuspend to a concentration of 2 x 106 cells/mL.

  • Preparation and Labeling of T-Cells:

    • Euthanize an OT-II mouse and prepare a single-cell suspension of splenocytes as described above.

    • Isolate CD4+ T-cells using a negative selection kit according to the manufacturer's instructions.

    • Resuspend the purified OT-II T-cells at 1 x 107 cells/mL in pre-warmed PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling reaction by adding 5 volumes of ice-cold RPMI-1640 medium with 10% FBS.

    • Wash the cells twice with RPMI-1640 medium and resuspend to a concentration of 2 x 106 cells/mL.

  • Co-culture and Stimulation:

    • In a 96-well round-bottom plate, add 1 x 105 APCs (splenocytes) to each well.

    • Add 1 x 105 CFSE-labeled OT-II T-cells to each well.

    • Prepare serial dilutions of OVA (329-337) peptide and full-length ovalbumin in RPMI-1640 medium. It is crucial to calculate concentrations on a molar basis for a direct comparison. For example, prepare a 10-fold dilution series ranging from 100 µM to 0.01 µM.

    • Add the antigen dilutions to the wells in triplicate. Include a no-antigen control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well and wash with FACS buffer.

    • Stain the cells with an anti-CD4 antibody.

    • Acquire the samples on a flow cytometer, collecting at least 10,000 CD4+ events per sample.

    • Analyze the data by gating on the CD4+ T-cell population and examining the CFSE fluorescence histogram. Proliferation is indicated by the appearance of peaks with successively halved fluorescence intensity.

Cytokine Release Assay (ELISA)

This protocol describes the measurement of IL-2 and IFN-γ secretion from stimulated T-cells.

Materials:

  • Supernatants from the T-cell proliferation assay (collected before cell harvesting)

  • ELISA kits for mouse IL-2 and IFN-γ

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • After the 72-hour incubation of the co-culture, centrifuge the 96-well plate.

    • Carefully collect the supernatant from each well without disturbing the cell pellet. Store at -20°C until use.

  • ELISA:

    • Perform the ELISA for IL-2 and IFN-γ according to the manufacturer's instructions provided with the kits.

    • Briefly, this involves coating a 96-well plate with a capture antibody, adding the culture supernatants, followed by a detection antibody, an enzyme-conjugate, and finally a substrate.

    • Measure the absorbance using an ELISA plate reader at the appropriate wavelength.

    • Calculate the concentration of each cytokine in the samples by comparing the absorbance values to a standard curve generated with recombinant cytokines.

Conclusion

The choice between OVA (329-337) and full-length ovalbumin for T-cell assays depends on the specific research question. The peptide offers a simplified and highly specific system for studying the activation of a defined T-cell population, making it ideal for mechanistic studies and screening assays. In contrast, full-length ovalbumin provides a more physiologically relevant model of antigen processing and presentation, capable of inducing a broader and potentially more robust immune response, which is advantageous for in vivo studies and for assessing the overall immunogenicity of a protein. By understanding the distinct characteristics and employing the appropriate experimental protocols, researchers can effectively leverage both forms of this versatile model antigen to advance our understanding of T-cell biology and immunology.

References

A Comparative Analysis of OVA (329-337) and SIINFEKL Peptides for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, particularly in the fields of vaccine development and cancer immunotherapy, model antigens are indispensable tools for dissecting the complexities of T-cell responses. Among the most widely utilized are peptides derived from chicken ovalbumin (OVA). This guide provides a comprehensive comparative analysis of two prominent OVA-derived peptides: SIINFEKL and OVA (329-337). We will delve into their distinct immunological properties, applications, and the experimental methodologies used to evaluate their function, supported by quantitative data and visual representations of relevant biological pathways.

Core Distinctions: A Tale of Two T-Cell Subsets

The fundamental difference between SIINFEKL and OVA (329-337) lies in the arm of the adaptive immune system they activate. SIINFEKL is a classic MHC class I-restricted peptide, engaging CD8+ cytotoxic T-lymphocytes (CTLs), while OVA (329-337) is an MHC class II-restricted epitope that stimulates CD4+ helper T-cells. This dictates their downstream immunological functions and their applications in research.

SIINFEKL (OVA 257-264) is an immunodominant epitope of ovalbumin that binds to the murine MHC class I molecule H-2Kb.[1][2][3] Its presentation on the surface of antigen-presenting cells (APCs) or tumor cells leads to the activation of CD8+ T-cells, which are crucial for directly killing infected or malignant cells.[4][5][6] This makes SIINFEKL an invaluable tool for studying CTL responses in the context of infectious diseases and cancer.[4][7]

OVA (329-337) , with the sequence AAHAEINEA, represents the core epitope of the longer OVA (323-339) peptide.[8][9][10][11][12][13] It is presented by the murine MHC class II molecule I-Ad and is recognized by CD4+ T-cells.[3][8][9] The activation of CD4+ T-cells is critical for orchestrating the overall adaptive immune response, including the provision of help to B-cells for antibody production and the enhancement of CD8+ T-cell function.[14][15] The DO11.10 T-cell hybridoma and OT-II transgenic mice are key models for studying responses to this epitope.[8][16][17]

Quantitative and Qualitative Comparison

To facilitate a clear understanding of their key characteristics, the following table summarizes the properties of SIINFEKL and OVA (329-337).

FeatureSIINFEKL (OVA 257-264)OVA (329-337)
Sequence Ser-Ile-Ile-Asn-Phe-Glu-Lys-LeuAla-Ala-His-Ala-Glu-Ile-Asn-Glu-Ala
MHC Restriction MHC Class I (H-2Kb)[1][3][15]MHC Class II (I-Ad)[3][8][9]
T-Cell Population Activated CD8+ Cytotoxic T-Lymphocytes[2][4][5]CD4+ Helper T-Cells[8][16][17]
Binding Affinity High affinity to H-2Kb (~10 nM)Recognized as the core binding epitope to I-Ad for OT-II T-cells. A precise, directly comparable quantitative value is not readily available in the literature.[10][18][19][20]
Key Research Models OT-I TCR Transgenic Mice[6][14]DO11.10 T-Cell Hybridoma, OT-II TCR Transgenic Mice[8][16][17]
Primary Applications Cancer immunotherapy, vaccine development (CTL response), in vivo cytotoxicity assays.[4][7][21]Studies of T-helper cell differentiation, B-cell help, and overall immune response coordination.

Experimental Workflows and Signaling Pathways

The study of these peptides involves a variety of in vitro and in vivo experimental techniques. Below are diagrams illustrating a typical experimental workflow for assessing T-cell responses and the distinct signaling pathways initiated by each peptide.

Experimental_Workflow General Experimental Workflow for Peptide Immunogenicity cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Peptide_Synthesis Peptide Synthesis (SIINFEKL or OVA 329-337) APC_Loading Loading of Antigen Presenting Cells (APCs) Peptide_Synthesis->APC_Loading T_Cell_CoCulture Co-culture with Transgenic T-cells (OT-I or OT-II) APC_Loading->T_Cell_CoCulture Activation_Assay T-cell Activation Assay (e.g., CFSE dilution, CD69/CD25 expression) T_Cell_CoCulture->Activation_Assay Functional_Assay Functional Assay (e.g., ELISPOT for IFN-γ) T_Cell_CoCulture->Functional_Assay Immunization Immunization of Mice with Peptide +/- Adjuvant T_Cell_Isolation Isolation of Splenocytes or Lymph Node Cells Immunization->T_Cell_Isolation InVivo_Cytotoxicity In Vivo Cytotoxicity Assay (for SIINFEKL) Immunization->InVivo_Cytotoxicity Ex_Vivo_Restimulation Ex Vivo Restimulation with Peptide T_Cell_Isolation->Ex_Vivo_Restimulation Flow_Cytometry Flow Cytometry Analysis Ex_Vivo_Restimulation->Flow_Cytometry InVivo_Cytotoxicity->Flow_Cytometry

Caption: A generalized workflow for assessing the immunogenicity of peptides in vitro and in vivo.

The signaling cascades triggered by TCR engagement differ based on the co-receptor (CD8 or CD4) involved.

TCR_Signaling_CD8 Simplified CD8+ T-Cell Activation Pathway pMHC_I pMHC Class I (SIINFEKL-H-2Kb) TCR TCR pMHC_I->TCR CD8 CD8 pMHC_I->CD8 Lck Lck TCR->Lck associates CD8->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates MAPK MAPK Pathway LAT_SLP76->MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB Cytotoxicity Cytotoxicity (Granzyme, Perforin) NFkB->Cytotoxicity Cytokine_Production Cytokine Production (IFN-γ, TNF-α) NFkB->Cytokine_Production NFAT NFAT Ca_Calcineurin->NFAT NFAT->Cytotoxicity NFAT->Cytokine_Production AP1 AP-1 MAPK->AP1 AP1->Cytotoxicity AP1->Cytokine_Production

Caption: Key signaling events following CD8+ TCR engagement with a pMHC class I complex.

TCR_Signaling_CD4 Simplified CD4+ T-Cell Activation Pathway pMHC_II pMHC Class II (OVA(329-337)-I-Ad) TCR TCR pMHC_II->TCR CD4 CD4 pMHC_II->CD4 Lck Lck TCR->Lck associates CD4->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 activates MAPK MAPK Pathway LAT_SLP76->MAPK DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 PKC PKCθ DAG->PKC Ca_Calcineurin Ca2+/Calcineurin IP3->Ca_Calcineurin NFkB NF-κB PKC->NFkB Helper_Function Helper Functions (Cytokine Secretion, B-cell help) NFkB->Helper_Function Proliferation_Survival Proliferation & Survival NFkB->Proliferation_Survival NFAT NFAT Ca_Calcineurin->NFAT NFAT->Helper_Function NFAT->Proliferation_Survival AP1 AP-1 MAPK->AP1 AP1->Helper_Function AP1->Proliferation_Survival

Caption: Key signaling events following CD4+ TCR engagement with a pMHC class II complex.

Detailed Experimental Protocols

The following are summaries of key experimental protocols used to characterize and compare SIINFEKL and OVA (329-337) peptides.

Peptide-MHC Binding Affinity Assay (Fluorescence Polarization)

This assay quantitatively measures the binding affinity of a peptide to a specific MHC molecule.

  • Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. The assay measures the ability of an unlabeled test peptide (e.g., SIINFEKL or OVA 329-337) to compete with the probe peptide for binding to the MHC molecule. The displacement of the fluorescent probe is measured by a change in fluorescence polarization.

  • Methodology:

    • Reagents: Purified, soluble MHC molecules (H-2Kb or I-Ad), a high-affinity fluorescently labeled probe peptide, and the unlabeled test peptide.

    • Procedure:

      • A constant concentration of the MHC molecule and the fluorescent probe peptide are incubated in a multi-well plate.

      • Serial dilutions of the unlabeled test peptide are added to the wells.

      • The mixture is incubated to reach binding equilibrium (typically 48-72 hours).

      • Fluorescence polarization is measured using a plate reader.

    • Data Analysis: The concentration of the test peptide that inhibits 50% of the fluorescent probe binding (IC50) is calculated. Lower IC50 values indicate higher binding affinity.[1]

  • Application: To determine the binding affinity of novel peptide candidates or to compare the binding of different peptides to a specific MHC allele.

In Vitro T-Cell Activation Assay

This assay assesses the ability of a peptide to activate its cognate T-cells.

  • Principle: T-cells from transgenic mice (OT-I for SIINFEKL, OT-II for OVA 329-337) are co-cultured with APCs pulsed with the respective peptide. T-cell activation is measured by the upregulation of activation markers or by proliferation.

  • Methodology:

    • Cell Preparation: Isolate splenocytes from OT-I or OT-II mice to serve as the source of T-cells. Prepare APCs (e.g., bone marrow-derived dendritic cells or splenocytes from a wild-type mouse).

    • Peptide Pulsing: Incubate the APCs with varying concentrations of the peptide for a few hours to allow for MHC loading.

    • Co-culture: Wash the pulsed APCs and co-culture them with the transgenic T-cells. For proliferation assays, the T-cells can be pre-labeled with a fluorescent dye like CFSE.

    • Analysis: After 2-3 days of co-culture, harvest the cells and analyze by flow cytometry for the expression of activation markers (e.g., CD69, CD25) on the T-cells or for the dilution of CFSE as a measure of proliferation.[11][12]

  • Application: To determine the potency of a peptide in activating a specific T-cell response and to define the optimal peptide concentration for stimulation.

IFN-γ ELISPOT Assay

This is a highly sensitive assay to quantify the frequency of cytokine-secreting T-cells at the single-cell level.[7]

  • Principle: T-cells are cultured on a surface coated with an antibody specific for IFN-γ. Upon activation by the peptide, the secreted IFN-γ is captured by the antibody in the immediate vicinity of the secreting cell. A second, enzyme-linked antibody is used to detect the captured cytokine, resulting in a colored spot for each IFN-γ-secreting cell.

  • Methodology:

    • Plate Coating: Coat a 96-well ELISPOT plate with an anti-IFN-γ capture antibody and incubate overnight.[4]

    • Cell Plating: Add a known number of T-cells (e.g., splenocytes from an immunized mouse) and APCs pulsed with the peptide to each well.

    • Incubation: Incubate the plate for 18-24 hours to allow for T-cell activation and cytokine secretion.

    • Detection: Wash the cells away and add a biotinylated anti-IFN-γ detection antibody, followed by a streptavidin-enzyme conjugate.

    • Development: Add a substrate that is converted by the enzyme into an insoluble colored product.

    • Analysis: The resulting spots are counted using an automated ELISPOT reader.

  • Application: To quantify the number of antigen-specific, IFN-γ-producing T-cells in a given cell population, often used to assess the efficacy of a vaccine or immunotherapy.

In Vivo Cytotoxicity Assay (for SIINFEKL)

This assay directly measures the cytolytic activity of CD8+ T-cells in a living animal.[2][14]

  • Principle: Two populations of target cells are prepared from splenocytes of a naive mouse. One population is pulsed with the SIINFEKL peptide and labeled with a high concentration of a fluorescent dye (e.g., CFSEhigh). The other population is not pulsed with the peptide and is labeled with a low concentration of the same dye (CFSElow). These two cell populations are mixed and injected into mice that have been previously immunized to elicit a SIINFEKL-specific CD8+ T-cell response. The specific killing of the peptide-pulsed target cells is determined by the reduction in the CFSEhigh population relative to the CFSElow population.

  • Methodology:

    • Target Cell Preparation: Isolate splenocytes from a naive mouse and divide them into two populations. Pulse one with SIINFEKL peptide and label with CFSEhigh; label the other with CFSElow.[16]

    • Immunization: Immunize recipient mice with a vaccine formulation containing SIINFEKL or whole OVA protein to generate an anti-SIINFEKL CD8+ T-cell response.

    • Adoptive Transfer: Inject an equal mixture of the CFSEhigh and CFSElow target cells into the immunized mice and control (unimmunized) mice.

    • Analysis: After a short period (e.g., 4-18 hours), isolate splenocytes from the recipient mice and analyze the ratio of CFSEhigh to CFSElow cells by flow cytometry.

    • Calculation: The percentage of specific killing is calculated based on the reduction of the CFSEhigh population in immunized mice compared to control mice.

  • Application: To provide a functional in vivo readout of the cytotoxic capacity of CD8+ T-cells generated in response to a vaccine or therapy.

Conclusion

The SIINFEKL and OVA (329-337) peptides, both derived from ovalbumin, serve as powerful and distinct tools in immunology. Their differential engagement of CD8+ and CD4+ T-cells, respectively, allows for the targeted investigation of specific arms of the adaptive immune response. A thorough understanding of their properties, the experimental systems in which they are used, and the methodologies for their analysis is crucial for researchers and drug developers aiming to design and evaluate novel immunotherapies and vaccines. This guide provides a foundational framework for the comparative analysis and application of these essential immunological reagents.

References

Comparative Analysis of T-Cell Cross-Reactivity: A Focus on OVA (329-337) Activated T-Cells

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the cross-reactivity of T-cells activated by the model antigen peptide, Ovalbumin (OVA) (329-337). Understanding T-cell cross-reactivity—the ability of a single T-cell receptor (TCR) to recognize multiple different peptide-MHC (pMHC) complexes—is critical for the development of safe and effective immunotherapies and vaccines.[1] This document outlines the experimental data comparing T-cell responses to the canonical OVA (329-337) peptide and an altered peptide ligand, details the methodologies for assessing these responses, and illustrates the key biological and experimental processes involved.

Comparison of T-Cell Recognition: OVA (329-337) vs. an Altered Peptide Ligand

The specificity of a T-cell response is dictated by the interaction between the TCR and the pMHC complex. Even minor alterations in the peptide sequence can significantly impact the avidity of this interaction and the magnitude of the resulting immune response. A study investigating the impact of peptide chemistry on the naïve T-cell repertoire used a variant of the OVA (329-337) peptide to explore this phenomenon.[2]

The comparison focuses on the wild-type OVA (329-337) peptide (OVAC) and a variant with a single amino acid substitution: a tryptophan at the P2 position (OVAC1W), a key TCR contact residue.[2] The size of the naïve CD4+ T-cell population capable of recognizing each peptide was quantified using a sensitive pMHCII-tetramer based enrichment method.

Quantitative Data Summary

The data reveals that a single tryptophan substitution at a TCR contact residue significantly increases the size of the corresponding naïve T-cell population. The OVAC1W:I-Ab tetramer detected a population approximately 2.5 times larger than that detected by the canonical OVAC:I-Ab tetramer.[2] This suggests that T-cells activated by the wild-type OVA peptide may exhibit cross-reactivity with this altered ligand, and that the altered ligand is recognized by a broader repertoire of naïve T-cells.

Peptide AntigenMHC ContextMean Number of Naïve CD4+ T-Cells DetectedFold-Increase vs. Wild-Type
OVA (329-337) (OVAC) I-Ab~401.0x
OVA (329-337) P2 Tryptophan (OVAC1W) I-Ab~100~2.5x
Table 1: Comparison of naïve CD4+ T-cell population sizes specific for wild-type OVA (329-337) and a tryptophan-substituted variant. Data is based on tetramer enrichment assays from murine splenocytes.[2][3]

Signaling and Experimental Workflows

T-Cell Receptor (TCR) Signaling Pathway

T-cell activation is initiated by the binding of the TCR and its co-receptor (CD4 or CD8) to a specific pMHC complex on an antigen-presenting cell (APC). This event triggers a cascade of intracellular signaling events, leading to cytokine production, proliferation, and differentiation into effector and memory cells. The fundamental pathway is conserved across different activating peptides.

TC_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T-Cell MHC pMHC-II TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck Activates CD4 CD4 CD4->Lck Brings ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates & Activates PLCg PLCγ ZAP70->PLCg Activates NFAT NFAT PLCg->NFAT Downstream Signaling AP1 AP-1 PLCg->AP1 Downstream Signaling NFkB NF-κB PLCg->NFkB Downstream Signaling Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokines Transcription Factors AP1->Cytokines Transcription Factors NFkB->Cytokines Transcription Factors

Caption: Generalized signaling cascade upon TCR engagement with a pMHC complex.

Experimental Workflow for Assessing T-Cell Cross-Reactivity

Evaluating the cross-reactivity of a T-cell population involves stimulating these cells with a panel of different, but structurally related, peptides and measuring the functional response. Key techniques include pMHC tetramer staining for quantification and functional assays like ELISpot for cytokine secretion.[2][4]

Exp_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synthesize Peptides (e.g., OVA 329-337) Stim_P1 Stimulate with Peptide 1 P1->Stim_P1 P2 Synthesize Altered Ligands (e.g., OVAC1W) Stim_P2 Stimulate with Peptide 2 P2->Stim_P2 T_iso Isolate T-Cells (from Spleen/PBMCs) Stim Antigen Stimulation T_iso->Stim Stim->Stim_P1 Stim->Stim_P2 Stim_Neg Negative Control (Irrelevant Peptide) Stim->Stim_Neg Analysis Measure T-Cell Response Stim_P1->Analysis Stim_P2->Analysis Stim_Neg->Analysis Tetramer pMHC Tetramer Staining & Flow Cytometry Analysis->Tetramer ELISpot ELISpot Assay (Cytokine Secretion) Analysis->ELISpot Prolif Proliferation Assay (e.g., CFSE) Analysis->Prolif

Caption: Workflow for comparing T-cell responses to different peptide antigens.

Experimental Protocols

pMHC Class II Tetramer Enrichment Assay

This method is used to identify and quantify rare, antigen-specific T-cells directly ex vivo.

Objective: To enumerate naïve CD4+ T-cells specific for OVA (329-337) and its variants.

Methodology:

  • Tetramer Production: Recombinant I-Ab MHC class II molecules are expressed and purified. The MHC molecules are loaded with the peptide of interest (e.g., OVAC or OVAC1W) that has a biotinylated C-terminus. These monomeric pMHC complexes are then tetramerized by mixing with fluorescently-labeled streptavidin (e.g., phycoerythrin or allophycocyanin).[2]

  • Cell Preparation: Single-cell suspensions are prepared from the spleens and lymph nodes of naïve mice.

  • Staining: The pooled leukocytes are incubated with the pMHC-II tetramers. Following tetramer binding, cells are stained with fluorescently-labeled antibodies against cell surface markers, including CD4, CD44 (to distinguish naïve from memory cells), and a panel of "dump" channel antibodies (e.g., against CD8, B220, CD11b) to exclude non-CD4+ T-cells.[5]

  • Magnetic Enrichment: Tetramer-bound cells are enriched from the total cell population using anti-fluorochrome magnetic beads (e.g., anti-PE microbeads).

  • Flow Cytometry: The enriched cell fraction is analyzed on a flow cytometer. Cells are gated for single, live lymphocytes, and then on CD4+ cells. The number of tetramer-positive cells within the naïve (CD44low) CD4+ population is then quantified.[2][5]

T-Cell Proliferation (CFSE) Assay

This assay measures the proliferation of T-cells in response to antigenic stimulation.

Objective: To assess the proliferative capacity of OVA-specific T-cells when stimulated with different peptides.

Methodology:

  • T-Cell Labeling: CD4+ T-cells are isolated from an OT-II TCR transgenic mouse (which have T-cells specific for OVA 323-339) and labeled with Carboxyfluorescein succinimidyl ester (CFSE).[6] CFSE is a fluorescent dye that is equally distributed between daughter cells upon cell division, leading to a halving of fluorescence intensity with each generation.

  • Co-culture: CFSE-labeled T-cells are co-cultured with irradiated, syngeneic antigen-presenting cells (APCs), such as splenocytes or bone marrow-derived dendritic cells.

  • Peptide Stimulation: The co-cultures are stimulated with varying concentrations of the peptides of interest (e.g., OVA 329-337, OVAC1W) or a negative control peptide. A positive control, such as anti-CD3/CD28 antibodies, is also typically included.[7]

  • Incubation: Cells are cultured for 3-5 days to allow for proliferation.

  • Flow Cytometry: Cells are harvested and analyzed by flow cytometry. The fluorescence of CFSE in the CD4+ T-cell population is measured. Each peak of successively halved fluorescence intensity represents a round of cell division, allowing for the quantification of the percentage of cells that have divided and the number of divisions they have undergone.[8]

References

Confirming the Immunogenicity of Synthetic OVA (329-337) Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunogenicity of the synthetic ovalbumin (OVA) peptide (329-337) and its alternatives, supported by experimental data. Detailed methodologies for key experiments are included to facilitate the replication and validation of these findings.

Introduction

The synthetic peptide OVA (329-337), with the amino acid sequence AAHAEINEA, represents a core epitope of the full-length chicken ovalbumin protein. It is widely utilized in immunological research as a model antigen to study T-cell responses. This peptide is presented by the Major Histocompatibility Complex (MHC) class II molecules I-Ab and I-A d to CD4+ T-cells, playing a crucial role in initiating the adaptive immune response.[1][2][3][4] Understanding the immunogenic potential of this synthetic peptide is vital for its application in vaccine development and immunological studies.

Comparative Immunogenicity Data

The following tables summarize quantitative data from various studies, comparing the immunogenicity of OVA peptides and the impact of different adjuvants on the immune response.

Table 1: Comparison of T-Cell Responses to Different OVA Peptides
PeptideAssay TypeReadoutResultReference
OVA (329-337) In vitro T-cell Proliferation% Dividing CellsSimilar to αCD3/αCD28 microbeads at 80 ng/mL[1]
OVA (323-339)In vitro Splenocyte ProliferationStimulation IndexSignificantly higher than control[2][5]
Whole OVA ProteinIn vitro Splenocyte ProliferationStimulation IndexSignificantly higher than control[2][5]

Note: Direct quantitative comparison of IFN-γ secretion or in vivo cytotoxicity between OVA (329-337) and OVA (323-339) was not available in the searched literature. The data for OVA (323-339) is presented as a relevant alternative.

Table 2: Effect of Adjuvants on OVA-Specific T-Cell Response
AdjuvantAssay TypeReadoutResultReference
AlumIFN-γ ELISpotSpot Forming Units (SFU) per 10^6 cellsSignificant increase compared to no adjuvant[6]
Squalene Emulsion (SE)IFN-γ ELISpotSpot Forming Units (SFU) per 10^6 cellsSignificant increase compared to no adjuvant[6]
Cationic Liposomes + CpGIgG2a TiterAntibody TiterElevated IgG2a levels, indicating a Th1-biased response[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells in a living animal.

Materials:

  • C57BL/6 mice

  • Synthetic OVA (329-337) peptide

  • Splenocytes from a naive C57BL/6 mouse

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Complete RPMI-1640 medium

  • Phosphate-buffered saline (PBS)

  • Red blood cell lysis buffer (e.g., ACK buffer)

Procedure:

  • Immunization: Immunize C57BL/6 mice with the synthetic OVA (329-337) peptide along with a suitable adjuvant. A control group should be injected with PBS.

  • Target Cell Preparation:

    • Harvest splenocytes from a naive C57BL/6 mouse.

    • Lyse red blood cells using ACK buffer.

    • Wash and resuspend the splenocytes in PBS.

    • Divide the splenocytes into two populations.

  • Peptide Pulsing and CFSE Labeling:

    • Pulse one population of splenocytes with the OVA (329-337) peptide (e.g., 10 µg/mL) for 1 hour at 37°C. This will be the target population. The other population serves as the unpulsed control.

    • Label the peptide-pulsed target cells with a high concentration of CFSE (e.g., 5 µM) and the unpulsed control cells with a low concentration of CFSE (e.g., 0.5 µM).

  • Adoptive Transfer:

    • Mix the CFSE-high (target) and CFSE-low (control) cell populations at a 1:1 ratio.

    • Inject the cell mixture intravenously into the immunized and control mice (approximately 10-20 x 10^6 total cells per mouse).

  • Analysis:

    • After 18-24 hours, harvest the spleens from the recipient mice.

    • Prepare single-cell suspensions and analyze by flow cytometry.

    • Identify the CFSE-high and CFSE-low populations.

  • Calculation of Specific Lysis:

    • Calculate the ratio of CFSE-high to CFSE-low cells in both immunized and control mice.

    • The percentage of specific lysis is calculated using the following formula: % Specific Lysis = (1 - (Ratio immunized / Ratio control)) x 100

IFN-γ ELISpot Assay

This assay quantifies the number of IFN-γ-secreting T-cells in response to the OVA (329-337) peptide.

Materials:

  • 96-well ELISpot plates pre-coated with anti-IFN-γ capture antibody

  • Splenocytes from immunized and control mice

  • Synthetic OVA (329-337) peptide

  • Complete RPMI-1640 medium

  • Biotinylated anti-IFN-γ detection antibody

  • Streptavidin-alkaline phosphatase (or horseradish peroxidase)

  • Substrate solution (e.g., BCIP/NBT or AEC)

Procedure:

  • Cell Preparation:

    • Harvest spleens from immunized and control mice and prepare single-cell suspensions.

    • Lyse red blood cells and wash the splenocytes.

    • Resuspend the cells in complete RPMI-1640 medium and count them.

  • Plate Seeding:

    • Add 2-5 x 10^5 splenocytes to each well of the pre-coated ELISpot plate.

  • Stimulation:

    • Add the OVA (329-337) peptide to the wells at a predetermined optimal concentration (e.g., 10 µg/mL).

    • Include positive control wells (e.g., stimulated with a mitogen like Concanavalin A) and negative control wells (cells with medium only).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Wash the plates to remove the cells.

    • Add the biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plates and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.

    • Wash the plates and add the substrate solution.

  • Analysis:

    • Allow spots to develop until they are clearly visible.

    • Stop the reaction by washing with distilled water.

    • Air-dry the plate and count the spots using an ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Signaling Pathways and Experimental Workflows

MHC Class II Antigen Presentation Pathway

Antigen-presenting cells (APCs) internalize exogenous antigens, such as the full-length ovalbumin protein. The protein is degraded into smaller peptides within endosomes. These peptides are then loaded onto MHC class II molecules. The peptide-MHC II complex is transported to the cell surface for presentation to CD4+ T-cells.

MHC_Class_II_Pathway cluster_extracellular Extracellular Space cluster_apc Antigen Presenting Cell (APC) Full-length OVA Full-length OVA Endocytosis Endocytosis Full-length OVA->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Peptide Fragments Peptide Fragments Lysosome->Peptide Fragments Proteolysis Peptide-MHC II Complex Peptide-MHC II Complex Peptide Fragments->Peptide-MHC II Complex Loading MHC Class II MHC Class II MHC Class II->Peptide-MHC II Complex Cell Surface Cell Surface Presentation Peptide-MHC II Complex->Cell Surface

Caption: MHC Class II antigen presentation pathway for exogenous antigens.

T-Cell Receptor (TCR) Signaling Pathway

The interaction between the T-cell receptor (TCR) on a CD4+ T-cell and the peptide-MHC class II complex on an APC initiates a signaling cascade within the T-cell. This cascade leads to T-cell activation, proliferation, and cytokine production.

TCR_Signaling cluster_membrane Cell Membrane Interaction cluster_tcell_cytoplasm T-Cell Cytoplasm APC APC (Peptide-MHC II) T-Cell CD4+ T-Cell (TCR) APC->T-Cell Binding Lck Lck ZAP-70 ZAP-70 Lck->ZAP-70 activates LAT LAT ZAP-70->LAT activates PLC-gamma1 PLC-gamma1 LAT->PLC-gamma1 activates AP-1 AP-1 LAT->AP-1 DAG DAG PLC-gamma1->DAG IP3 IP3 PLC-gamma1->IP3 PKC-theta PKC-theta DAG->PKC-theta Ca++ Release Ca++ Release IP3->Ca++ Release NF-kB NF-kB PKC-theta->NF-kB NFAT NFAT Ca++ Release->NFAT Gene Transcription Gene Transcription (e.g., IFN-γ) NF-kB->Gene Transcription NFAT->Gene Transcription AP-1->Gene Transcription

Caption: Simplified T-Cell Receptor (TCR) signaling cascade.

Experimental Workflow: Confirming Immunogenicity

This workflow outlines the key steps to confirm the immunogenicity of the synthetic OVA (329-337) peptide.

Experimental_Workflow cluster_assays Immunogenicity Assays Immunization Immunize Mice with OVA (329-337) + Adjuvant Splenocyte Harvest Harvest Splenocytes Immunization->Splenocyte Harvest ELISpot IFN-γ ELISpot Assay Splenocyte Harvest->ELISpot InVivoCyto In Vivo Cytotoxicity Assay Splenocyte Harvest->InVivoCyto ICS Intracellular Cytokine Staining Splenocyte Harvest->ICS Data Analysis Data Analysis and Comparison ELISpot->Data Analysis InVivoCyto->Data Analysis ICS->Data Analysis Conclusion Confirm Immunogenicity Data Analysis->Conclusion

Caption: Experimental workflow for confirming peptide immunogenicity.

References

A Comparative Guide to OVA (329-337) as a Positive Control in Immunological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of immunological research, the use of well-characterized positive controls is paramount for the validation and interpretation of experimental data. The ovalbumin-derived peptide, OVA (329-337), has long served as a cornerstone positive control in murine models, particularly for studies involving CD4+ T cell responses. This guide provides an objective comparison of OVA (329-337) with a relevant alternative, the lymphocytic choriomeningitis virus (LCMV) glycoprotein-derived peptide gp61-80, supported by experimental data. Detailed methodologies for key assays are also presented to facilitate robust experimental design.

Overview of OVA (329-337) as a Positive Control

The peptide OVA (329-337), with the amino acid sequence AAHAEINEA, is a well-defined epitope from chicken ovalbumin.[1][2] It is recognized by the T cell receptor (TCR) of CD4+ T cells from OT-II transgenic mice in the context of the Major Histocompatibility Complex (MHC) class II molecule I-Ab.[3][4] This specificity and the availability of OT-II mice have made OVA (329-337) a widely adopted tool for verifying the efficacy of antigen presentation and the subsequent activation of CD4+ T cells in a variety of experimental settings.

Comparative Analysis: OVA (329-337) vs. LCMV gp61-80

To provide a comprehensive evaluation, we compare OVA (329-337) with another well-characterized murine CD4+ T cell epitope, LCMV gp61-80. This peptide is recognized by CD4+ T cells from SMARTA transgenic mice. While direct head-to-head comparative studies are limited, analysis of existing literature allows for a quantitative assessment of their performance in key immunological assays.

T Cell Activation and Proliferation

The potency of a peptide in inducing T cell activation is often measured by its EC50 value – the concentration required to achieve 50% of the maximal response.

Parameter OVA (329-337) with OT-II T Cells LCMV gp61-80 with SMARTA T Cells Reference
EC50 for CD69 Upregulation Not explicitly found in the provided results.~5 nM[5][6]
Peptide Concentration for Half-Maximal Proliferation Not explicitly found in the provided results.~2 x 10-7 M for SMARTA responders[7]

Note: The provided search results did not yield a specific EC50 value for OT-II T cell proliferation in response to OVA (329-337). However, it is widely established as a potent activator of these cells.

Cytokine Production (Intracellular Cytokine Staining - ICS)

The frequency of cytokine-producing T cells upon peptide stimulation is a key indicator of a functional immune response.

Parameter OVA (329-337) with OT-II T Cells LCMV gp61-80 with Endogenous/SMARTA T Cells Reference
% of IFN-γ+ CD4+ T cells (Day 8-9 post-infection/immunization) Data not available in a comparable format.4.2% ± 2.2% (endogenous, day 9 post-LCMV)[8]
% of IL-2+ CD4+ T cells (Day 9 post-infection) Data not available in a comparable format.1.7% ± 0.7% (endogenous, day 9 post-LCMV)[8]
% of TNF-α+ CD4+ T cells (Day 9 post-infection) Data not available in a comparable format.4.1% ± 0.7% (endogenous, day 9 post-LCMV)[8]

Experimental Protocols

T Cell Proliferation Assay (CFSE-based)

This protocol outlines the steps for measuring the proliferation of T cells in response to antigenic stimulation using Carboxyfluorescein succinimidyl ester (CFSE).

Materials:

  • Single-cell suspension of splenocytes from OT-II or SMARTA transgenic mice.

  • CFSE staining solution (e.g., 5 µM in PBS).

  • Complete RPMI-1640 medium.

  • OVA (329-337) or LCMV gp61-80 peptide.

  • Antigen-presenting cells (APCs), if using purified T cells.

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Label the cells with CFSE by incubating them in the CFSE staining solution.

  • Quench the staining reaction with media containing fetal bovine serum.

  • Wash the cells to remove excess CFSE.

  • Plate the CFSE-labeled cells in a 96-well plate.

  • Add the appropriate peptide (e.g., OVA (329-337) at various concentrations) to the wells. Include a negative control (no peptide) and a positive control (e.g., anti-CD3/CD28 antibodies or a mitogen).

  • Incubate the plate at 37°C in a CO2 incubator for 3-5 days.

  • Harvest the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., CD4).

  • Acquire the samples on a flow cytometer and analyze the CFSE dilution profiles within the CD4+ T cell population. Each peak of reduced fluorescence intensity represents a cell division.

Intracellular Cytokine Staining (ICS)

This protocol describes the detection of intracellular cytokines in T cells following stimulation.

Materials:

  • Single-cell suspension of splenocytes.

  • OVA (329-337) or LCMV gp61-80 peptide.

  • Protein transport inhibitor (e.g., Brefeldin A or Monensin).

  • Fixation and permeabilization buffers.

  • Fluorescently labeled antibodies against cell surface markers (e.g., CD4) and intracellular cytokines (e.g., IFN-γ, IL-2, TNF-α).

  • Flow cytometer.

Procedure:

  • Prepare a single-cell suspension of splenocytes.

  • Stimulate the cells with the peptide of interest in the presence of a protein transport inhibitor for 4-6 hours. Include appropriate negative and positive controls.

  • Harvest the cells and stain for surface markers.

  • Fix the cells using a fixation buffer.

  • Permeabilize the cells using a permeabilization buffer.

  • Stain for intracellular cytokines with fluorescently labeled antibodies.

  • Wash the cells and resuspend them in FACS buffer.

  • Acquire the samples on a flow cytometer and analyze the percentage of cytokine-positive cells within the CD4+ T cell population.

IFN-γ ELISpot Assay

This protocol allows for the quantification of IFN-γ secreting cells at a single-cell level.

Materials:

  • ELISpot plate pre-coated with anti-IFN-γ capture antibody.

  • Single-cell suspension of splenocytes.

  • OVA (329-337) or LCMV gp61-80 peptide.

  • Detection antibody (biotinylated anti-IFN-γ).

  • Streptavidin-HRP.

  • Substrate solution (e.g., AEC).

  • ELISpot reader.

Procedure:

  • Prepare the ELISpot plate according to the manufacturer's instructions.

  • Add the single-cell suspension to the wells.

  • Stimulate the cells with the peptide of interest. Include negative and positive controls.

  • Incubate the plate at 37°C in a CO2 incubator for 18-24 hours.

  • Wash the plate to remove the cells.

  • Add the biotinylated detection antibody and incubate.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution to develop the spots.

  • Stop the reaction and allow the plate to dry.

  • Count the spots using an ELISpot reader. Each spot represents a single IFN-γ secreting cell.

Visualizations

T_Cell_Activation_Pathway cluster_APC cluster_T_Cell APC Antigen Presenting Cell (APC) MHC_II MHC Class II Peptide Peptide (e.g., OVA 329-337) TCR T Cell Receptor (TCR) MHC_II->TCR Binding CD4 CD4 Signal_1 Signal 1 (Activation) TCR->Signal_1 CD4->MHC_II T_Cell CD4+ T Cell Activation T Cell Activation Signal_1->Activation Signal_2 Signal 2 (Co-stimulation) Signal_2->Activation CD28 CD28 CD28->Signal_2 CD80_86 CD80/CD86 CD80_86->CD28 Proliferation Proliferation Activation->Proliferation Cytokine_Production Cytokine Production Activation->Cytokine_Production

Caption: TCR-MHC II interaction and T cell activation.

Experimental_Workflow_ICS Start Start: Single-cell suspension (e.g., splenocytes) Stimulation Stimulation with Peptide + Protein Transport Inhibitor (4-6 hours) Start->Stimulation Surface_Stain Surface Marker Staining (e.g., anti-CD4) Stimulation->Surface_Stain Fixation Fixation Surface_Stain->Fixation Permeabilization Permeabilization Fixation->Permeabilization Intracellular_Stain Intracellular Cytokine Staining (e.g., anti-IFN-γ) Permeabilization->Intracellular_Stain Flow_Cytometry Flow Cytometry Analysis Intracellular_Stain->Flow_Cytometry

Caption: Intracellular Cytokine Staining (ICS) Workflow.

Logical_Relationship_Controls Experiment Immunological Assay (e.g., T Cell Activation) Positive_Control Positive Control (e.g., OVA 329-337) Experiment->Positive_Control Negative_Control Negative Control (e.g., No Peptide) Experiment->Negative_Control Test_Sample Test Sample (e.g., Novel Antigen) Experiment->Test_Sample Valid_Experiment Valid Experiment Positive_Control->Valid_Experiment Expected Response Negative_Control->Valid_Experiment No/Low Response Interpretable_Results Interpretable Results Test_Sample->Interpretable_Results Compare to Controls Valid_Experiment->Interpretable_Results

Caption: Role of controls in experimental validation.

References

A Researcher's Guide to Commercial OVA (329-337) Peptides for Immunological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology and drug development, the OVA (329-337) peptide, a core epitope of chicken ovalbumin, is an indispensable tool for studying MHC class II-restricted antigen presentation and T-cell activation. The quality and consistency of this peptide are paramount for reproducible and reliable experimental outcomes. This guide provides a comparative overview of commercially available OVA (329-337) peptides, supported by experimental protocols and pathway diagrams to aid in your research endeavors.

Product Comparison

SupplierProduct NamePuritySequenceMolecular Weight ( g/mol )Notes
MedChemExpress OVA (329-337)≥98% (HPLC)AAHAEINEA924.95Purity of 98.73% reported for a specific batch.[1] Provides detailed solubility information.[2]
Anaspec OVA (329-337)≥95% (HPLC)AAHAEINEA925Also referred to as an OT-II epitope.[3]
InvivoGen OVA peptides≥95% (UHPLC)AAHAEINEANot specified for 329-337Part of a larger offering of OVA peptides.[4]
Creative Peptides OVA (329-337)Not explicitly statedAAHAEINEANot specifiedMarketed for biological research and industrial applications.[5]
LifeTein SIINFEKL-10mg>95%SIINFEKL963.2Note: This is the OVA (257-264) peptide, often used in conjunction with OVA (329-337) studies.[6]
Eurogentec OVA (329-337)Not explicitly statedNot explicitly statedNot specifiedListed as part of their immune and infection peptides.[7]

Note: The information in this table is based on publicly available data from the suppliers' websites and may vary between batches. It is always recommended to request a certificate of analysis for the specific lot you are purchasing.

Experimental Protocols

The utility of OVA (329-337) peptide is demonstrated in a variety of immunological assays. Below are detailed protocols for key experiments.

In Vitro T-Cell Activation Assay

This protocol outlines the steps to measure the activation of OVA-specific T-cells in response to the OVA (329-337) peptide.

Materials:

  • OVA (329-337) peptide

  • Splenocytes from OT-II transgenic mice (containing CD4+ T-cells specific for OVA 323-339 presented by I-Ab)

  • Complete RPMI-1640 medium (supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol)

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from a wild-type mouse

  • 96-well flat-bottom culture plates

  • Cell proliferation dye (e.g., CFSE) or reagents for cytokine analysis (e.g., ELISA or intracellular cytokine staining)

Procedure:

  • Prepare OT-II T-cells: Isolate splenocytes from an OT-II mouse and prepare a single-cell suspension. If tracking proliferation, label the cells with a proliferation dye like CFSE according to the manufacturer's instructions.

  • Prepare APCs: Isolate splenocytes from a wild-type mouse to be used as APCs. Irradiate the cells to prevent their proliferation.

  • Peptide Pulsing of APCs: Resuspend the APCs in complete RPMI-1640 medium. Add the OVA (329-337) peptide at various concentrations (e.g., a titration from 0.1 to 10 µg/mL) and incubate for 1-2 hours at 37°C to allow for peptide loading onto MHC class II molecules.

  • Co-culture: After peptide pulsing, wash the APCs to remove excess peptide. Plate the peptide-pulsed APCs in a 96-well plate. Add the prepared OT-II T-cells to the wells at a suitable T-cell to APC ratio (e.g., 1:1 or 2:1).

  • Incubation: Culture the cells for 48-72 hours at 37°C in a humidified CO2 incubator.

  • Analysis:

    • Proliferation: If using a proliferation dye, harvest the cells and analyze by flow cytometry to measure dye dilution, which corresponds to cell division.

    • Cytokine Production: Collect the culture supernatants to measure cytokine levels (e.g., IL-2, IFN-γ) by ELISA. Alternatively, for intracellular cytokine staining, add a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture, then harvest, stain for surface markers (e.g., CD4) and intracellular cytokines, and analyze by flow cytometry.[8]

In Vivo Cytotoxicity Assay

This assay measures the ability of cytotoxic T-lymphocytes (CTLs) to kill target cells pulsed with a specific peptide in a living animal. While OVA (329-337) is an MHC class II epitope for CD4+ T-cell help, a common in vivo cytotoxicity assay uses the MHC class I epitope OVA (257-264) (SIINFEKL) to assess CD8+ T-cell killing, which is often studied in the context of help from CD4+ T-cells activated by epitopes like OVA (329-337).

Materials:

  • OVA (257-264) (SIINFEKL) peptide

  • Splenocytes from naive C57BL/6 mice

  • CFSE (Carboxyfluorescein succinimidyl ester) at two different concentrations (e.g., high and low)

  • Immunized and control (naive) mice

  • Phosphate-buffered saline (PBS)

  • Complete RPMI-1640 medium

Procedure:

  • Prepare Target Cells: Isolate splenocytes from a naive C57BL/6 mouse.[9]

  • Divide and Label Splenocytes: Split the splenocyte population into two.

    • Target Population: Pulse one population with the SIINFEKL peptide (e.g., 1 µg/mL) for 1 hour at 37°C.[10] After pulsing, label these cells with a high concentration of CFSE (CFSEhigh).

    • Control Population: Leave the other population unpulsed.[10] Label these cells with a low concentration of CFSE (CFSElow).

  • Mix and Inject: Mix the CFSEhigh (peptide-pulsed) and CFSElow (unpulsed) cells at a 1:1 ratio.[11] Inject this mixture intravenously into both immunized and naive control mice.

  • Incubation: Allow 12-18 hours for in vivo killing to occur.[11]

  • Analyze Spleens: Harvest the spleens from the recipient mice and prepare single-cell suspensions.

  • Flow Cytometry: Analyze the splenocytes by flow cytometry to distinguish and quantify the CFSEhigh and CFSElow populations.

  • Calculate Specific Lysis: The percentage of specific lysis is calculated using the following formula: [1 - (ratio in immunized / ratio in naive)] x 100, where the ratio is the number of CFSEhigh cells divided by the number of CFSElow cells.[11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental steps can greatly enhance understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

MHC_Class_II_Pathway MHC Class II Antigen Presentation of OVA (329-337) cluster_APC Antigen Presenting Cell (APC) extracellular_ova Extracellular Ovalbumin endosome Endosome extracellular_ova->endosome Endocytosis lysosome Lysosome endosome->lysosome proteolysis Proteolytic Cleavage lysosome->proteolysis ova_peptide OVA (329-337) Peptide proteolysis->ova_peptide miic_vesicle MIIC/CIIV Vesicle ova_peptide->miic_vesicle er Endoplasmic Reticulum mhc_ii MHC Class II Synthesis er->mhc_ii er->miic_vesicle Transport invariant_chain Invariant Chain (Ii) mhc_ii->miic_vesicle invariant_chain->miic_vesicle clip CLIP miic_vesicle->clip Ii degradation leaves CLIP mhc_ii_peptide_complex MHC II-Peptide Complex miic_vesicle->mhc_ii_peptide_complex hla_dm HLA-DM clip->hla_dm CLIP removal by HLA-DM hla_dm->mhc_ii_peptide_complex Peptide loading cell_surface Cell Surface mhc_ii_peptide_complex->cell_surface Transport to surface tcr T-Cell Receptor (TCR) cell_surface->tcr Recognition cd4 CD4 cell_surface->cd4 Co-receptor binding t_cell CD4+ T-Helper Cell t_cell->tcr t_cell->cd4 activation T-Cell Activation tcr->activation cd4->activation InVivo_Cytotoxicity_Workflow In Vivo Cytotoxicity Assay Workflow cluster_Preparation Target Cell Preparation cluster_Injection Injection and In Vivo Killing cluster_Analysis Analysis splenocytes Isolate Splenocytes (Naive Mouse) split Split Population splenocytes->split pulse Pulse with SIINFEKL Peptide split->pulse no_pulse No Peptide (Control) split->no_pulse label_high Label with High CFSE pulse->label_high label_low Label with Low CFSE no_pulse->label_low mix Mix Labeled Cells (1:1) label_high->mix label_low->mix inject_immunized Inject into Immunized Mouse mix->inject_immunized inject_naive Inject into Naive Mouse mix->inject_naive incubation Incubate 12-18 hours inject_immunized->incubation inject_naive->incubation harvest Harvest Spleens incubation->harvest facs Analyze by Flow Cytometry harvest->facs calculate Calculate % Specific Lysis facs->calculate

References

comparative study of MHC restriction of OVA (329-337) in different mouse strains

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Analysis of MHC Restriction of Ovalbumin (329-337) in Murine Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the Major Histocompatibility Complex (MHC) class II restriction of the ovalbumin peptide OVA (329-337) in commonly used laboratory mouse strains. Understanding the specific MHC alleles that present this immunodominant peptide is crucial for designing and interpreting immunological studies, including vaccine development and tumor immunology.

Data Summary: MHC Restriction of OVA (329-337)

The following table summarizes the MHC restriction of the OVA (329-337) peptide in two well-characterized mouse strains, C57BL/6 and BALB/c. This peptide is a core epitope of the longer OVA (323-339) peptide, which is widely used to study CD4+ T cell responses.

Mouse StrainH-2 HaplotypeMHC Class II AlleleT-Cell Receptor Transgenic ModelT-Cell Response
C57BL/6H-2bI-AbOT-IIProliferation, IFN-γ secretion
BALB/cH-2dI-AdDO11.10Proliferation, IFN-γ secretion

The OVA (329-337) peptide is recognized by CD4+ T cells in the context of the I-Ab molecule in C57BL/6 mice and the I-Ad molecule in BALB/c mice.[1][2] T cells from OT-II transgenic mice, which are on a C57BL/6 background, recognize the OVA (323-339) peptide presented by I-Ab, with the core epitope being residues 329-337.[1][3][4][5][6][7][8] Similarly, DO11.10 transgenic T cells, from a BALB/c background, are specific for the same peptide presented by I-Ad.[1][9]

Experimental Protocols

Detailed methodologies for key experiments used to determine and characterize the MHC restriction of OVA (329-337) are provided below.

MHC Class II-Peptide Binding Assay

This assay quantitatively measures the binding affinity of a peptide to a purified MHC class II molecule. A common method is a competition assay using fluorescence polarization.

Principle: A fluorescently labeled probe peptide with known high affinity for the MHC molecule is used. The ability of an unlabeled test peptide (e.g., OVA 329-337) to compete with the probe peptide for binding to the MHC molecule is measured. The concentration of the test peptide that inhibits 50% of the probe peptide binding (IC50) is determined as a measure of its binding affinity.

Protocol:

  • Reagent Preparation:

    • Purified, soluble recombinant MHC class II molecules (e.g., I-Ab or I-Ad).

    • A high-affinity, fluorescently labeled probe peptide.

    • Unlabeled competitor peptide (OVA 329-337) at various concentrations.

    • Binding buffer (e.g., citrate-phosphate buffer, pH 5.5).

  • Assay Setup (96-well or 384-well plate):

    • In each well, combine a constant concentration of the MHC class II molecule and the fluorescently labeled probe peptide.

    • Add serial dilutions of the unlabeled OVA (329-337) peptide.

    • Include control wells with MHC and probe peptide only (maximum binding) and probe peptide only (minimum binding).

  • Incubation: Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.[10]

  • Measurement: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the fluorescence polarization values against the concentration of the unlabeled competitor peptide to determine the IC50 value.

T-Cell Proliferation Assay (CFSE Dilution)

This assay measures the proliferation of antigen-specific T cells in response to antigen presentation by antigen-presenting cells (APCs).

Principle: T cells are labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the CFSE fluorescence intensity halves. The proliferation of T cells can be quantified by measuring the dilution of CFSE using flow cytometry.

Protocol:

  • Cell Preparation:

    • Isolate CD4+ T cells from the spleen and lymph nodes of an OT-II or DO11.10 transgenic mouse.

    • Isolate APCs (e.g., dendritic cells or splenocytes) from a wild-type C57BL/6 or BALB/c mouse, respectively.

  • CFSE Labeling:

    • Resuspend the isolated T cells in PBS and add CFSE to a final concentration of 5 µM.

    • Incubate for 10 minutes at 37°C.[11]

    • Quench the labeling reaction by adding fetal bovine serum (FBS).

    • Wash the cells with complete RPMI medium.

  • Co-culture:

    • Plate the APCs in a 96-well plate.

    • Add the OVA (329-337) peptide at various concentrations to the wells.

    • Add the CFSE-labeled T cells to the wells.

    • Co-culture for 3 days at 37°C in a CO2 incubator.[12]

  • Flow Cytometry:

    • Harvest the cells and stain with fluorescently labeled antibodies against T-cell surface markers (e.g., CD4).

    • Analyze the CFSE fluorescence of the CD4+ T cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of divided cells by gating on the populations with reduced CFSE fluorescence.

IFN-γ ELISpot Assay

This assay quantifies the number of antigen-specific T cells that secrete interferon-gamma (IFN-γ) upon stimulation.[13][14]

Principle: An ELISpot plate is coated with an anti-IFN-γ capture antibody. T cells are cultured in the wells with APCs and the specific peptide. IFN-γ secreted by activated T cells is captured by the antibody on the membrane. A second, biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate. Finally, a substrate is added that forms a colored spot at the location of each IFN-γ-secreting cell.

Protocol:

  • Plate Preparation:

    • Pre-wet a 96-well PVDF membrane ELISpot plate with 35% ethanol.

    • Wash with sterile PBS.

    • Coat the plate with an anti-mouse IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate with sterile medium containing 10% FBS.

  • Cell Culture:

    • Prepare a single-cell suspension of splenocytes from an immunized mouse (or use T cells and APCs as in the proliferation assay).

    • Add the cells to the wells of the ELISpot plate.

    • Add the OVA (329-337) peptide to the appropriate wells. Include a positive control (e.g., PHA or anti-CD3/CD28) and a negative control (medium only).

    • Incubate for 18-24 hours at 37°C in a CO2 incubator.[15]

  • Detection:

    • Discard the cells and wash the plate with PBS containing 0.05% Tween-20 (PBST).

    • Add a biotinylated anti-mouse IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate with PBST.

    • Add streptavidin-alkaline phosphatase (or horseradish peroxidase) and incubate for 1 hour at room temperature.

    • Wash the plate with PBST and then PBS.

  • Spot Development:

    • Add a substrate solution (e.g., BCIP/NBT) and incubate until spots develop.

    • Stop the reaction by washing with distilled water.

    • Allow the plate to dry completely.

  • Analysis: Count the number of spots in each well using an ELISpot reader.

Visualizations

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for determining MHC restriction and the signaling cascade initiated upon T-cell recognition of the OVA (329-337)-MHC complex.

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_ex_vivo Ex Vivo / In Vitro T-Cell Response peptide OVA (329-337) Peptide binding_assay MHC-Peptide Binding Assay (e.g., Fluorescence Polarization) peptide->binding_assay stimulation Co-culture T cells, APCs, and OVA (329-337) peptide peptide->stimulation mhc Purified MHC-II (e.g., I-Ab, I-Ad) mhc->binding_assay affinity Determine Binding Affinity (IC50) binding_assay->affinity t_cells Isolate CD4+ T Cells (e.g., from OT-II mice) t_cells->stimulation apcs Isolate APCs (e.g., Splenocytes) apcs->stimulation prolif_assay T-Cell Proliferation Assay (e.g., CFSE Dilution) stimulation->prolif_assay cytokine_assay Cytokine Secretion Assay (e.g., IFN-γ ELISpot) stimulation->cytokine_assay prolif_result Measure Proliferation prolif_assay->prolif_result cytokine_result Quantify Cytokine-Secreting Cells cytokine_assay->cytokine_result

Caption: Experimental workflow for determining MHC restriction of OVA (329-337).

TCR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apc Antigen Presenting Cell (APC) mhc_peptide I-Ab/I-Ad : OVA(329-337) tcr T-Cell Receptor (TCR) mhc_peptide->tcr Recognition cd4 CD4 mhc_peptide->cd4 cd3 CD3 Complex lck Lck cd4->lck zap70 ZAP-70 cd3->zap70 Recruits & Activates lck->cd3 Phosphorylates ITAMs lat LAT zap70->lat slp76 SLP-76 zap70->slp76 plc PLCγ1 lat->plc ras Ras-GRP lat->ras slp76->plc dag DAG plc->dag ip3 IP3 plc->ip3 pkc PKCθ dag->pkc calcineurin Calcineurin ip3->calcineurin Ca2+ release erk ERK ras->erk ap1 AP-1 erk->ap1 nfat NFAT calcineurin->nfat Dephosphorylates gene_transcription Gene Transcription (e.g., IL-2, IFN-γ) nfat->gene_transcription nfkb NF-κB pkc->nfkb nfkb->gene_transcription ap1->gene_transcription

Caption: T-Cell Receptor (TCR) signaling pathway upon OVA (329-337) recognition.

References

Safety Operating Guide

Safe Disposal Protocol for OVA (329-337) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of the research-grade peptide OVA (329-337). The following procedures are based on general laboratory safety guidelines for non-hazardous chemical waste and information from the substance's Safety Data Sheet (SDS). Researchers must consult and adhere to their institution's specific waste disposal protocols and local regulations.

Pre-Disposal Considerations and Hazard Assessment

Before initiating disposal, a thorough hazard assessment is crucial. According to its Safety Data Sheet, OVA (329-337) is not classified as a hazardous substance or mixture[1]. However, as the toxicological properties of many research-grade peptides have not been fully investigated, it is prudent to handle it with due caution[2].

Key Principles:

  • Institutional Guidelines: Always prioritize and follow your institution's specific guidelines for chemical waste disposal[2][3].

  • Consult Safety Data Sheet (SDS): Before handling, review the SDS for OVA (329-337). This document outlines specific hazards, handling procedures, and first-aid measures[1][3].

  • Avoid Environmental Release: Never dispose of peptides directly down the drain or in regular trash, as this can pose environmental and health risks[2]. All waste should be collected and disposed of through your institution's environmental health and safety (EHS) department or a licensed contractor[3].

Personal Protective Equipment (PPE)

When handling OVA (329-337) for disposal, appropriate personal protective equipment (PPE) is mandatory to prevent accidental exposure.

  • Gloves: Wear chemical-resistant disposable gloves (e.g., nitrile)[3].

  • Eye Protection: Use safety glasses or goggles to protect against splashes[3].

  • Lab Coat: A lab coat or protective gown should be worn over standard clothing[3].

  • Respiratory Protection: When handling the lyophilized powder, which can become airborne, work within a fume hood or biosafety cabinet to prevent inhalation[3].

Step-by-Step Disposal Protocol

The following protocol outlines a general procedure for the disposal of small quantities of OVA (329-337) typically used in a research laboratory setting.

For an additional layer of safety, chemical inactivation is recommended for liquid waste containing OVA (329-337).

Experimental Protocol: Chemical Inactivation by Hydrolysis

A common and effective method for peptide inactivation is hydrolysis, which breaks the peptide bonds. This can be achieved using a strong acid or base.

  • Select Inactivation Reagent: Choose either 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)[2].

  • Prepare for Inactivation: Perform all subsequent steps in a designated chemical fume hood.

  • Acid or Base Addition:

    • Acid Hydrolysis: Slowly add a sufficient volume of 1 M HCl to the peptide solution to facilitate degradation[2].

    • Base Hydrolysis: Alternatively, slowly add 1 M NaOH to the peptide solution[2].

  • Inactivation Time: Seal the container and allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide[2].

  • Neutralization: After the inactivation period, neutralize the solution.

    • For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) until the pH is between 6.0 and 8.0[2].

    • For basic solutions, slowly add an acid (e.g., 1 M HCl) until the pH is between 6.0 and 8.0[2].

  • Collection: Transfer the neutralized solution into a designated and clearly labeled "Non-Hazardous Chemical Waste" or "Aqueous Waste" container.

  • Storage and Disposal: Store the waste container in a designated secondary containment area away from incompatible materials. Arrange for pickup by your institution's EHS department[2].

  • Segregation: Place all solid waste contaminated with the peptide into a designated solid waste container. This container should be clearly labeled as "Non-Hazardous Chemical Waste" and should list "OVA (329-337)" as a contaminant[2].

  • Storage: Store the sealed container in a designated and secure area.

  • Disposal: Arrange for collection by your institution's EHS department or a licensed chemical waste disposal contractor[2].

Quantitative Data for Chemical Inactivation

The following table summarizes general recommendations for the chemical inactivation of research-grade peptides.

ParameterRecommendationRationale
Inactivation Reagent 1 M HCl or 1 M NaOHSufficient to hydrolyze peptide bonds.
Inactivation Time Minimum 24 hoursEnsures complete degradation of the peptide.[2]
Final pH for Aqueous Waste 6.0 - 8.0Neutral pH is generally required for disposal into institutional waste streams.[2]
Storage Temperature for Waste Room Temperature (in a secure area)Standard for non-hazardous chemical waste pending disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of OVA (329-337).

G cluster_start Start: OVA (329-337) Waste cluster_liquid Liquid Waste cluster_solid Solid Waste cluster_end Final Disposal start Identify Waste Type liquid_waste Liquid Waste (Solutions, Supernatants) start->liquid_waste Liquid solid_waste Solid Waste (Vials, Tips, Gloves) start->solid_waste Solid inactivation Chemical Inactivation (1M HCl or 1M NaOH, 24h) liquid_waste->inactivation neutralize Neutralize to pH 6-8 inactivation->neutralize collect_liquid Collect in Labeled Aqueous Waste Container neutralize->collect_liquid storage Store in Designated Secondary Containment Area collect_liquid->storage collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_solid->storage ehs_pickup Arrange Pickup by EHS storage->ehs_pickup

Caption: Disposal workflow for OVA (329-337) peptide waste.

References

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.